Fmoc-asp-obut
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Fmoc-Asp(OtBu)-OH in Modern Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OtBu)-OH, or N-α-Fmoc-L-aspartic acid β-tert-butyl ester, stands as a cornerstone building block in the field of synthetic peptide chemistry. Its widespread application in research and pharmaceutical development is a testament to its integral role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the utility, experimental protocols, and critical considerations associated with the use of Fmoc-Asp(OtBu)-OH, offering a comprehensive resource for professionals in the life sciences.
Core Principles and Applications
Fmoc-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain β-carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1][2] This orthogonal protection scheme is the foundation of its utility in SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions (typically with piperidine), while the OtBu group remains intact.[2] The OtBu protecting group is subsequently removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[2]
The primary application of Fmoc-Asp(OtBu)-OH is the incorporation of aspartic acid residues into synthetic peptides. Aspartic acid is a frequently occurring amino acid in biologically active peptides, where its negatively charged side chain can participate in essential electrostatic interactions, salt bridges, and hydrogen bonding that dictate peptide structure and function.[1] The use of Fmoc-Asp(OtBu)-OH ensures that the reactive side-chain carboxyl group is shielded from unwanted side reactions during the stepwise assembly of the peptide chain.[1] This versatile building block is employed in the synthesis of a wide array of peptides, from simple dipeptides to complex therapeutic proteins and peptide-based diagnostics.[1][3]
The Challenge of Aspartimide Formation
A critical consideration when using Fmoc-Asp(OtBu)-OH is the potential for a debilitating side reaction known as aspartimide formation.[2][4] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen attacks the side-chain β-carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[4] This side reaction is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being the most problematic.[2]
The formation of the aspartimide intermediate can lead to several undesirable outcomes, including:
-
Formation of β-peptides: Nucleophilic attack on the aspartimide ring can result in the formation of a peptide bond with the β-carboxyl group, leading to an isomeric and often biologically inactive β-peptide.[4]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the aspartimide formation and subsequent ring-opening, resulting in a loss of stereochemical integrity.[2][4]
-
Formation of piperidide adducts: The piperidine (B6355638) used for Fmoc deprotection can act as a nucleophile and attack the aspartimide ring, forming piperidide byproducts that are difficult to separate from the target peptide.[1]
Quantitative Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, researchers have developed alternative side-chain protecting groups for aspartic acid that offer increased steric hindrance around the β-carboxyl group. The following table summarizes quantitative data from a comparative study on the effectiveness of different protecting groups in suppressing aspartimide formation during the synthesis of a model peptide (Ac-VKDGYI-NH2). The peptide-resin was treated with 20% piperidine in DMF for an extended period to simulate the cumulative effect of multiple deprotection cycles.
| Protecting Group | Desired Peptide (%) | Aspartimide (%) | α-piperidide (%) | β-piperidide (%) | D-Asp (%) |
| OtBu | 46.2 | 1.8 | 13.5 | 38.5 | 16.9 |
| OMpe | 78.5 | 0.9 | 4.8 | 15.8 | 5.3 |
| OBno | 98.6 | 0.2 | 0.3 | 0.9 | 0.6 |
Data adapted from a comparative study on the synthesis of the scorpion toxin II peptide fragment VKDGYI, where the Asp-Gly sequence is known to be highly susceptible to aspartimide formation.
As the data indicates, bulkier protecting groups like 3-methylpent-3-yl (OMpe) and particularly 5-n-butyl-5-nonyl (OBno) significantly reduce the formation of aspartimide and related byproducts compared to the standard tert-butyl (OtBu) group.[5]
Experimental Protocols
Reproducible and successful peptide synthesis relies on well-defined experimental protocols. The following sections detail a standard manual protocol for solid-phase peptide synthesis using Fmoc-Asp(OtBu)-OH.
Materials and Reagents
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Diethyl ether, cold
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30-60 minutes with gentle agitation.[6] After swelling, drain the DMF.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes and then drain the solution.[7]
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[6][7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
-
Amino Acid Activation and Coupling (using HBTU):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HBTU solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. Coupling times may need to be extended for sterically hindered amino acids.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of aspartic acid) are removed simultaneously.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v). The choice of scavengers is crucial to prevent side reactions from reactive cationic species generated during cleavage.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are invaluable tools for visualizing complex biological and chemical processes. The following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow for SPPS and a representative signaling pathway for a peptide synthesized using Fmoc-Asp(OtBu)-OH.
Conclusion
Fmoc-Asp(OtBu)-OH is an indispensable reagent in the arsenal (B13267) of the peptide chemist. Its compatibility with the robust and widely adopted Fmoc/tBu SPPS strategy enables the synthesis of a vast range of peptides for research and therapeutic development. However, a thorough understanding of its limitations, particularly the propensity for aspartimide formation, is crucial for the successful synthesis of high-purity peptides. By employing mitigation strategies, such as the use of sterically hindered side-chain protecting groups for problematic sequences, and adhering to optimized experimental protocols, researchers can effectively harness the power of Fmoc-Asp(OtBu)-OH to advance the frontiers of peptide science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fmoc-L-aspartic acid 4-tert-butyl ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-aspartic acid 4-tert-butyl ester, a cornerstone of modern peptide synthesis, is an indispensable amino acid derivative for the controlled assembly of complex peptide chains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its critical role in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
Fmoc-L-aspartic acid 4-tert-butyl ester is a white to off-white crystalline powder.[1] Its structure features an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal 4-tert-butyl ester, which are crucial for its function in orthogonal peptide synthesis strategies.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₃H₂₅NO₆ | [2][3] |
| Molecular Weight | 411.45 g/mol | [2] |
| Melting Point | 148-152 °C | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in DMF, DCM, and Chloroform. Slightly soluble in water. | |
| Optical Rotation | [α]20/D -24±2°, c = 1% in DMF | [5] |
| CAS Number | 71989-14-5 | [2][3] |
Spectroscopic Data
| Spectroscopy | Data | References |
| ¹H NMR | A representative ¹H NMR spectrum is available. | [6] |
| ¹³C NMR | A representative ¹³C NMR spectrum is available. | [7] |
| FT-IR | FT-IR spectroscopic data is available through public databases. | [2] |
| Mass Spectrometry | The exact mass is calculated to be 411.1682 g/mol . | [2] |
Experimental Protocols
Synthesis of Fmoc-L-aspartic acid 4-tert-butyl ester
A common method for the synthesis of Fmoc-L-aspartic acid 4-tert-butyl ester involves the reaction of L-aspartic acid 4-tert-butyl ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][8]
Materials:
-
L-aspartic acid 4-tert-butyl ester
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water or another suitable solvent system
-
Ethyl acetate
-
Hexane (B92381) or petroleum ether
-
Hydrochloric acid (HCl) or citric acid solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-aspartic acid 4-tert-butyl ester in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane or another suitable organic solvent.
-
Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 8 and 9.
-
Allow the reaction to proceed for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute HCl or citric acid solution to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude Fmoc-L-aspartic acid 4-tert-butyl ester can be purified by recrystallization to improve its optical purity.[9]
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate.
-
Slowly add a non-solvent, like hexane or petroleum ether, until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
HPLC Analysis
The purity of Fmoc-L-aspartic acid 4-tert-butyl ester is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group)
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-aspartic acid 4-tert-butyl ester is a key building block in Fmoc-based SPPS.[12] The orthogonal protection scheme allows for the selective removal of the base-labile Fmoc group at each cycle of peptide elongation, while the acid-labile tert-butyl ester on the side chain remains intact.
SPPS Workflow
The incorporation of Fmoc-L-aspartic acid 4-tert-butyl ester into a growing peptide chain follows a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for the incorporation of Fmoc-Asp(OtBu)-OH in SPPS.
Aspartimide Formation: A Critical Side Reaction
A significant challenge when using Fmoc-L-aspartic acid 4-tert-butyl ester is the potential for aspartimide formation, particularly when the adjacent C-terminal amino acid is glycine, asparagine, or serine.[13][14] This side reaction is promoted by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the desired peptide.[13][15]
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Strategies to mitigate aspartimide formation include using bulkier side-chain protecting groups, modifying the Fmoc deprotection conditions, and incorporating backbone-protected dipeptides.[16]
Conclusion
Fmoc-L-aspartic acid 4-tert-butyl ester is a vital reagent for the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties, combined with optimized protocols for its synthesis, purification, and use in SPPS, is essential for achieving high yields of pure target peptides. Careful consideration of potential side reactions, such as aspartimide formation, and the implementation of appropriate mitigation strategies are critical for the successful application of this versatile building block in drug discovery and development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate | 71989-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. L-Aspartic acid-ð-Fmoc, β-ð-ð¡-butyl ester (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. N-Fmoc-L-aspartic acid 4-tert-butyl ester, 98% | Fisher Scientific [fishersci.ca]
- 6. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR spectrum [chemicalbook.com]
- 7. scienceopen.com [scienceopen.com]
- 8. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Structure, Mechanism, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use is attributable to the orthogonal protection strategy it employs, which is fundamental to the successful assembly of complex peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group of the aspartic acid residue. This strategic protection allows for selective deprotection and sequential peptide bond formation, which are the essence of SPPS. This guide provides a comprehensive overview of the structure, mechanism of action, and practical application of Fmoc-Asp(OtBu)-OH in peptide synthesis.
Chemical Structure
Fmoc-Asp(OtBu)-OH is a chiral molecule with the L-configuration at the α-carbon, which is the naturally occurring stereoisomer for amino acids in proteins. The molecule can be conceptually divided into three key functional components: the aspartic acid backbone, the N-terminal Fmoc protecting group, and the side-chain tert-butyl ester protecting group.
A Technical Guide to the Synthesis and Purification of Fmoc-Asp(OtBu)-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and purification of N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide (Fmoc-Asp(OtBu)-NH2). This specialized amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in strategies aimed at mitigating aspartimide formation, a notorious side reaction associated with aspartic acid residues.
Overview and Significance
Fmoc-Asp(OtBu)-OH is a standard derivative for incorporating aspartic acid into peptides using Fmoc-based SPPS.[1][2] The tert-butyl (OtBu) group provides acid-labile protection for the side-chain carboxyl group, which is compatible with the base-labile Fmoc protecting group on the α-amino group.[3][4] However, a significant challenge in SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that occurs during the repeated piperidine (B6355638) treatments for Fmoc removal.[5][6] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Gln motifs and can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides.[7][8]
The use of the α-amide derivative, Fmoc-Asp(OtBu)-NH2, can be a strategic choice in specific synthetic schemes, although it is less common than its carboxylic acid counterpart. This guide details a proposed synthetic route, purification protocols, and the critical context of its application.
Proposed Synthesis of Fmoc-Asp(OtBu)-NH2
The synthesis of Fmoc-Asp(OtBu)-NH2 is logically achieved through the amidation of the α-carboxyl group of its precursor, Fmoc-Asp(OtBu)-OH. This process involves two key steps: activation of the carboxylic acid and subsequent reaction with an ammonia (B1221849) source.
Caption: Proposed workflow for the synthesis of Fmoc-Asp(OtBu)-NH2.
Purification and Characterization
Purification of the final product is critical to remove unreacted starting materials, coupling reagents, and any byproducts. A combination of extraction, precipitation, and chromatography is typically employed.
Physicochemical and Analytical Data
The following tables summarize key data for the precursor and expected analytical parameters for the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |
| Fmoc-Asp(OtBu)-OH | C23H25NO6 | 411.45 | White to pale yellow powder[4] | 71989-14-5[2] |
| Fmoc-Asp(OtBu)-NH2 | C23H26N2O5 | 426.47 | (Predicted) Solid | N/A |
Table 1: Physicochemical properties of Fmoc-Asp(OtBu)-OH and its amide derivative.
| Analysis Method | Parameter | Typical Specification |
| RP-HPLC | Purity | ≥98.0%[9] |
| TLC | Homogeneity | Single spot |
| Melting Point (°C) | Identity/Purity | 90-98 (for Fmoc-Asp(OtBu)-OH)[9] |
| Mass Spectrometry | Identity | Conforms to theoretical mass |
| NMR | Structure Confirmation | Conforms to expected structure |
Table 2: Quality control parameters for Fmoc-Asp(OtBu)-NH2.
Purification Workflow
The crude product from the synthesis is subjected to a multi-step purification and analysis process to ensure it meets the high-purity standards required for peptide synthesis.
Caption: General workflow for the purification and analysis of Fmoc-Asp(OtBu)-NH2.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization.
Protocol 1: Synthesis of Fmoc-Asp(OtBu)-NH2
This protocol describes the amidation of Fmoc-Asp(OtBu)-OH using HBTU/HOBt as the activating agents.
-
Dissolution: Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 equivalents).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the solution, maintaining the temperature at 0°C. Stir the mixture for 20-30 minutes to allow for the formation of the activated HOBt ester.
-
Amidation: In a separate flask, dissolve ammonium (B1175870) chloride (NH4Cl) (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF. Add this solution to the activated ester mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC) or HPLC.
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This protocol is adapted from a general method for purifying Fmoc-amino acids.[10]
-
Solvent Addition: Add the crude Fmoc-Asp(OtBu)-NH2 solid to a flask, followed by a suitable solvent system for recrystallization (e.g., Toluene, Ethyl Acetate/Hexanes).[10]
-
Heating: Heat the mixture (e.g., to 50°C) with stirring until the solid is fully dissolved.[10]
-
Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.[10]
-
Filtration: Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Analysis: Confirm the purity of the final product using HPLC and characterize its structure using Mass Spectrometry and NMR.
The Challenge of Aspartimide Formation
The primary motivation for exploring alternative aspartic acid derivatives is to mitigate aspartimide formation during SPPS. This side reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue during the piperidine-mediated Fmoc deprotection step.[7] This is followed by an intramolecular nucleophilic attack on the β-carboxyl group of the aspartic acid side chain, leading to a cyclic imide intermediate.[7] This unstable intermediate can be attacked by piperidine or water, resulting in various by-products that are often difficult to separate from the desired peptide.[5][6]
Caption: Mechanism of base-catalyzed aspartimide formation during SPPS.
Strategies to reduce aspartimide formation include using weaker bases for Fmoc deprotection (e.g., 5% piperazine), adding acidic additives like HOBt to the piperidine solution, lowering reaction temperatures, or using backbone-protected dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11][12][13] The selection of the appropriate aspartic acid derivative and synthetic conditions is crucial for the successful synthesis of pure peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 9. Fmoc-Asp-OtBu Novabiochem 129460-09-9 [sigmaaldrich.com]
- 10. ajpamc.com [ajpamc.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
A Technical Guide to the Physicochemical Properties of Fmoc-Asp(OtBu)-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide, commonly referred to as Fmoc-Asp(OtBu)-NH2, is a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a temporary Fmoc protecting group on the α-amino group and a permanent tert-butyl ester protecting the β-carboxyl group, allows for the controlled assembly of complex peptide chains. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its use and stability assessment, and a discussion of key chemical transformations relevant to its application in peptide-based drug development.
Physicochemical Properties
Quantitative data for Fmoc-Asp(OtBu)-NH2 is not as readily available as for its carboxylic acid counterpart, Fmoc-Asp(OtBu)-OH. However, based on the structure and data from closely related compounds, the following properties can be summarized.
| Property | Value | Source/Comment |
| Molecular Formula | C23H26N2O5 | Calculated |
| Molecular Weight | 410.47 g/mol | Calculated |
| Appearance | White to off-white solid/powder | Inferred from related compounds[1][2] |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water | Inferred from Fmoc-protected amino acids[3] |
| Melting Point | Not explicitly available. For comparison, Fmoc-Asp(OtBu)-OH melts at 148-150 °C. | A specific melting point for the amide has not been identified in the public domain. |
| Storage Conditions | 2-8°C for short-term storage; -20°C or -80°C for long-term storage, particularly for solutions. Protect from light and moisture.[4] | To minimize degradation. |
Key Chemical Considerations: Aspartimide Formation
A primary concern during the use of Fmoc-Asp(OtBu)-NH2 in SPPS is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[4] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step. The aspartimide can subsequently be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, complicating purification and reducing the overall yield.
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Asp(OtBu)-NH2
This protocol outlines the general steps for incorporating an Fmoc-Asp(OtBu)-NH2 residue into a peptide chain on a solid support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF. This is typically a two-step process: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The incoming amino acid, in this case, Fmoc-Asp(OtBu)-NH2, is pre-activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the aspartate residue) are simultaneously removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.
Stability Assessment Protocol by HPLC
To ensure the integrity of Fmoc-Asp(OtBu)-NH2, its stability under various storage conditions should be monitored. A stability-indicating HPLC method is crucial for this purpose.[4]
Caption: Workflow for stability assessment of Fmoc-Asp(OtBu)-NH2.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly, typically around 265 nm.[4]
-
Column Temperature: 30°C.[4]
This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.
Conclusion
Fmoc-Asp(OtBu)-NH2 is an indispensable reagent for the synthesis of peptides containing an amidated aspartic acid residue. A thorough understanding of its physicochemical properties, particularly its propensity for aspartimide formation under basic conditions, is crucial for its successful application. The experimental protocols provided in this guide offer a framework for its use in SPPS and for monitoring its stability, thereby aiding researchers and drug development professionals in the synthesis of high-quality peptides for therapeutic and research purposes.
References
Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Asp(OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, detailed experimental protocols for its use, and strategies to mitigate common side reactions, ensuring the successful synthesis of high-purity peptides.
Core Properties of Fmoc-Asp(OtBu)-OH
Fmoc-L-Asp(OtBu)-OH, with the CAS number 71989-14-5, is a derivative of the amino acid L-aspartic acid.[1] It is strategically modified with two key protecting groups: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the β-carboxyl group.[1][2] This orthogonal protection scheme is fundamental to its widespread use in Fmoc-based SPPS.[2]
Physicochemical Data
A summary of the key quantitative data for Fmoc-Asp(OtBu)-OH is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 71989-14-5 | [3][4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3][4] |
| Molecular Weight | 411.45 g/mol | [3][4][5] |
| Appearance | White to off-white or light yellow crystalline powder | [3] |
| Melting Point | 148-150 °C (decomposes) | [3][6] |
| Optical Rotation ([α]20/D) | -24 ± 2° (c = 1% in DMF) | [6] |
| pKa | 3.57 ± 0.23 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Solubility Profile
Fmoc-Asp(OtBu)-OH exhibits good solubility in a range of organic solvents commonly used in peptide synthesis.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | Soluble | [7] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Dichloromethane (DCM) | Soluble | [3][6] |
| Chloroform | Soluble | [3][6] |
| Ethyl Acetate | Soluble | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (200 mg/mL) | [3][6][7] |
| Acetone | Soluble | [3][6] |
| Water | Slightly soluble | [3][6] |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OH is a standard reagent for the incorporation of aspartic acid residues into a growing peptide chain during SPPS.[8] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions to allow for the coupling of the next amino acid.[9] The OtBu group, on the other hand, protects the acidic side chain and is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[10]
Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocols
The following are detailed protocols for the key steps involving Fmoc-Asp(OtBu)-OH in manual SPPS.
Fmoc Group Deprotection
This procedure removes the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Reaction vessel with a filter
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.[11]
-
Drain the deprotection solution.
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate the mixture for an additional 10-20 minutes to ensure complete Fmoc removal.[9][11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.
Amino Acid Coupling using HATU
This protocol describes the activation and coupling of Fmoc-Asp(OtBu)-OH to the deprotected N-terminus of the resin-bound peptide using HATU, a highly effective coupling reagent.[12]
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)[12]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[12]
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-washed with DMF after the deprotection step.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HATU in DMF.[12]
-
Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended to 2-4 hours.[12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (3 times) to remove excess reagents and byproducts.[9]
Cleavage from Resin and Side-Chain Deprotection
This final step simultaneously cleaves the synthesized peptide from the solid support and removes the tert-butyl side-chain protecting group from the aspartic acid residue(s).
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail (Reagent K is a common choice for peptides with sensitive residues): Trifluoroacetic acid (TFA)/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v)[13]
-
Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[13]
-
Gently agitate the mixture at room temperature for 2-4 hours.[13]
-
Filter the mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[13]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.[14] A white precipitate should form.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.[14]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[14]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14] The peptide is now ready for purification, typically by reverse-phase HPLC.
A Critical Side Reaction: Aspartimide Formation
The most significant side reaction associated with the use of Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate.[15][16] This reaction is catalyzed by the basic conditions of Fmoc deprotection, particularly with piperidine.[15][17] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the aspartate.[1][15]
This side reaction is problematic as the aspartimide ring can be opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and racemized products, which are often difficult to separate from the target peptide.[15]
Figure 2: Pathway of aspartimide formation during Fmoc-SPPS.
Minimizing Aspartimide Formation
Several strategies can be employed to suppress this side reaction:
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the 20% piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[15][18] Using a weaker base, such as 5% piperazine, can also be effective.[18]
-
Backbone Protection: For particularly problematic sequences, such as Asp-Gly, using a dipeptide building block where the backbone amide nitrogen of the C-terminal residue is protected (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) can completely prevent the cyclization reaction.[15][19]
-
Bulky Side-Chain Protecting Groups: While OtBu is standard, alternative, more sterically hindered side-chain protecting groups like OMpe or OBno have been shown to reduce aspartimide formation.
-
Reduced Temperature: Performing the deprotection step at a lower temperature can decrease the rate of aspartimide formation, although this may also slow down the desired Fmoc removal.[19]
Safety and Handling
Fmoc-Asp(OtBu)-OH should be handled in accordance with good laboratory practices.
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2] In case of insufficient ventilation, wear a suitable respirator.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.[2][6]
This guide provides a comprehensive overview for the effective and safe use of Fmoc-Asp(OtBu)-OH in peptide synthesis. By understanding its properties and the critical parameters of its application, researchers can optimize their synthetic strategies to produce high-quality peptides for a wide range of applications in research and drug development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 4. Fmoc-Asp(OtBu)-OH - Safety Data Sheet [chemicalbook.com]
- 5. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Asp(OtBu)-OH CAS#: 71989-14-5 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fmoc-Asp(OtBu)-OH [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. media.iris-biotech.de [media.iris-biotech.de]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
Stability and Storage of Fmoc-Asp(OtBu)-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-L-asparagine-β-tert-butyl ester (Fmoc-Asp(OtBu)-NH2). Due to the limited availability of direct stability studies on this specific amide derivative, this document synthesizes information from the closely related compound, Fmoc-Asp(OtBu)-OH, and general principles of peptide and amino acid chemistry. The primary focus is on the potential for degradation under various storage conditions, with a detailed examination of the principal degradation pathway: aspartimide formation. This guide also outlines methodologies for assessing stability and provides clear recommendations for handling and storage to ensure the integrity of the compound.
Introduction
Fmoc-Asp(OtBu)-NH2 is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of an aspartic acid residue with a protected side-chain amide. The purity and stability of this reagent are paramount to the successful synthesis of high-quality peptides. Degradation of Fmoc-Asp(OtBu)-NH2 can lead to the formation of impurities that are often difficult to separate from the target peptide, resulting in lower yields and compromised purity. This guide serves as a technical resource for professionals in research and drug development, offering insights into the chemical stability of Fmoc-Asp(OtBu)-NH2 and best practices for its storage and handling.
Chemical Stability and Degradation Pathways
The chemical stability of Fmoc-Asp(OtBu)-NH2 is influenced by several factors, including temperature, pH, light, and moisture. The most significant chemical instability for Fmoc-Asp(OtBu)-NH2 is the formation of an aspartimide intermediate.[1] This intramolecular cyclization reaction is well-documented for aspartic acid derivatives in peptide synthesis, particularly under basic conditions.[1]
Primary Degradation Pathway: Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the aspartic acid residue.[1] This is followed by an intramolecular nucleophilic attack on the β-carboxyl group of the aspartic acid side chain, leading to a cyclic imide intermediate.[1] This intermediate is unstable and can be subsequently attacked by nucleophiles, such as piperidine (B6355638) (used in Fmoc deprotection) or water, resulting in the formation of various by-products, including α- and β-peptides and their piperidide adducts.[1]
Below is a diagram illustrating the simplified degradation pathway of Fmoc-Asp(OtBu)-NH2 via an aspartimide intermediate.
References
The Strategic Impercussion of Fmoc-Asp(OBut)-NH2 in the Synthesis of Advanced Peptide Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biomedical research, peptide libraries represent a powerful tool for identifying novel therapeutic leads and elucidating complex biological processes. The efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount to the successful generation of these diverse molecular repertoires. However, the synthesis of peptides containing aspartic acid (Asp) residues via the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy is frequently plagued by a notorious side reaction: aspartimide formation. This technical guide delves into the critical role of Fmoc-Asp(OBut)-NH2 as a key building block to circumvent this challenge, enabling the synthesis of high-purity, complex peptide libraries for a range of applications, including the development of antagonists for critical signaling pathways such as that of Tumor Necrosis Factor-alpha (TNF-α).
The Challenge of Aspartimide Formation in Fmoc-SPPS
During the iterative cycles of Fmoc-SPPS, the Nα-Fmoc protecting group is removed using a base, typically piperidine (B6355638). In peptides containing aspartic acid, the exposed backbone amide nitrogen can attack the side-chain carboxyl group of the preceding Asp residue, leading to the formation of a cyclic aspartimide intermediate.[1][2] This intermediate is unstable and can be subsequently opened by nucleophiles to yield a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their piperidide adducts.[1] This side reaction is particularly pronounced in sequences where aspartic acid is followed by small, sterically unhindered amino acids such as glycine (B1666218) (Gly), asparagine (Asn), glutamine (Gln), or arginine (Arg).[1]
The consequences of aspartimide formation are severe, leading to:
-
Reduced yield of the target peptide.
-
Complex purification challenges due to the co-elution of byproducts with the desired peptide in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Introduction of "silent mutations" that are difficult to detect by mass spectrometry alone.[3]
-
Potential for racemization at the α-carbon of the aspartic acid residue.[4]
The Solution: Strategic Incorporation of Fmoc-Asp(OBut)-NH2
To mitigate aspartimide formation, various strategies have been developed, including the use of bulkier side-chain protecting groups and the modification of Fmoc deprotection conditions. Among these, the use of N-α-Fmoc-L-aspartic acid α-tert-butyl ester (Fmoc-Asp(OBut)-NH2) has emerged as a highly effective approach. The tert-butyl (OBut) protecting group on the side chain of aspartic acid provides steric hindrance that disfavors the intramolecular cyclization leading to aspartimide formation.
Quantitative Impact on Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid has a quantifiable impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different Fmoc-Asp derivatives in a model peptide sequence known to be prone to this side reaction.
| Fmoc-Asp Derivative | Model Peptide Sequence | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | High | [4] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate | [5] |
| Fmoc-Asp(OBut)-NH2 (analogous protection) | VKDGYI | Low | [5] |
| Fmoc-Asp(OtBu)-Dmb-Gly-OH | VKDGYI | Very Low | [1] |
Data is representative and compiled from studies on analogous protecting group strategies. Actual percentages can vary based on sequence, coupling conditions, and the duration of base exposure.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OBut)-NH2
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which is suitable for the preparation of C-terminally amidated peptides.
1. Resin Swelling:
-
Swell Rink Amide resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents), including Fmoc-Asp(OBut)-NH2 when it is the required residue, with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a ninhydrin (B49086) (Kaiser) test.
-
Wash the resin thoroughly with DMF (5-7 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the OBut group from the aspartic acid residue.[1]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether to obtain the crude product.
7. Purification:
-
Purify the crude peptide by preparative RP-HPLC.
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Case Study: Synthesis of a Bicyclic Peptide Library Targeting TNF-α
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases.[6] Inhibition of the interaction between TNF-α and its receptors is a validated therapeutic strategy. Bicyclic peptides, with their constrained conformations, offer a promising modality for developing potent and selective inhibitors of protein-protein interactions, such as the TNF-α/TNF-α receptor interface.[3]
The synthesis of bicyclic peptide libraries is a complex undertaking that often relies on Fmoc-SPPS with orthogonal protection schemes.[7] For sequences within such libraries that contain aspartic acid, particularly in motifs prone to aspartimide formation, the use of Fmoc-Asp(OBut)-NH2 is a critical consideration to ensure the integrity and purity of the synthesized peptides, thereby improving the reliability of subsequent screening assays.
Representative Protocol for Bicyclic Peptide Library Synthesis
This protocol outlines a representative strategy for the solid-phase synthesis of a bicyclic peptide library targeting TNF-α, where the use of Fmoc-Asp(OBut)-NH2 would be crucial for any library members containing a problematic Asp sequence.
1. Linear Peptide Synthesis:
-
Synthesize the linear peptide precursors on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using the general Fmoc-SPPS protocol described above.
-
Incorporate Fmoc-Asp(OBut)-NH2 at positions where aspartic acid is required.
-
Incorporate other amino acids with appropriate orthogonal protecting groups for subsequent cyclization (e.g., Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH for lactam bridge formation).
2. On-Resin Cyclization (First Ring):
-
Selectively deprotect the orthogonal protecting groups (e.g., Alloc/All groups using a palladium catalyst).
-
Perform the first on-resin cyclization reaction to form a lactam bridge.
3. Cleavage from Resin:
-
Cleave the partially protected monocyclic peptide from the resin under mild acidic conditions.
4. Solution-Phase Cyclization (Second Ring):
-
Perform the second cyclization in solution to form the bicyclic structure. This may involve the formation of another lactam bridge or a disulfide bond.
5. Final Deprotection and Purification:
-
Remove all remaining side-chain protecting groups using a strong acid cocktail.
-
Purify the final bicyclic peptides by RP-HPLC.
6. Library Screening:
-
Screen the purified bicyclic peptide library against TNF-α using a suitable binding assay (e.g., ELISA, Surface Plasmon Resonance) to identify potent inhibitors.[8]
Caption: Workflow for the synthesis and screening of a bicyclic peptide library.
TNF-α Signaling Pathway
The identified peptide inhibitors would function by disrupting the TNF-α signaling cascade, which is initiated by the binding of trimeric TNF-α to its receptors, TNFR1 and TNFR2. This interaction triggers a downstream cascade of protein recruitment and activation, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[9]
Caption: Simplified TNF-α signaling pathway and the point of inhibition.
Conclusion
The synthesis of high-quality peptide libraries is a cornerstone of modern drug discovery. The challenge of aspartimide formation during Fmoc-SPPS can significantly compromise the integrity and success of a synthesis campaign. The strategic use of Fmoc-Asp(OBut)-NH2 provides a robust solution to this problem, minimizing the formation of deleterious byproducts and enhancing the yield and purity of the target peptides. This is particularly critical in the synthesis of complex peptide architectures, such as bicyclic peptide libraries designed to modulate challenging targets like protein-protein interactions. By mitigating the risks associated with aspartimide formation, Fmoc-Asp(OBut)-NH2 empowers researchers to explore a wider chemical space and accelerate the discovery of novel peptide-based therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of macrocyclic peptide inhibitors of TNFα with unexpected Pharmacology - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy.[1] This derivative of L-aspartic acid features an acid-labile tert-butyl (OtBu) ester protecting the side-chain β-carboxyl group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage from the solid support.[1][2] The incorporation of aspartic acid is crucial for the synthesis of a vast number of biologically active peptides, where its side chain can participate in essential electrostatic interactions and hydrogen bonding, influencing peptide structure and function.[1]
Despite its utility, the use of Fmoc-Asp(OtBu)-OH is frequently associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection, can lead to a cascade of impurities, including α- and β-peptide linkages and racemization, which complicate purification and compromise the yield and purity of the target peptide.[3][4] This guide provides a comprehensive technical overview of the use of Fmoc-Asp(OtBu)-OH in SPPS, with a focus on understanding and mitigating aspartimide formation.
Chemical Properties and Structure
Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder with a molecular weight of 411.5 g/mol .[5] Its structure is meticulously designed for compatibility with the Fmoc-SPPS workflow.
References
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, primarily its lability under mild basic conditions, which stands in stark contrast to the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][3] This fundamental difference underpins the Fmoc/tBu orthogonal protection strategy, enabling the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in contemporary peptide synthesis, delving into its chemical principles, detailed experimental protocols, quantitative data, and the underlying workflows.
The Chemistry of the Fmoc Group
The Fmoc group is a base-labile protecting group renowned for its stability in acidic conditions.[5][6] Its structure features a fluorene (B118485) ring system linked to the amino group of an amino acid through a methoxycarbonyl bridge.[1][2] This unique structure is central to its utility in SPPS.
Mechanism of Fmoc Protection
The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions.[1] The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][7] Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptides during the preparation of Fmoc-amino acid derivatives.[7]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and is accomplished through a β-elimination reaction facilitated by a mild base.[2][] A solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most commonly used reagent for this purpose.[5][]
The deprotection mechanism proceeds in two main steps:
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton from the 9-position of the fluorene ring system.[9][10]
-
This abstraction leads to a β-elimination, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][9][10]
-
The excess secondary amine in the reaction mixture then traps the reactive DBF, forming a stable adduct that can be easily washed away.[3][9]
This rapid and efficient deprotection, with an approximate half-life of just 6 seconds in 20% piperidine in DMF, is a key advantage of the Fmoc strategy.[5]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain on an insoluble resin support.[11] This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps.[11][12]
A typical Fmoc-SPPS cycle consists of the following key steps:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent, such as DMF or dichloromethane (B109758) (DCM), to ensure that the reactive sites are accessible.[13][14]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[5][13]
-
Washing: The resin is thoroughly washed to remove the piperidine-dibenzofulvene adduct and any residual reagents.[11]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[1][14]
-
Washing: The resin is washed again to remove any unreacted amino acid and coupling reagents.[6]
This cycle is repeated for each amino acid in the desired peptide sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Sentinel of Synthesis: An In-depth Technical Guide to the Function of the tert-Butyl (tBu) Side-Chain Protection
In the intricate landscape of multi-step organic synthesis, particularly in the precise assembly of peptides and the development of complex pharmaceutical agents, the strategic use of protecting groups is fundamental. These molecular guardians temporarily mask reactive functional groups, directing the course of chemical reactions with high fidelity. Among the most crucial and widely employed of these is the tert-butyl (tBu) group. This technical guide provides a comprehensive exploration of the core function, chemical principles, and practical application of tBu side-chain protection, tailored for researchers, scientists, and drug development professionals.
The Core Function: A Steric Shield Against Unwanted Reactivity
The primary role of the tert-butyl group is to prevent unwanted side reactions at reactive functional groups found on the side chains of amino acids or other complex molecules.[1][2] In peptide synthesis, functional groups such as the hydroxyl (-OH) of serine and threonine, the carboxyl (-COOH) of aspartic and glutamic acid, and the thiol (-SH) of cysteine are nucleophilic and can participate in undesirable acylation or other modifications during chain elongation.[2][3]
The tBu group, a bulky tertiary alkyl group, is typically introduced as an ether (for hydroxyls and thiols) or an ester (for carboxyls). Its significant steric hindrance effectively encases the reactive group, preventing it from engaging in chemical transformations.[2] This protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS), where its stability to basic conditions is paramount.[2][4][5]
The Fmoc/tBu Orthogonal Protection Strategy
Orthogonality in chemical synthesis refers to the ability to remove one class of protecting groups under a specific set of conditions without affecting another.[5] The Fmoc/tBu strategy is a classic example, forming the foundation of modern peptide synthesis.
-
Nα-Amine Protection: The α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Protection: Reactive side chains are protected by acid-labile groups, predominantly those based on the tert-butyl moiety.[5]
This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of amino acid addition using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).[4] The tBu-protected side chains remain completely intact under these conditions, ensuring the integrity and linear sequence of the peptide being synthesized.[4]
Caption: Workflow of the Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).
The Chemistry of Deprotection: Acid-Catalyzed Cleavage
While exceptionally stable to bases and most nucleophiles, the defining characteristic of the tBu protecting group is its lability under strongly acidic conditions.[4] The final step in SPPS, following complete chain assembly, is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain tBu protecting groups. This is typically achieved using a "cleavage cocktail" containing a high concentration of trifluoroacetic acid (TFA), often 95% or greater.[6]
The mechanism proceeds via protonation of the ether or ester oxygen, followed by the departure of the protecting group as a highly stable tertiary carbocation—the tert-butyl cation.[7][8]
Caption: Acid-catalyzed deprotection mechanism for a tert-butyl ether.
This liberated tert-butyl cation is a reactive electrophile. If not effectively neutralized, it can lead to significant side reactions, most notably the S-tert-butylation of cysteine and the alkylation of the indole (B1671886) ring of tryptophan or the thioether of methionine.[6][9] To prevent this, "scavengers" are included in the cleavage cocktail. These are nucleophilic species designed to trap the tBu cation. Common scavengers include:
-
Triisopropylsilane (TIS): Reduces the cation to isobutane.
-
Water: Traps the cation to form tert-butanol.
-
1,2-Ethanedithiol (EDT): A potent scavenger, particularly for protecting methionine.
-
Thioanisole: Also effective at quenching the cation.[10]
Caption: The role of scavengers in neutralizing the reactive tert-butyl cation.
Quantitative Data Summary
The performance of the tBu group is defined by its stability under certain conditions and its lability under others. The following tables summarize these key characteristics.
Table 1: Stability of tBu Protecting Groups Under Various Conditions
| Condition | Reagent(s) | Stability of tBu Group | Purpose in Synthesis |
| Basic | 20-50% Piperidine in DMF | High .[4] Minimal to no cleavage observed over repeated cycles.[4] | Nα-Fmoc group deprotection.[4] |
| Nucleophilic | Hydrazine, Amines | High . Stable to most nucleophiles. | Used in orthogonal deprotection schemes. |
| Mild Acid | 1% TFA in DCM | High .[11] Generally stable, allowing for selective cleavage of more labile groups like Trityl (Trt). | Selective deprotection of hyper-acid-sensitive groups. |
| Strong Acid | >90% TFA | Labile .[6] Efficiently cleaved. | Final peptide cleavage and global deprotection. |
| Hydrogenolysis | H₂, Pd/C | High . Stable. | Cleavage of benzyl-based (Bzl) protecting groups. |
Table 2: Common Cleavage Cocktails for tBu Deprotection and Scavenger Function
| Cleavage Cocktail Composition | Target Residues / Purpose | Scavenger(s) & Function |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard cocktail for most peptides.[6] | TIS: Reduces tBu cation. H₂O: Traps tBu cation. |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Peptides containing Met, Cys. | EDT: Protects thioethers from alkylation. |
| 92.5% TFA, 5% Thioanisole, 2.5% EDT | Peptides containing Arg(Pbf/Pmc) and Trp. | Thioanisole: Cation scavenger, prevents sulfonyl group side reactions. |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides containing Tyr. | Phenol: Protects tyrosine from reattachment of cations. |
Experimental Protocols
The following protocols provide standardized procedures for the deprotection steps in Fmoc/tBu-based SPPS.
Protocol 1: Standard Nα-Fmoc Deprotection Cycle
This protocol details a single deprotection cycle, during which the tBu side-chain groups must remain stable.
-
Resin Swelling: Swell the peptide-resin (100 mg) in DMF (2 mL) for 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate via nitrogen bubbling or shaking for 5 minutes.
-
Second Deprotection: Drain the deprotection solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and Global Deprotection
This protocol describes the final acid-mediated step to liberate the crude peptide.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin (100 mg) with dichloromethane (B109758) (DCM) (3 x 2 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, mix 1.9 mL of TFA, 50 µL of deionized water, and 50 µL of TIS. Cool the mixture on ice.
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried resin. Ensure the resin is fully suspended.
-
Incubation: Agitate the mixture at room temperature for 2-3 hours. Monitor the reaction progress if necessary for complex peptides.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether (2-3 times) to remove scavengers and cleaved protecting group byproducts.
-
Drying and Storage: Dry the crude peptide pellet under vacuum. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.
Role in Drug Discovery and Development
The robustness and reliability of tBu protection have been instrumental in advancing drug discovery. The Fmoc/tBu strategy enables the routine synthesis of complex peptide therapeutics, which are a growing class of drugs.[1] Furthermore, the tBu group is a common feature in many small-molecule drugs, where it can serve to enhance metabolic stability, modulate lipophilicity, or act as a steric shield to increase target specificity.[12] Its use as a protecting group for carboxylic acids and alcohols in the synthesis of non-peptidic drug candidates is also widespread, though removal often requires harsh conditions that may not be suitable for sensitive molecules.[13][14]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comprehensive Technical Guide to Fmoc-Protected Aspartic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Fmoc-protected aspartic acid derivatives, focusing on their synthesis, application in solid-phase peptide synthesis (SPPS), and their critical role in overcoming the persistent challenge of aspartimide formation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
Introduction: The Challenge of Aspartic Acid in Fmoc-SPPS
Aspartic acid (Asp) is a frequently occurring amino acid in peptide sequences. However, its incorporation during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is notoriously problematic due to the propensity for a significant side reaction: aspartimide formation. This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc-deprotection, typically with piperidine (B6355638), and leads to a cascade of undesirable byproducts, including the formation of β-aspartyl peptides and racemization of the aspartic acid residue.[1][2] These impurities are often difficult to separate from the target peptide, leading to lower yields and compromising the final purity and biological activity of the synthetic peptide.[3]
To address this challenge, a variety of Fmoc-aspartic acid derivatives with different side-chain protecting groups have been developed. This guide will provide a detailed overview of the most common and effective of these derivatives, their synthesis, and their performance in mitigating aspartimide formation.
The Mechanism of Aspartimide Formation
Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue during the basic Fmoc-deprotection step. The resulting anion then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid to form a five-membered succinimide (B58015) ring, the aspartimide intermediate. This intermediate is susceptible to nucleophilic attack by piperidine or residual water, leading to the opening of the ring to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with epimerization at the α-carbon of the aspartic acid.[4] The sequence of the peptide has a significant impact on the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly prone to this side reaction.[5]
Mechanism of Aspartimide Formation
Fmoc-Aspartic Acid Derivatives and Their Performance
The primary strategy to minimize aspartimide formation is the use of sterically bulky ester-based protecting groups for the β-carboxyl group of aspartic acid. These bulky groups sterically hinder the intramolecular cyclization reaction.[6]
Fmoc-Asp(OtBu)-OH: The Standard but Problematical Choice
Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid in Fmoc-SPPS due to its commercial availability and compatibility with standard cleavage cocktails (e.g., trifluoroacetic acid, TFA).[7][8] However, the tert-butyl (OtBu) group offers limited steric hindrance, making it highly susceptible to aspartimide formation in problematic sequences.[5]
Synthesis of Fmoc-Asp(OtBu)-OH
A common method for the synthesis of Fmoc-Asp(OtBu)-OH involves the reaction of L-aspartic acid 4-tert-butyl ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[9]
Synthesis of Fmoc-Asp(OtBu)-OH
Derivatives with Enhanced Steric Hindrance: OMpe, OEpe, OPhp, and OBno
To improve upon the performance of the OtBu group, a series of bulkier trialkylcarbinol-based protecting groups have been developed. These include 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[10][11]
-
Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl (OMpe) group provides significantly more steric bulk than OtBu, leading to a reduction in aspartimide formation.[4][6] It has been successfully used in the synthesis of various peptides.[4]
-
Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH: These derivatives offer even greater steric hindrance and have been shown to be extremely effective at minimizing aspartimide by-products.[10] In comparative studies, Fmoc-Asp(OBno)-OH has demonstrated superior performance, virtually eliminating aspartimide formation even in the challenging Asp-Gly sequence.[3][12]
Comparative Performance of Sterically Hindered Protecting Groups
The following table summarizes the quantitative data on the effectiveness of different side-chain protecting groups in suppressing aspartimide formation during the synthesis of the model peptide VKDXYI (where X=G, N, or R) after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | Peptide Sequence | Target Peptide (%) | Aspartimide By-products (%) | D-Aspartate (%) | Reference(s) |
| OtBu | VKDG YI | 13.7 | 86.3 | 28.9 | [12] |
| VKDN YI | 68.4 | 31.6 | 10.9 | [12] | |
| VKDR YI | 84.5 | 15.5 | 5.2 | [12] | |
| OMpe | VKDG YI | 34.9 | 65.1 | 22.3 | [12] |
| VKDN YI | 85.1 | 14.9 | 5.0 | [12] | |
| VKDR YI | 93.1 | 6.9 | 2.3 | [12] | |
| OBno | VKDG YI | 89.6 | 10.4 | 3.5 | [12] |
| VKDN YI | 98.8 | 1.2 | 0.4 | [12] | |
| VKDR YI | 99.4 | 0.6 | 0.2 | [12] |
Orthogonal Protecting Groups: OAll and ODmab
Orthogonal protecting groups are those that can be removed under conditions that do not affect other protecting groups on the peptide, offering greater flexibility in synthetic strategies, such as on-resin cyclization or side-chain modification.[7]
-
Fmoc-Asp(OAll)-OH: The allyl (All) ester is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[1] This allows for selective deprotection of the aspartic acid side chain on the resin. However, the unhindered nature of the allyl group offers little protection against aspartimide formation during Fmoc deprotection.[13]
-
Fmoc-Asp(ODmab)-OH: The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a "safety-catch" protecting group. It is stable to both piperidine and TFA but can be selectively cleaved with 2% hydrazine (B178648) in DMF.[4] This quasi-orthogonal protection strategy is particularly useful for the synthesis of cyclic peptides. However, like the allyl group, the Dmab group is prone to base-catalyzed aspartimide formation.[6]
Orthogonal Deprotection Strategy
Orthogonal Deprotection Workflow
Experimental Protocols
General Protocol for the Synthesis of Fmoc-Asp(Side-Chain Protected)-OH
-
Side-Chain Esterification of L-Aspartic Acid: The β-carboxyl group of L-aspartic acid is selectively esterified with the corresponding alcohol (e.g., tert-butanol, 3-methyl-3-pentanol, allyl alcohol) under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[4]
-
N-terminal Fmoc Protection: The α-amino group of the resulting aspartic acid ester is then protected with an Fmoc group, typically by reacting it with Fmoc-Cl or Fmoc-OSu in the presence of a base.[9]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp Derivatives
The following is a general protocol for the incorporation of an Fmoc-aspartic acid derivative into a peptide chain using manual or automated SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).[11]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.[11]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-aspartic acid derivative (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[7]
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[7]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for Selective Deprotection of Orthogonal Protecting Groups
-
Allyl (OAll) Group Removal:
-
Swell the peptide-resin in a suitable solvent (e.g., dichloromethane, DCM).
-
Prepare a solution of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger (e.g., phenylsilane (B129415) or morpholine) in DCM under an inert atmosphere.
-
Add the catalyst solution to the resin and agitate until deprotection is complete, as monitored by HPLC-MS.
-
Thoroughly wash the resin to remove the catalyst and byproducts.[7]
-
-
Dmab (ODmab) Group Removal:
Conclusion
The choice of the appropriate Fmoc-protected aspartic acid derivative is crucial for the successful synthesis of pure, high-quality peptides. While Fmoc-Asp(OtBu)-OH remains a widely used reagent, its application is fraught with the risk of aspartimide formation, particularly in challenging sequences. For routine synthesis, especially of peptides known to be prone to this side reaction, the use of derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH , is strongly recommended. These reagents have been shown to significantly reduce or virtually eliminate aspartimide-related impurities, leading to higher yields and purer final products. For synthetic strategies that require selective on-resin modification, orthogonal protecting groups like Fmoc-Asp(OAll)-OH and Fmoc-Asp(ODmab)-OH provide essential versatility, although their use requires careful consideration of their propensity for aspartimide formation during Fmoc deprotection steps. By understanding the properties and performance of these various derivatives, researchers can make informed decisions to optimize their peptide synthesis strategies and achieve their desired outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Asp(ODmab)-OH Novabiochem 269066-08-2 [sigmaaldrich.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Fmoc-L-aspartic acid beta-allyl ester | 146982-24-3 | FF47744 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(OtBu)-NH2 Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry is a routine yet critical step. The use of the side-chain protected derivative, Fmoc-Asp(OtBu)-OH, is standard practice to prevent side reactions. This document provides detailed protocols and application notes for the coupling of a related derivative, Fmoc-Asp(OtBu)-NH2. While direct quantitative data on the coupling efficiency of Fmoc-Asp(OtBu)-NH2 is limited in publicly available literature, this guide draws upon established principles for coupling sterically hindered and problematic amino acids, with a particular focus on mitigating the primary side reaction associated with Asp(OtBu) derivatives: aspartimide formation.
Key Challenge: Aspartimide Formation
The major challenge during the incorporation of Asp(OtBu) residues is the base-catalyzed formation of an aspartimide intermediate. This occurs during the piperidine-mediated Fmoc deprotection step when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid. This cyclic imide can then be opened by nucleophiles (such as piperidine (B6355638) or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as piperidide adducts, which can be difficult to separate from the target peptide.[1]
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, especially for sterically hindered amino acids. The following table provides a qualitative comparison of common coupling reagents applicable to the coupling of Fmoc-Asp(OtBu)-NH2 based on their performance with challenging amino acids.
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| HATU | Very High | Highly effective for sterically hindered amino acids; rapid activation.[1][2] | Higher cost. |
| HBTU/TBTU | High | Good reactivity and widely used; by-products are generally soluble. | Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP | High | Efficient with low racemization; byproducts are generally less hazardous than BOP. | More expensive than carbodiimides. |
| DIC/HOBt | Moderate to High | Cost-effective; low racemization when HOBt is included. | Slower reaction times compared to uronium/phosphonium salts; formation of insoluble DCU byproduct with DCC. |
| COMU | Very High | Coupling efficiency comparable to HATU; incorporates Oxyma Pure, making it safer to handle than HOBt/HOAt-based reagents.[2] | Newer reagent with potentially less extensive literature for specific applications. |
Mitigation of Aspartimide Formation
While the primary focus of this document is on the coupling step, the prevention of aspartimide formation during the subsequent deprotection steps is crucial. The following table summarizes data on the influence of deprotection conditions on aspartimide formation for a model peptide containing an Asp(OtBu)-Gly sequence.
| Deprotection Conditions | Solvent | Temperature (°C) | Aspartimide Formation (%) | Piperidide Adducts (%) |
| 20% Piperidine | DMF | 25 | 11.2 | 2.6 |
| 20% Piperidine | NBP | 25 | 4.8 | 0.9 |
| 20% Piperidine | NOP | 25 | 3.5 | 0.0 |
| 5% TMG | DMF | 25 | 13.9 | 0.0 |
| 20% TBA | DMF | 25 | 4.3 | 0.0 |
Data adapted from studies on Fmoc-Asp(OtBu)-OH containing peptides and is intended to be illustrative of general trends.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-Asp(OtBu)-NH2. These protocols assume a standard Fmoc-SPPS workflow on a resin support such as Rink Amide resin for the synthesis of a C-terminal amide peptide.
Protocol 1: Coupling using HATU
Materials:
-
Fmoc-Asp(OtBu)-NH2 (3–5 equivalents)
-
HATU (3–5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6–10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-NH2 and HATU in DMF. Add DIPEA to the solution and allow for a pre-activation time of 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[3] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Coupling using DIC/HOBt
Materials:
-
Fmoc-Asp(OtBu)-NH2 (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: As described in Protocol 1, Step 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-NH2 and HOBt in DMF.
-
Coupling: Add the solution from step 2 to the deprotected peptide-resin, followed by the addition of DIC.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: As described in Protocol 1, Step 5.
Visualizations
Experimental Workflow
Caption: General workflow for a single coupling cycle in SPPS.
Aspartimide Formation Pathway
Caption: Simplified pathway of aspartimide formation.
Conclusion
The successful incorporation of Fmoc-Asp(OtBu)-NH2 in SPPS relies on the selection of a highly efficient coupling reagent to overcome potential steric hindrance and the implementation of strategies to minimize the formation of aspartimide during subsequent deprotection steps. While uronium/aminium reagents such as HATU and COMU are recommended for challenging couplings, the classic carbodiimide (B86325) approach with DIC/HOBt can also be effective. Careful monitoring of reaction completion and optimization of deprotection conditions are paramount to achieving high-purity peptides containing aspartic acid residues. Further studies are warranted to provide quantitative data specifically on the coupling efficiency of Fmoc-Asp(OtBu)-NH2.
References
Application Notes and Protocols for Standard Manual Fmoc-SPPS using Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for a wide range of applications, from basic research to drug discovery and development.[1] This document provides a detailed protocol for the manual synthesis of peptides incorporating Fmoc-Asp(OtBu)-OH, a common protected amino acid derivative. The tert-butyl (OtBu) group on the aspartic acid side chain prevents side reactions during synthesis and is readily removed during the final cleavage step.[2][3]
The Fmoc-SPPS cycle consists of four main steps: Fmoc deprotection, washing, amino acid coupling, and capping. This cycle is repeated for each amino acid in the peptide sequence. The final step involves cleavage of the peptide from the solid support and removal of all side-chain protecting groups.
Materials and Reagents
| Reagent | Supplier Recommendation |
| Fmoc-Asp(OtBu)-OH | High-purity grade from a reputable supplier[2] |
| Rink Amide Resin (or other suitable resin) | Appropriate for the desired C-terminal functionality |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Amine-free[4] |
| Dichloromethane (DCM), peptide synthesis grade | |
| Piperidine (B6355638) | |
| N,N'-Diisopropylethylamine (DIPEA) | |
| HBTU (or other coupling reagent) | |
| HOBt (optional, to suppress racemization) | [5] |
| Acetic Anhydride (B1165640) | |
| Pyridine (B92270) (or DIPEA for capping) | |
| Trifluoroacetic acid (TFA) | |
| Triisopropylsilane (TIS) | Scavenger |
| Deionized Water | |
| Diethyl ether, cold | For peptide precipitation |
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for efficient synthesis.
| Step | Procedure | Duration |
| 1.1 | Place the desired amount of resin in a reaction vessel. | - |
| 1.2 | Add DMF to the resin and allow it to swell at room temperature with gentle agitation.[6] | 30-60 min |
| 1.3 | Drain the DMF from the vessel. | - |
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
| Step | Procedure | Duration |
| 2.1 | Add a 20% (v/v) solution of piperidine in DMF to the resin.[3][4][7] | 3-5 min |
| 2.2 | Drain the solution. | - |
| 2.3 | Repeat the piperidine treatment.[3] | 15-20 min |
| 2.4 | Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[6] | - |
Amino Acid Coupling: Fmoc-Asp(OtBu)-OH
This protocol uses HBTU as the coupling reagent.
| Step | Procedure | Duration |
| 3.1 | In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.[8][9] | - |
| 3.2 | Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes at room temperature.[8] | 1-2 min |
| 3.3 | Add the activated amino acid solution to the deprotected resin. | - |
| 3.4 | Agitate the mixture at room temperature.[8] | 30 min - 4 h |
| 3.5 | Monitor the reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the reaction time can be extended.[8] | - |
| 3.6 | Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[6] | - |
Capping (Optional)
Capping is performed to block any unreacted amino groups and prevent the formation of deletion sequences.
| Step | Procedure | Duration |
| 4.1 | Suspend the resin in a solution of acetic anhydride and pyridine (or DIPEA) in DMF.[10] | 30 min |
| 4.2 | Gently agitate the mixture at room temperature.[10] | - |
| 4.3 | Drain the capping solution and wash the resin with DMF.[10] | - |
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
| Step | Procedure | Duration |
| 5.1 | Wash the peptide-resin with DCM and dry it under vacuum. | - |
| 5.2 | Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[11] For peptides containing sensitive residues like Cys, Met, or Trp, a different cocktail may be required.[1] | - |
| 5.3 | Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature with occasional swirling. | 1.5 - 3 h |
| 5.4 | Filter the resin and collect the filtrate containing the cleaved peptide. | - |
| 5.5 | Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[1] | - |
| 5.6 | Pellet the precipitated peptide by centrifugation and decant the ether.[1] | - |
| 5.7 | Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[1] | - |
| 5.8 | Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[1] | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-Asp(OtBu)-OH Activation and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient and reliable coupling of amino acids is paramount to achieving high purity and yield of the target peptide. The Fmoc/tBu strategy is a widely adopted methodology that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains. For aspartic acid, Fmoc-Asp(OtBu)-OH is a standard building block where the side-chain carboxyl group is protected by a tert-butyl (OtBu) group.
A critical step in SPPS is the activation of the carboxylic acid of the incoming Fmoc-amino acid to facilitate the formation of an amide bond with the free amine of the resin-bound peptide chain. A popular and highly efficient method for this activation is the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-Hydroxybenzotriazole (HOBt) and a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA). This combination minimizes racemization and promotes high coupling efficiency.[1]
These application notes provide a detailed protocol for the activation of Fmoc-Asp(OtBu)-OH using the HBTU/HOBt/DIPEA reagent system and its subsequent coupling in an SPPS workflow. Additionally, potential side reactions and mitigation strategies are discussed.
Reaction Mechanism
The activation of Fmoc-Asp(OtBu)-OH with HBTU/HOBt and DIPEA is a multi-step process. Initially, the non-nucleophilic base, DIPEA, deprotonates the carboxylic acid of Fmoc-Asp(OtBu)-OH.[1][2] The resulting carboxylate then attacks the uronium carbon of HBTU, leading to the formation of a highly reactive HOBt-ester intermediate.[1] This active ester readily reacts with the free primary amine of the peptide chain on the solid support to form the desired peptide bond, with HOBt being regenerated as a byproduct.[1]
Potential Side Reactions: Aspartimide Formation
The most significant side reaction associated with the use of Fmoc-Asp(OtBu)-OH is the formation of aspartimide.[3][4] This occurs under basic conditions, such as during the piperidine-mediated Fmoc deprotection step, where the backbone amide nitrogen can attack the side-chain carbonyl of the protected aspartic acid.[5] This intramolecular cyclization leads to a five-membered succinimide (B58015) ring, which can subsequently be opened by a nucleophile (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often accompanied by racemization.[3][5][6] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly sequences being particularly susceptible due to minimal steric hindrance.[5]
Mitigation Strategies for Aspartimide Formation:
-
Use of Additives in Deprotection Solution: Adding a small amount of an acidic additive like HOBt or formic acid to the piperidine deprotection solution can help suppress aspartimide formation.[3][5]
-
Backbone Protection: For particularly problematic sequences, using a dipeptide with a protected backbone amide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can prevent the initial cyclization.[7]
-
Sterically Hindered Side-Chain Protection: Employing bulkier side-chain protecting groups on the aspartic acid residue can sterically hinder the intramolecular cyclization.[4]
Data Presentation
The following tables summarize the recommended quantitative data for the activation and coupling of Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA in a standard SPPS protocol.
Table 1: Reagent Molar Ratios for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Asp(OtBu)-OH | 2.0 - 5.0 |
| HBTU | 2.0 - 5.0 |
| HOBt | 2.0 - 5.0 |
| DIPEA | 4.0 - 10.0 |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and the steric hindrance of the coupling partners.[8][9]
Table 2: Reaction Parameters
| Parameter | Value |
| Solvent | N,N-Dimethylformamide (DMF) |
| Pre-activation Time | 2 - 5 minutes |
| Coupling Time | 1 - 2 hours (can be extended for difficult couplings) |
| Temperature | Room Temperature |
Note: Coupling times can be monitored using a qualitative test such as the Kaiser test to ensure completion.[8][9]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a standard manual solid-phase peptide synthesis cycle involving the coupling of Fmoc-Asp(OtBu)-OH.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OtBu)-OH
-
HBTU
-
HOBt
-
DIPEA
-
DMF, peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or agitator
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (2-5 eq.), HBTU (2-5 eq.), and HOBt (2-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-10 eq.) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.[9]
-
-
Coupling:
-
Add the activated Fmoc-Asp(OtBu)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[9]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Visualizations
Caption: Chemical activation and coupling pathway of Fmoc-Asp(OtBu)-OH.
Caption: Experimental workflow for a single coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Asp(OtBu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides is critically dependent on the final cleavage and deprotection step. For peptides containing aspartic acid protected as a tert-butyl ester (Asp(OtBu)), this process requires careful consideration to ensure high yield and purity. The strong acidic conditions necessary to remove the OtBu group and cleave the peptide from the resin can promote a significant side reaction: aspartimide formation.[1][2] This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can subsequently hydrolyze to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as racemized products.[2][3] These byproducts often co-elute with the target peptide during purification, complicating analysis and reducing the overall yield.[4]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[1][3] While most commonly associated with the basic conditions of Fmoc deprotection during solid-phase peptide synthesis (SPPS), aspartimide formation can also be catalyzed by the strong acids used in the final cleavage step.[3]
This document provides detailed protocols for the cleavage and deprotection of peptides containing Asp(OtBu), with a focus on strategies to minimize aspartimide formation and other potential side reactions. It includes recommendations for cleavage cocktails tailored to different peptide compositions and troubleshooting guidance to optimize peptide yield and purity.
Key Considerations for Minimizing Side Reactions
Several factors during both the synthesis and cleavage steps can influence the extent of aspartimide formation:
-
During SPPS (Fmoc Deprotection):
-
Base-catalyzed cyclization: The piperidine (B6355638) used for Fmoc deprotection can catalyze aspartimide formation.[1]
-
Mitigation Strategy: The addition of an acidic modifier to the piperidine solution, such as 0.1 M HOBt or 1-5% formic acid, can help suppress this side reaction.[1]
-
Alternative Protecting Groups: For particularly problematic sequences, utilizing bulkier side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH can be beneficial.[1]
-
-
During Final Cleavage:
-
Acid-catalyzed side reactions: The strong acid, typically trifluoroacetic acid (TFA), used for cleavage can promote aspartimide formation.[1]
-
Optimization of Conditions: Minimizing the cleavage time to the minimum required for complete deprotection and performing the reaction at a lower temperature (e.g., 4°C) can reduce the rate of side reactions.[1]
-
Experimental Workflow for Peptide Cleavage and Deprotection
Caption: General experimental workflow for the cleavage and deprotection of peptides from solid support.
Aspartimide Formation Pathway
Caption: Chemical pathway of base-catalyzed aspartimide formation during peptide synthesis.
Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides containing Asp(OtBu) but lacking other sensitive residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Nitrogen gas
-
Centrifuge
-
Reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (e.g., 100 mg) in a suitable reaction vessel with DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen.[1]
-
-
Cleavage Cocktail Preparation (Reagent B):
-
Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Reagent B Composition:
-
Trifluoroacetic Acid (TFA): 88% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)[1]
-
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.[1]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA.[5]
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of ice-cold diethyl ether or MTBE to precipitate the peptide.[2]
-
Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.[2][5]
-
Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet two more times with cold ether.[2][5]
-
-
Drying and Analysis:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity and identify any side products.[5]
-
Protocol 2: Cleavage for Peptides with Sensitive Residues (Cys, Met, Trp)
This protocol utilizes a more robust cleavage cocktail to protect sensitive amino acid residues from modification during cleavage.
Materials:
-
As listed in Protocol 1
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Reagent K Composition:
-
Trifluoroacetic Acid (TFA): 82.5% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)[1]
-
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation: Follow step 4 from Protocol 1.
-
Drying and Analysis: Follow step 5 from Protocol 1.
Data Presentation
The extent of aspartimide formation is significantly influenced by the conditions used for Fmoc deprotection during peptide synthesis. The following table summarizes the impact of different deprotection conditions on the level of aspartimide-related side products for a model peptide.
Table 1: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Fmoc Deprotection Reagent | % Aspartimide-Related Side Products | % D-Asp Isomer |
| 20% Piperidine in DMF | High | High |
| 20% Piperidine, 0.1M HOBt in DMF | Significantly Reduced | Low |
| 1% Formic Acid in 20% Piperidine/DMF | Reduced | Low |
Data is illustrative and based on trends reported in the literature. Actual values are sequence-dependent.[1][6][7]
For particularly challenging sequences, the choice of the aspartic acid side-chain protecting group is crucial. The following table compares the performance of different protecting groups in suppressing aspartimide formation in the model peptide VKDGYI after prolonged treatment with 20% piperidine in DMF.
Table 2: Comparison of Asp Protecting Groups in Minimizing Aspartimide Formation
| Asp Protecting Group | % Aspartimide Formation | % D-Asp Isomer |
| Fmoc-Asp(OtBu)-OH | High | High |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate |
| Fmoc-Asp(OBno)-OH | Very Low (<0.1%/cycle) | Very Low |
Data adapted from comparative studies.[4] The use of bulkier and more flexible protecting groups like OBno can dramatically reduce aspartimide formation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | - Incomplete cleavage from the resin.- Steric hindrance.- Peptide precipitation on the resin. | - Extend the cleavage time (e.g., from 2 to 4 hours).- Ensure a sufficient volume of cleavage cocktail is used.- Wash the resin with additional fresh cleavage cocktail after the initial filtration.[1] |
| Presence of Impurities (e.g., Aspartimide Formation) | - Sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn).- Prolonged exposure to basic conditions during Fmoc deprotection.- High temperature during cleavage. | - During synthesis, add 0.1 M HOBt or 1-5% formic acid to the piperidine deprotection solution.[1]- For future syntheses, consider using a bulkier protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[1][4]- Perform the cleavage reaction at a lower temperature (e.g., 4°C).[1] |
| Incomplete Removal of OtBu Group (+56 Da) | - Insufficient cleavage time.- Steric hindrance. | - Increase the duration of the TFA treatment.- Ensure fresh, high-quality TFA is used. |
| Modification of Sensitive Residues (e.g., Trp, Met, Cys) | - Inadequate scavenging of reactive cations. | - Use a cleavage cocktail with appropriate scavengers, such as Reagent K.[1][2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
Application Note: A Robust Method for the On-Resin Synthesis of Peptides with a C-terminal Aspartic Acid Amide via Side-Chain Modification
Introduction
Peptides with modified C-termini, particularly C-terminal amides, are of significant interest in drug development and biomedical research.[1] The amide group can enhance metabolic stability, improve binding affinity, and mimic the native state of many peptide hormones. While the synthesis of C-terminal peptide amides is routinely accomplished using resins like the Rink Amide resin, the specific introduction of an amide onto the side chain of a C-terminal aspartic acid residue to form a C-terminal asparagine amide (...-Asn-NH₂) requires a specialized orthogonal protection strategy.[2][3]
This application note details a robust and efficient method for the solid-phase synthesis of peptides ending in a C-terminal asparagine amide. The strategy leverages the standard Fmoc/tBu methodology for peptide elongation, followed by a selective on-resin deprotection of the C-terminal aspartic acid side chain and subsequent amidation prior to final cleavage. This approach utilizes Fmoc-Asp(OtBu)-OH as the C-terminal residue and employs a mild, Lewis acid-based method for the selective removal of the tert-butyl (tBu) protecting group, which is compatible with the acid-labile resin linker and other side-chain protecting groups.[4][5][6]
Principle of the Method
The core of this strategy lies in the orthogonal nature of the protecting groups used during synthesis.[3][7] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine) and is removed at each step of peptide elongation. The side-chain protecting groups (including the OtBu on Asp) are stable to these conditions.
The workflow proceeds as follows:
-
Peptide Synthesis: The peptide is assembled on a Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS), with Fmoc-Asp(OtBu)-OH incorporated as the C-terminal amino acid.
-
Selective Side-Chain Deprotection: After peptide assembly, the OtBu protecting group on the C-terminal Asp residue is selectively removed on-resin using a mild ferric chloride (FeCl₃) solution.[4][6] This step exposes the side-chain carboxylic acid while the rest of the peptide and the resin linkage remain intact.
-
On-Resin Amidation: The newly freed side-chain carboxyl group is then converted to an amide using a standard peptide coupling reagent (e.g., HATU) and a source of ammonia.
-
Final Cleavage: The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a standard trifluoroacetic acid (TFA) cleavage cocktail.
This method allows for the specific and efficient formation of a C-terminal asparagine amide, a modification that can be crucial for the biological activity and pharmacokinetic properties of therapeutic peptides.
Visualized Workflow and Chemistry
References
- 1. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Kaiser Test for Monitoring Fmoc-Asp(OtBu)-OH Coupling Completion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). Adherence to these protocols is crucial for ensuring the fidelity of peptide synthesis, particularly in the production of therapeutic peptides and complex protein fragments.
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of primary amines.[1][2][3] In the context of Fmoc-based SPPS, it is an indispensable tool for confirming the completion of the coupling reaction between an activated Fmoc-amino acid and the free N-terminal amine of the growing peptide chain attached to a solid support.[4] A negative Kaiser test result (yellow or colorless beads and solution) indicates a successful coupling, while a positive result (intense blue color) signifies an incomplete reaction, necessitating a recoupling step.[4][5]
Principle of the Kaiser Test
The test is based on the reaction of ninhydrin (B49086) with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue chromophore known as Ruhemann's purple.[4] This reaction is highly specific for primary amines, making it an excellent method for monitoring the disappearance of the free N-terminal amine on the peptide-resin after a coupling step.
Experimental Protocols
Reagent Preparation
Accurate preparation of the Kaiser test reagents is critical for reliable results. It is recommended to prepare fresh solutions, although they can be stored for limited periods under appropriate conditions.[4]
| Reagent | Components | Preparation Protocol | Storage Conditions |
| Reagent A | Potassium Cyanide (KCN) in Pyridine (B92270) | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this aqueous KCN solution with 49 mL of pyridine.[1][4] | Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[4] |
| Reagent B | Ninhydrin in n-Butanol | 1. Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][4] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[4] |
| Reagent C | Phenol (B47542) in n-Butanol | 1. Dissolve 40 g of phenol in 20 mL of n-butanol.[1][4] | Store in a dark glass bottle at room temperature. Stable for up to 6 months.[4] |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Qualitative Kaiser Test Protocol
This protocol is used to qualitatively assess the completion of the Fmoc-Asp(OtBu)-OH coupling reaction.
-
Sample Collection: After the coupling reaction, carefully withdraw a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads into a small glass test tube. Wash the beads thoroughly with Dimethylformamide (DMF) and then Dichloromethane (DCM) to remove any residual reagents and solvents. Decant the solvent completely.
-
Reagent Addition: To the washed resin beads, add 2-3 drops of each Kaiser test reagent (A, B, and C).[1]
-
Incubation: Heat the test tube in a heating block or oven at 110-115°C for 5 minutes.[1][6]
-
Observation: Remove the test tube and observe the color of the beads and the solution.
Interpretation of Qualitative Results
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive Result: Incomplete coupling. Free primary amines are present.[4] | Repeat the coupling step. Consider extending the reaction time or using a different coupling reagent.[2][7] |
| Yellow or colorless solution and beads | Negative Result: Complete coupling. No free primary amines detected.[4] | Proceed to the next Fmoc deprotection step. |
| Slightly blue solution with colorless beads | Incomplete Coupling: A small amount of unreacted primary amines remains.[4] | Extend the coupling reaction time or perform a second coupling.[4] |
| Dark blue solution but colorless beads | Nearly Complete Coupling: Most of the peptide chains are coupled. | Extend the coupling time or proceed to a capping step to block any unreacted amines.[1][2] |
Quantitative Data Summary
For a more quantitative assessment of coupling completion, a spectrophotometric method can be employed.
Quantitative Kaiser Test Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of the dried peptide-resin into a test tube.
-
Reagent Addition: Add a precise volume (e.g., 1 mL) of each Kaiser test reagent (A, B, and C) to the test tube.[4]
-
Incubation: Heat the mixture at 100°C for 5-10 minutes to allow for full color development.[4]
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol (B145695) to the test tube and vortex thoroughly to elute the Ruhemann's purple from the resin.[4]
-
Spectrophotometry: Centrifuge the resin and transfer the supernatant to a cuvette. Measure the absorbance at 570 nm using a spectrophotometer.[4]
-
Calculation: The concentration of free amines can be determined using the Beer-Lambert law (A = εbc).
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| Ruhemann's Purple (from primary amines) | ~570 nm | Approximately 1.5 x 10⁴ L mol⁻¹ cm⁻¹[4] |
Considerations for Fmoc-Asp(OtBu)-OH Coupling
While the Kaiser test is generally reliable, certain factors should be considered when monitoring the coupling of sterically hindered or aggregation-prone sequences, which can sometimes include aspartic acid derivatives.
-
Steric Hindrance: The bulky OtBu protecting group on the aspartic acid side chain can, in some sequence contexts, contribute to steric hindrance, potentially slowing down the coupling reaction. A negative Kaiser test is a strong indicator of completion, but for critical syntheses, a second coupling (double coupling) may be performed as a precautionary measure.[7]
-
False Negatives: In rare cases of severe peptide aggregation on the resin, the ninhydrin reagent may not be able to access the free N-terminal amine, leading to a false negative result.[4] If aggregation is suspected, using alternative solvents or chaotropic salts may be beneficial.[2]
-
False Positives: Overheating the resin during the test can potentially lead to the degradation of protecting groups, exposing primary amines and causing a false positive result.[8] The Fmoc protecting group itself can be somewhat labile to the pyridine in the Kaiser test reagents, especially with prolonged heating, which could also lead to a false positive.[2][9]
Diagrams
Caption: Workflow for the qualitative Kaiser test to monitor coupling completion.
Caption: Simplified chemical principle of the Kaiser test reaction.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Peptide Synthesis [bio-protocol.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
Application Notes and Protocols for Resin Swelling and Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The efficiency and success of SPPS are critically dependent on two repeating key steps: the swelling of the resin support and the deprotection of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group.
Proper resin swelling is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents, thereby facilitating efficient coupling and deprotection reactions.[1][2] The extent of swelling is influenced by the choice of resin, the solvent, and the growing peptide chain itself.[3][4]
The Fmoc protecting group is favored in modern SPPS due to its base-lability, which allows for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[5][6] The Fmoc deprotection step involves the removal of the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling of the next amino acid.[7] This process must be efficient and complete to avoid the formation of deletion sequences and other impurities.[8]
These application notes provide detailed protocols and quantitative data for understanding and optimizing resin swelling and Fmoc deprotection steps in your SPPS workflow.
Data Presentation: Resin Swelling
The choice of solvent significantly impacts the degree of swelling for different types of resins. Polystyrene (PS) based resins are hydrophobic, while Polyethylene Glycol (PEG) based resins are more hydrophilic and tend to swell better in a wider range of solvents.[3][9]
Table 1: Swelling of 1% Cross-linked Polystyrene (PS) Resin in Various Solvents
| Solvent | Swelling (mL/g) | Classification |
| Dichloromethane (DCM) | 4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 6.0 | Good |
| Toluene | 4.0 - 6.0 | Good |
| Tetrahydrofuran (THF) | ~3.8 | Moderate |
| N-Methyl-2-pyrrolidone (NMP) | >4.0 | Good |
| 2-Methyltetrahydrofuran (2-MeTHF) | >4.0 | Good |
A solvent is generally considered "good" for SPPS if it swells the resin by at least 4.0 mL/g.[4][10] Data compiled from multiple sources.[2][4][10]
Table 2: Swelling Comparison of Polystyrene (PS) and ChemMatrix® (PEG-based) Resins
| Solvent | Polystyrene (PS) Swelling (mL/g) | ChemMatrix® Swelling (mL/g) |
| Dichloromethane (DCM) | ~5.0 | ~5.5 |
| N,N-Dimethylformamide (DMF) | ~4.5 | ~5.0 |
| N-Methyl-2-pyrrolidone (NMP) | ~4.2 | ~5.2 |
| Water | Very Poor | Good |
| Acetonitrile (ACN) | Poor | Moderate |
Data adapted from comparative studies.[9][10] Absolute values can vary based on specific resin characteristics.
Experimental Protocols
Protocol 1: Quantitative Measurement of Resin Swelling
This protocol describes a simple volumetric method to determine the swelling capacity of a resin in a given solvent.
Materials:
-
SPPS resin (e.g., Polystyrene or PEG-based resin)
-
Solvent of choice (e.g., DMF, DCM)
-
Graduated syringe (e.g., 2 mL or 5 mL) with a frit
Methodology:
-
Accurately weigh a specific amount of dry resin (e.g., 100 mg) and place it into the graduated syringe fitted with a frit.
-
Record the initial volume of the dry resin.
-
Add the chosen solvent to the syringe until the resin is fully immersed (e.g., 2 mL).
-
Gently agitate the syringe for a set period (e.g., 30-60 minutes) to allow the resin to reach its maximum swelling.[6]
-
Carefully expel the excess solvent by depressing the plunger, ensuring that the swollen resin bed is compacted but not compressed.
-
Record the final volume of the swollen resin.
-
Calculate the resin swelling in mL/g using the following formula:
Swelling (mL/g) = (Final Volume (mL) - Initial Volume (mL)) / Mass of Dry Resin (g)
Protocol 2: Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of the peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF.[5][7] Other bases like 4-methylpiperidine (B120128) or piperazine (B1678402) can also be used.[8][11]
-
N,N-Dimethylformamide (DMF) for washing
-
Reaction vessel for SPPS
Methodology:
-
Wash the Fmoc-protected peptide-resin with DMF to remove any residual reagents from the previous step.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture for an initial 3 minutes and then drain the solution.[6]
-
Add a fresh portion of the deprotection solution to the resin.
-
Continue the agitation for an additional 10-15 minutes.[6] The total deprotection time may need to be extended for longer or aggregation-prone sequences.[12]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (typically 5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[6]
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The Fmoc deprotection reaction can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released into the deprotection solution.[5]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Deprotection solution collected from Protocol 2
-
Fresh deprotection solution (as a blank)
-
DMF
Methodology:
-
Collect the drained deprotection solution from the second deprotection step (the 10-15 minute incubation) in Protocol 2.
-
Dilute a small, known volume of the collected solution with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm, using the fresh deprotection solution as a blank.
-
The completion of the deprotection can be confirmed by taking a subsequent deprotection solution wash and observing a near-baseline absorbance.
-
The amount of Fmoc group removed can be quantified using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length of the cuvette.
Mandatory Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 9. biotage.com [biotage.com]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Application Notes: Fmoc-Asp(OtBu)-OH for Introducing Post-Translational Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-Asp(OtBu)-OH is a cornerstone amino acid derivative for Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[1][2] Its structure, featuring a base-labile Fmoc group on the alpha-amino group and an acid-labile tert-butyl (OtBu) ester on the side-chain carboxyl group, is perfectly suited for the controlled, stepwise assembly of peptide chains.[1][2] Beyond its fundamental role in incorporating aspartic acid, this building block offers powerful strategies for studying post-translational modifications (PTMs). This document outlines two primary applications: the use of aspartic acid as a mimic for phosphorylation and as a chemical handle for introducing diverse modifications.
Application 1: Aspartic Acid as a Phosphorylation Mimic
Principle: Phosphorylation is a critical PTM that regulates a vast array of cellular processes by altering protein structure and function.[3] The introduction of a phosphate (B84403) group on serine, threonine, or tyrosine residues imparts a significant negative charge. In many biological contexts, the carboxylate side chain of aspartic acid can functionally mimic this negative charge, effectively "locking" the protein in a pseudo-phosphorylated state.[4][5] Synthesizing peptides with Asp in place of a native phosphorylation site is a widely used technique to create constitutively active or inactive proteins, enabling researchers to investigate the functional consequences of phosphorylation events.[4][6][7]
Experimental Workflow: Synthesis of a Phosphomimetic Peptide The following workflow illustrates the standard SPPS cycle for incorporating Fmoc-Asp(OtBu)-OH to create a phosphomimetic peptide.
Caption: Standard Fmoc-SPPS workflow for phosphomimetic peptide synthesis.
Protocol 1: Synthesis of a Phosphomimetic Peptide via Manual Fmoc-SPPS
This protocol describes the synthesis of a generic peptide on a Rink Amide resin, incorporating an aspartic acid residue as a phosphomimetic.
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.[8] Drain the DMF.
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), followed by dichloromethane (B109758) (DCM, 3x), and DMF (3x).[9]
-
-
Amino Acid Coupling (Example: Fmoc-Asp(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
To monitor completion, perform a Kaiser test (ninhydrin test).[10] A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Peptide Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[8]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final phosphomimetic peptide using mass spectrometry (MS) and analytical HPLC.[11]
-
Quantitative Data: Peptide Synthesis
The yield and purity of synthetic peptides are sequence-dependent and influenced by the efficiency of each coupling and deprotection step.[11][12]
| Parameter | Typical Value | Notes |
| Stepwise Efficiency | >99% | Crucial for the synthesis of long peptides. A 99% yield at each step for a 20-mer peptide results in a theoretical overall yield of ~82%.[11] |
| Crude Purity (by HPLC) | 20-70% | Highly variable based on peptide length, sequence complexity, and potential side reactions like aspartimide formation.[13][14] |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
| Isolated Yield (after HPLC) | 5-40% | Represents the final amount of purified peptide relative to the initial resin loading.[13][14] |
Application 2: Aspartic Acid as a Versatile Chemical Handle
Principle: While the OtBu protecting group of aspartic acid is typically removed during final TFA cleavage, an innovative method allows for its selective and orthogonal removal on-resin using ferric chloride (FeCl₃).[15][16] This strategy is compatible with standard Fmoc chemistry and unmasks the side-chain carboxylic acid.[15] The newly freed carboxyl group can then serve as a chemical handle for on-resin modifications, such as amide bond formation with amines (e.g., fluorophores, biotin) or esterification, thereby enabling the site-specific introduction of complex PTMs or labels.[15][17]
Experimental Workflow: On-Resin Side-Chain Modification
Caption: On-resin selective deprotection and modification of an Asp residue.
Protocol 2: FeCl₃-Mediated On-Resin Modification of Aspartic Acid
This protocol is adapted from the method developed by Pathak et al.[15]
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence containing Fmoc-Asp(OtBu)-OH on a suitable resin (e.g., Rink Amide) following Protocol 1, steps 1-4.
-
Ensure the N-terminus is either protected (e.g., acetylated) or remains Fmoc-protected to prevent its participation in the subsequent coupling step.
-
-
Selective Side-Chain Deprotection:
-
After peptide synthesis, wash the resin-bound peptide with DCM (3x).
-
Prepare a solution of anhydrous ferric chloride (FeCl₃, 5 eq.) in DCM.
-
Add the FeCl₃ solution to the resin and agitate for 1.5 hours at room temperature.[15]
-
Drain the solution and wash the resin extensively with DMF (at least 10 times) to completely remove all traces of iron salts.[15]
-
-
On-Resin Side-Chain Coupling (Amide Formation Example):
-
Activate the now-free side-chain carboxyl group by adding a solution of HATU (3.9 eq.) and DIPEA (8 eq.) in DMF to the resin.
-
Immediately add the amine-containing molecule of interest (e.g., a fluorescent dye, 4 eq.) to the resin.
-
Agitate for 2-4 hours or until a negative Kaiser test confirms the consumption of the primary amine.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Final Cleavage and Purification:
-
Perform the final cleavage from the resin using a TFA cocktail as described in Protocol 1, step 5.
-
Purify and characterize the side-chain modified peptide as described in Protocol 1, step 6.
-
Quantitative Data: On-Resin Side-Chain Modification
The following data summarizes the reported yields for the modification of a model peptide (Ac-Ala-Phe-Pro-Asp-NH-Resin) using the FeCl₃ deprotection method.[15]
| Modification Type | Coupled Nucleophile | Spectroscopic Yield (%)* | Isolated Yield (%) |
| Amide | Benzylamine | 85 | 72 |
| Amide | Aniline | 79 | 65 |
| Ester | Phenol | 71 | 58 |
| Fluorophore | Dansyl cadaverine | 75 | 61 |
*Spectroscopic yield refers to the relative abundance of the desired product in the crude mixture as determined by HPLC analysis.[17]
Application in Signaling Pathway Research
Concept: Phosphorylation cascades are central to signal transduction.[18] A ligand binding to a receptor can trigger a series of kinase activations, where each kinase phosphorylates and activates the next one in the pathway, ultimately leading to a cellular response.[3] By replacing a key protein in this pathway with a synthetic version containing a phosphomimetic aspartic acid residue, researchers can investigate if this modification is sufficient to activate downstream signaling, even in the absence of the initial stimulus.
Signaling Pathway Diagram: Generic Kinase Cascade
Caption: Use of an Asp phosphomimetic to study a signaling cascade.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphorylation and Signal Transduction Pathways in Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphomimetics - Wikipedia [en.wikipedia.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Conversion of serine to aspartate imitates phosphorylation-induced changes in the structure and function of microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-Mimetic Mutation at Ser602 Inactivates Human TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scite.ai [scite.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc SPPS
Welcome to the technical support center for preventing aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in Fmoc SPPS?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily promoted by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638).[1][3] The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1][2]
-
Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.[1][3]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible.[1] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1][4]
-
Asp-Asn (D-N) [1]
-
Asp-Ala (D-A) [5]
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation.[1][2] This is a critical factor in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization of temperature is necessary to minimize this side reaction.[1]
Troubleshooting Guide
Issue: Significant byproduct formation is observed in Asp-containing peptides, suggesting aspartimide formation.
Root Cause Analysis:
The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine. This is especially prevalent in sequences like Asp-Gly.[1] The repeated exposure to basic conditions throughout the synthesis cycles exacerbates the problem.
Solutions:
Here are several strategies to mitigate or prevent aspartimide formation, ranging from simple modifications to more advanced techniques.
Solution 1: Modification of Deprotection Conditions
Addition of an Acidic Additive:
Adding an acidic additive to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[1]
-
0.1 M Hydroxybenzotriazole (HOBt): Add to the 20% piperidine in DMF solution. This has been shown to significantly reduce aspartimide formation.[4][6]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): Can be a highly effective additive.[1]
-
5% Formic Acid: Adding this to the deprotection cocktail has been shown to reduce aspartimide formation by as much as 90% in certain cases.[1][4]
Use of a Weaker Base:
Replacing piperidine with a weaker base for Fmoc deprotection can be effective.
-
Piperazine: A solution of 5% piperazine, often with 0.1 M HOBt, can be used.[1][6]
-
Morpholine: As a weaker base, it can minimize aspartimide formation, though its efficiency may vary depending on the sequence.[3][4]
-
Dipropylamine (DPA): This less toxic and inexpensive alternative to piperidine has been shown to significantly reduce aspartimide formation, especially in high-temperature SPPS.[4][7]
Solution 2: Use of Sterically Hindered Asp Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance in susceptible sequences.[1][4] Using bulkier protecting groups can physically block the formation of the succinimide ring.[3][6]
| Protecting Group | Description | Efficacy in Preventing Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | Standard protecting group. | Baseline; susceptible to aspartimide formation. |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester; offers more steric bulk than OtBu. | Significant reduction compared to OtBu.[6][8] |
| Fmoc-Asp(ODie)-OH | 2,3,4-trimethyl-3-pentyl ester; even bulkier than OMpe. | Comparable efficacy to OMpe.[4] |
| Fmoc-Asp(OBno)-OH | Provides a simple and universal solution, significantly reducing aspartimide formation to almost undetectable amounts in Asp-Asn and Asp-Arg sequences and to only 0.1%/cycle in Asp-Gly sequences. |
Solution 3: Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation. It involves the temporary protection of the amide nitrogen of the amino acid following the Asp residue.
-
N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) groups: These protecting groups are introduced on the nitrogen of the amino acid C-terminal to the Asp. This is often done by using a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-Xaa(Dmb)-OH.[3] The Dmb group can be removed during the final TFA cleavage.[3]
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
-
Reagent Preparation: Prepare a solution of 20% piperidine (v/v) in DMF containing 0.1 M HOBt.
-
Deprotection Step:
-
Drain the coupling solution from the peptide-resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 2: Standard Coupling Protocol (for reference)
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 8 equivalents of a base (e.g., DIPEA).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF, followed by DCM, and then DMF.
Visualizing the Chemistry and Prevention Strategies
Aspartimide Formation Mechanism
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
Caption: Mechanism of base-catalyzed aspartimide formation.
Decision Tree for Preventing Aspartimide Formation
This diagram provides a logical workflow for selecting an appropriate strategy to prevent aspartimide formation based on the susceptibility of the peptide sequence.
Caption: Decision tree for selecting a prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aspartimide Formation in Peptides Containing Asp-Gly Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during solid-phase peptide synthesis (SPPS), particularly when dealing with the challenging Asp-Gly (D-G) sequence.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl group of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring.[1][2] This process results in the loss of a water molecule (-18 Da), which can be detected by mass spectrometry.[3] The resulting aspartimide intermediate is unstable and can lead to several undesirable byproducts, including:
-
α- and β-peptides: The succinimide ring can be hydrolyzed to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1]
-
Racemization: The chiral center of the aspartic acid can epimerize, leading to the formation of D-aspartyl peptides.[4]
-
Piperidide adducts: The aspartimide ring can be attacked by piperidine (B6355638), the base commonly used for Fmoc deprotection, to form piperidide adducts.[1]
These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced purity and yield.
Q2: Why is the Asp-Gly sequence particularly susceptible to aspartimide formation?
A2: The Asp-Gly sequence is notoriously prone to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1] Glycine's small side chain (a single hydrogen atom) allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack of the amide nitrogen on the Asp side-chain carbonyl, initiating the cyclization reaction.[1] Other sequences like Asp-Asn, Asp-Ser, and Asp-Arg are also more susceptible than average.[3]
Q3: How does temperature affect aspartimide formation?
A3: Increased temperature significantly accelerates the rate of aspartimide formation.[3] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are employed to speed up coupling and deprotection reactions. Careful optimization of temperature and reaction times is necessary to minimize this side reaction when using microwave synthesizers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant impurity with a mass of -18 Da observed in the crude peptide. | The peptide contains an Asp-Gly or other susceptible sequence, leading to aspartimide formation during Fmoc deprotection. | 1. Confirm Aspartimide Formation: Use high-resolution mass spectrometry to confirm the -18 Da mass loss. 2. Implement a Mitigation Strategy: For the next synthesis, choose an appropriate strategy from the "Prevention Strategies & Protocols" section below. The choice will depend on the severity of the issue and the resources available. |
| Low yield and difficult purification with multiple, closely eluting peaks of the correct mass. | Aspartimide formation has occurred, followed by hydrolysis back to the linear peptide, creating a mixture of α- and β-isomers, as well as D- and L-epimers, which have the same mass but different structures. | 1. Characterize Impurities: If possible, use advanced analytical techniques like enzymatic digestion or specialized chromatography to identify the isomers. 2. Re-synthesis is Recommended: It is often more efficient to re-synthesize the peptide using a robust prevention strategy rather than attempting to purify a complex mixture of isomers. |
| Aspartimide formation is still observed even with modified deprotection conditions (e.g., HOBt addition). | For highly susceptible sequences like Asp-Gly, modifying the deprotection cocktail alone may not be sufficient to completely suppress the side reaction. | 1. Use a More Robust Protecting Group: Employ a sterically hindered Asp side-chain protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 2. Implement Backbone Protection: For the most challenging sequences, the use of a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the most effective solution.[5] |
Prevention Strategies & Quantitative Data
Several strategies can be employed to minimize aspartimide formation. The choice of strategy depends on the susceptibility of the sequence and the desired level of purity.
Data Presentation: Comparison of Strategies
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in a model peptide containing the Asp-Gly sequence (Scorpion toxin II fragment: Val-Lys-Asp-Gly-Tyr-Ile). The data represents the percentage of aspartimide-related byproducts formed per Fmoc deprotection cycle.
| Strategy | Asp Protecting Group | Deprotection Conditions | Aspartimide Formation (% per cycle) | Reference(s) |
| Standard Conditions | Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | High (can be >5%) | [4] |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1 M HOBt in DMF | Significantly Reduced | [6] |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | ~7.2% total byproducts after prolonged exposure | [7] |
| Bulky Protecting Group | Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | ~0.5% | [8] |
| Bulky Protecting Group | Fmoc-Asp(OEpe)-OH | 20% Piperidine in DMF | ~0.2% | [8] |
| Bulky Protecting Group | Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | ~0.1% | [4] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine in DMF | Complete Prevention | [5] |
Experimental Protocols
Here are detailed protocols for the most effective strategies to minimize aspartimide formation.
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
This is a simple and cost-effective method to reduce aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual reagents.
Protocol 2: Use of a Bulky Side-Chain Protecting Group (e.g., Fmoc-Asp(OBno)-OH)
This protocol utilizes a sterically hindered protecting group to physically block the cyclization reaction.
-
Amino Acid Preparation: Use Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH during the synthesis.
-
Coupling:
-
Dissolve Fmoc-Asp(OBno)-OH (1.5-3 equivalents) and a suitable coupling agent (e.g., HBTU, HATU; 1.45-2.9 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Subsequent Steps: Continue with the standard SPPS protocol for the following amino acids.
Protocol 3: Backbone Protection using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This is the most robust method for completely preventing aspartimide formation in Asp-Gly sequences.
-
Dipeptide Coupling:
-
In the synthesis step where the Asp-Gly sequence is to be formed, use the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a coupling agent (e.g., HATU; 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours. A longer coupling time or a double coupling may be necessary due to the steric hindrance of the Dmb group.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Dmb Group Removal: The 2,4-dimethoxybenzyl (Dmb) group is stable to piperidine and is removed during the final TFA cleavage step.
Visualizations
Aspartimide Formation Pathway
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Troubleshooting Workflow for Aspartimide Formation
Caption: A logical workflow for troubleshooting aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aspartimide-related byproducts during chemical peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It occurs when the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide (B58015) ring.[1][2] This cyclization reaction results in the loss of a water molecule (-18 Da) from the peptide.[3]
This side reaction is problematic for several reasons:
-
Formation of Multiple Byproducts : The aspartimide intermediate is unstable and can be attacked by nucleophiles, such as piperidine (B6355638) (used for Fmoc deprotection) or water. This leads to the formation of a mixture of undesired products, including α- and β-aspartyl peptides, as well as their corresponding piperidide adducts.[4][5]
-
Racemization : The α-carbon of the aspartic acid residue within the aspartimide ring is prone to epimerization, leading to a mixture of D- and L-isomers.[1]
-
Purification Challenges : Many of the byproducts, particularly the β-aspartyl peptides and epimerized α-aspartyl peptides, have very similar retention times to the desired peptide in reverse-phase HPLC, making them extremely difficult to separate.[5]
-
Reduced Yield : The formation of these side products significantly lowers the overall yield of the target peptide.[6]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences with small, sterically unhindered amino acids are most prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G) : This is the most susceptible sequence due to the lack of a side chain on glycine (B1666218), which minimizes steric hindrance.[4][6]
-
Asp-Asn (D-N) [7]
-
Asp-Ser (D-S) [8]
-
Asp-Arg (D-R) [7]
Q3: What are the main factors that influence the rate of aspartimide formation?
A3: Several factors during Fmoc-SPPS can influence the rate of aspartimide formation:
-
Base Exposure : Prolonged exposure to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) is the primary driver of aspartimide formation.[3][4]
-
Temperature : Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can significantly accelerate the rate of aspartimide formation.[3][6]
-
Solvent Polarity : Higher solvent polarity can lead to increased aspartimide formation.[4][8]
-
Protecting Group on Asp Side Chain : The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[4]
-
Resin Type : The choice of solid support can also influence the extent of this side reaction.[9]
Troubleshooting Guide
Issue 1: A significant impurity with a mass loss of 18 Da is observed in the crude peptide.
-
Root Cause : This mass loss is a characteristic signature of aspartimide formation, where a water molecule is eliminated during the cyclization of the aspartate side chain.[3]
-
Troubleshooting Steps :
-
Confirm Identity : Use high-resolution mass spectrometry to confirm the mass of the impurity.
-
Modify Deprotection Conditions :
-
Reduce Basicity : Switch from 20% piperidine to a weaker base like 5% piperazine (B1678402) or morpholine (B109124) for Fmoc deprotection.[10][11]
-
Add an Acidic Additive : Incorporate an acidic additive into the deprotection solution to buffer the basicity. Common additives include 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or 5% formic acid.[6][10][11]
-
-
Lower the Temperature : If using microwave synthesis, reduce the temperature and power settings. For room temperature synthesis, avoid any external heat sources.[3]
-
Issue 2: The crude peptide shows a complex HPLC profile with multiple closely eluting peaks, making purification difficult.
-
Root Cause : The aspartimide intermediate can lead to a variety of byproducts, including α- and β-aspartyl peptides and their piperidide adducts, which often co-elute with the desired product.[5]
-
Troubleshooting Steps :
-
Employ Sterically Hindered Protecting Groups : Replace the standard Fmoc-Asp(OtBu)-OH with a bulkier protecting group to physically block the cyclization.
-
Utilize Backbone Protection : This is one of the most effective strategies, especially for highly problematic sequences like Asp-Gly. By protecting the backbone amide nitrogen of the residue following Asp, its nucleophilic attack is prevented.
-
Introduce Pseudoproline Dipeptides : Incorporating a pseudoproline dipeptide near the Asp residue can alter the peptide conformation and has been shown to eliminate aspartimide formation.[4]
-
Data Summary: Effectiveness of Different Strategies
The following tables summarize quantitative data on the effectiveness of various strategies in reducing aspartimide formation.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide Formation Level | Notes |
| 20% Piperidine in DMF | None | High (sequence dependent) | Standard condition, prone to this side reaction.[6] |
| 20% Piperidine in DMF | 0.1M HOBt | Significantly Reduced | HOBt buffers the basicity.[6] |
| 20% Piperidine in NMP | 5% Formic Acid | Reduced by ~90% in a model peptide | The acid protonates the amide, reducing its nucleophilicity.[6] |
| 5% Piperazine in DMF | 0.1M HOBt | Reduced | Piperazine is a weaker base than piperidine.[11] |
| ~50% Morpholine in DMF | None | Minimal (1.2% at RT, 4.3% at 45°C) | Morpholine is a weaker, non-nucleophilic base.[4] |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Aspartimide Formation (%/cycle in Asp-Gly sequence) | Reference |
| OtBu (tert-butyl) | High | [5] |
| OMpe (3-methylpent-3-yl) | Significantly Reduced | [5] |
| OBno (5-n-butyl-5-nonyl) | 0.1% | [5] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and HOBt
-
Reagent Preparation : Prepare a solution of 20% (v/v) piperidine in high-purity DMF. Add solid HOBt to a final concentration of 0.1 M and ensure it is completely dissolved.[6]
-
Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection : Drain the DMF and add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Reaction : Gently agitate the resin for 2 x 10 minutes.
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
Protocol 2: Incorporation of a Backbone-Protected Dipeptide
-
Deprotection : Perform the Fmoc deprotection of the N-terminal amino acid on the resin using your standard or modified protocol.
-
Coupling :
-
Dissolve 1.5 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and 1.5 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 3.0 equivalents of a base (e.g., DIPEA) to the amino acid/coupling agent solution.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin with DMF (3 x 1 minute), DCM (3 x 1 minute), and DMF (3 x 1 minute).
-
Confirmation : Perform a Kaiser test to confirm the completion of the coupling reaction.[12]
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation.
Caption: Troubleshooting decision tree for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of peptide sequences related to thrombospondin: factors affecting aspartimide by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Modifying Fmoc deprotection conditions to avoid side reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during piperidine (B6355638) treatment for Fmoc deprotection?
A1: The most prevalent side reactions include:
-
Aspartimide Formation: Particularly common in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs, this side reaction involves the cyclization of the aspartic acid side chain.[1][2] This can lead to a mixture of α- and β-peptides, racemization, and piperidide adducts upon ring-opening.[2][3]
-
Diketopiperazine (DKP) Formation: This side reaction is most likely to occur at the dipeptide stage, especially when proline is one of the first two amino acids.[4][5] The liberated N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[5]
-
3-(1-piperidinyl)alanine Formation: This occurs when peptides have a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) residue, which can then react with piperidine.[4][6]
-
Aggregation: Incomplete deprotection can occur if the peptide chain aggregates, hindering access of the deprotection reagent.[7]
Troubleshooting Guide: Aspartimide Formation
Aspartimide formation is a significant challenge in Fmoc-SPPS, leading to impurities that can be difficult to separate from the target peptide.[2][8]
Q2: How can I detect aspartimide formation?
A2: Aspartimide formation and its subsequent rearrangement to β-aspartyl peptides are mass-isobaric, meaning they will have the same mass as the desired peptide.[9] Therefore, it is typically detected by HPLC analysis, where the side products may appear as distinct, often closely eluting, peaks next to the main product peak.[10][11]
Q3: How can I modify my Fmoc deprotection protocol to minimize aspartimide formation?
A3: Several modifications to the standard 20% piperidine in DMF protocol can significantly reduce aspartimide formation.
Adding an acidic additive to the piperidine solution can buffer the basicity, reducing the rate of aspartimide formation.[9][12]
-
0.1 M Hydroxybenzotriazole (HOBt): The addition of HOBt to the 20% piperidine/DMF solution is a widely used and effective method.[8][9] However, it's important to note that HOBt is explosive in its anhydrous state and is sold wetted with water, which introduces a nucleophile into the system.[8]
-
Formic Acid: Adding a small amount of formic acid (e.g., 1%) to a piperazine (B1678402)/DBU deprotection solution can also suppress aspartimide formation.[13]
Replacing piperidine with a different base can be a very effective strategy.[12][14]
-
Piperazine: As a milder base, piperazine significantly reduces the risk of aspartimide formation.[8][13] It can be used alone or in combination with other reagents.[12][13] Best results are often obtained with piperazine containing 0.1 M HOBt.[12][15]
-
4-Methylpiperidine (4-MP): Offers similar performance to piperidine but may provide minor improvements in reducing side reactions in certain contexts.[13]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a potent, non-nucleophilic base that allows for rapid deprotection.[3][12] However, its high basicity can sometimes promote aspartimide formation to a greater extent than piperidine, making it unsuitable for highly susceptible sequences unless used with additives.[3][13] A combination of piperazine and DBU has been shown to be a highly efficient alternative.[13][16]
-
Dipropylamine (DPA): This unregulated and less odorous chemical has been shown to reduce aspartimide formation, though it may result in lower yields for more challenging syntheses.[3]
Quantitative Comparison of Deprotection Reagents
The choice of base can have a significant impact on the level of side product formation. The following table summarizes the extent of side reactions with different bases for two model peptides prone to aspartimide formation.
| Deprotection Reagent | Peptide | % Imide Formation | % Adduct Formation | % Total Side Product |
| 6% Piperazine | I | 14 | 28 | 42 |
| 6% Piperazine / 0.1M HOBt | I | 10 | 12 | 22 |
| 20% Piperidine | I | 16 | 41 | 57 |
| 20% Piperidine / 0.1M HOBt | I | 10 | 14 | 24 |
| 5% DBU | I | 33 | 0 | 33 |
| 5% DBU / 0.1M HOBt | I | 17 | 0 | 17 |
| 6% Piperazine | II | 10 | 19 | 29 |
| 6% Piperazine / 0.1M HOBt | II | 7 | 8 | 15 |
| 20% Piperidine | II | 12 | 28 | 40 |
| 20% Piperidine / 0.1M HOBt | II | 6 | 10 | 16 |
| 5% DBU | II | 22 | 0 | 22 |
| 5% DBU / 0.1M HOBt | II | 11 | 0 | 11 |
| Data adapted from a study on base-induced side reactions.[15] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple and effective modification of the standard procedure to reduce aspartimide formation.[9]
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring it is fully covered.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents.
Protocol 2: Fmoc Deprotection with Piperazine/DBU
This protocol is beneficial for rapid deprotection and for sequences prone to side reactions.[13]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences highly prone to aspartimide formation, 1% formic acid can be added.[13]
-
Deprotection:
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature for 1-5 minutes.
-
Drain the solution.
-
Repeat the deprotection step.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Visual Guides
Workflow for Troubleshooting Fmoc Deprotection Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Fmoc Deprotection with Weaker Bases
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of weaker bases as alternatives to piperidine (B6355638) for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why should I consider using a weaker base than piperidine for Fmoc removal?
While 20% piperidine in DMF is a standard and effective reagent for Fmoc deprotection, it can lead to several side reactions, particularly in sensitive peptide sequences.[1] These side reactions include:
-
Aspartimide Formation: This is a significant issue in sequences containing aspartic acid (Asp), leading to a mixture of α- and β-aspartyl peptides and racemization.[2]
-
Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, especially with proline, and results in chain truncation.[2]
-
Racemization: The chirality of amino acids, especially C-terminal cysteine, can be compromised under the basic conditions provided by piperidine.[2]
-
Piperidine Adducts: In peptides with a C-terminal cysteine, piperidine can react with a dehydroalanine (B155165) intermediate, causing a mass shift.[2]
Weaker bases or alternative base cocktails can help minimize these side reactions.[1]
Q2: What are some common weaker base alternatives to piperidine?
Several alternatives to piperidine have been investigated and are commonly used to mitigate side reactions. These include:
-
Piperazine (B1678402): Often used in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it is effective at reducing side reactions.[3][4] Piperazine alone is a weaker base and causes less aspartimide formation.[3]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that allows for rapid Fmoc removal.[5] It is often used with a nucleophile like piperazine to scavenge the dibenzofulvene byproduct.[2] However, due to its high basicity, DBU alone can sometimes increase aspartimide formation.[2]
-
Morpholine (B109124): This reagent can minimize the formation of both diketopiperazine and aspartimide.[6][7]
-
4-Methylpiperidine: Functionally equivalent to piperidine for Fmoc removal but is not a controlled substance in some regions.[8][9]
-
3-(Diethylamino)propylamine (DEAPA): This base has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[10][11]
Q3: I'm observing significant aspartimide formation. What should I do?
Aspartimide formation is a common problem, especially for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][12]
Troubleshooting Steps:
-
Switch to a Milder Base: Using a weaker base like piperazine, often in combination with an additive like HOBt, can significantly reduce aspartimide formation.[3][12] 50-60% morpholine in DMF has also been shown to almost completely avoid this side reaction.[6][7]
-
Use Additives: The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress imide formation.[3]
-
Employ Backbone Protection: For particularly sensitive sequences, using N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the residue following Asp can completely prevent aspartimide formation.[3]
-
Optimize DBU Cocktails: If using a DBU-based reagent, adding a weak acid like 1% formic acid to a piperazine/DBU mixture can minimize aspartimide formation while maintaining high deprotection efficiency.[13][14]
Q4: My peptide synthesis is resulting in truncated sequences, especially with proline at the N-terminus. How can I prevent this?
This is likely due to diketopiperazine (DKP) formation.[2]
Troubleshooting Steps:
-
Use an Alternative Base: Morpholine is known to minimize DKP formation.[6] A combination of 2% DBU and 5% piperazine in NMP has also been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[4][15]
-
Optimize the Synthesis Protocol: Ensure rapid and efficient coupling of the third amino acid to minimize the time the deprotected dipeptide is available to cyclize.
Q5: I'm concerned about racemization of my C-terminal cysteine. What's the best approach?
C-terminal cysteine is particularly susceptible to base-mediated racemization.[2]
Troubleshooting Steps:
-
Use Piperazine with HOBt: This combination has been shown to cause little racemization of resin-bound C-terminal cysteine.[3]
Data Presentation
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Key Advantages | Potential Issues | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective | Can cause significant aspartimide formation, DKP formation, and racemization.[1] | [1] |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | < 1-5 min | Rapid deprotection, significant reduction in deletion products and DKP formation.[4][13] | DBU's high basicity can increase aspartimide formation without additives.[2] | [4][13][16] |
| Morpholine | 50-60% in DMF | N/A | Minimizes DKP and aspartimide formation.[6] | May require higher concentrations and longer reaction times than piperidine. | [6][7] |
| 4-Methylpiperidine | 20% in DMF | Equivalent to Piperidine | Not a controlled substance in many regions.[8] | Similar side reaction profile to piperidine. | [8][9] |
| DEAPA | 10% | N/A | Minimizes diastereoisomer and aspartimide formation.[10] | N/A | [10][11] |
| Piperazine/HOBt | 20% (v/v) Piperazine, 0.1M HOBt in DMF | 2 x 10 min | Reduces aspartimide formation and racemization of C-terminal Cys.[3] | Slower than piperidine. | [3][12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[17]
-
Deprotection (First Treatment): Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture at room temperature for 2-5 minutes.[14][17]
-
Drain: Drain the deprotection solution.[17]
-
Deprotection (Second Treatment): Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 15-20 minutes.[14]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
Protocol 2: Rapid Fmoc Deprotection with Piperazine/DBU
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1][13]
-
Deprotection: Add the deprotection solution to the resin.[2]
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF (3-5 times).[2]
Protocol 3: Fmoc Deprotection with Morpholine
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 50% (v/v) solution of morpholine in DMF.[6]
-
Deprotection: Drain the DMF and add the morpholine solution to the resin.
-
Reaction: Agitate the resin at room temperature. Reaction times may need to be optimized for specific sequences.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).
Visualizations
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Caption: Troubleshooting workflow for common side reactions during Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Fmoc-Asp(OtBu)-OH
Welcome to the technical support center for optimizing the coupling of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of Fmoc-Asp(OtBu)-OH?
The main challenges when coupling Fmoc-Asp(OtBu)-OH are:
-
Incomplete Coupling: This can occur due to steric hindrance, although less pronounced than with N-methylated amino acids, it can still be a factor. Aggregation of the growing peptide chain on the resin can also impede the coupling reaction.[1]
-
Aspartimide Formation: This is the most significant side reaction associated with Fmoc-Asp(OtBu)-OH.[2][3] It is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc deprotection steps.[4][5] This can lead to the formation of α- and β-peptide impurities, as well as racemization, which can be difficult to separate from the target peptide.[3][5]
Q2: How can I detect incomplete coupling of Fmoc-Asp(OtBu)-OH?
Incomplete coupling can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the peptide-resin. The most common method is the Kaiser test (ninhydrin test).[1][6]
-
Positive Kaiser Test (blue beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[7]
-
Negative Kaiser Test (colorless/yellow beads): Suggests that the coupling reaction is complete.[7]
It is recommended to perform two independent tests to confirm the completion of the coupling.[6] For sequences where the N-terminal amino acid is a secondary amine (like proline), the Kaiser test is unreliable and alternative tests like the chloranil (B122849) or isatin (B1672199) test should be used.[1]
Q3: My Kaiser test is positive after the initial coupling of Fmoc-Asp(OtBu)-OH. What should I do?
A positive Kaiser test indicates that you should recouple or "double couple" the amino acid.[1][8] If a significant amount of unreacted amine remains, it could be a sign of peptide aggregation.[1]
Here are the recommended steps:
-
Wash the resin thoroughly to remove any byproducts from the first coupling.
-
Repeat the coupling step with a fresh solution of activated Fmoc-Asp(OtBu)-OH.
-
If the test is still positive after a second coupling, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.[1]
Q4: What is aspartimide formation and which sequences are most susceptible?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[3][4] The resulting five-membered succinimide (B58015) ring intermediate can then be opened by nucleophiles to yield a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and their racemized forms.[5]
Sequences that are particularly prone to this side reaction are Asp-Gly , Asp-Asn , and Asp-Ser motifs.[3][8]
Troubleshooting Guides
Issue 1: Incomplete Coupling
| Potential Cause | Recommended Solutions |
| Insufficient reactivity of coupling reagent | Switch to a more potent coupling reagent. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred for challenging couplings.[9] |
| Steric hindrance or peptide aggregation | - Extend the coupling time: Instead of the standard 1-2 hours, extend the reaction to 2-4 hours.[9] - Perform a double coupling: Repeat the coupling step with fresh reagents.[8] - Change the solvent: Solvents like NMP or DMSO can help to disrupt aggregation.[1] |
| Suboptimal reaction conditions | Ensure adequate resin swelling in a suitable solvent like DMF or NMP before beginning the synthesis.[10] |
Issue 2: High Levels of Aspartimide-Related Impurities
| Potential Cause | Recommended Solutions |
| Sequence is highly prone to aspartimide formation (e.g., Asp-Gly) | - Use a bulkier side-chain protecting group: Derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH sterically hinder the cyclization reaction and have been shown to significantly reduce aspartimide formation.[3][5][11] - Utilize backbone protection: Using a dipeptide building block where the amide nitrogen of the residue following aspartic acid is protected (e.g., with a Dmb group) is a very effective method.[8][12] |
| Prolonged exposure to basic conditions during Fmoc deprotection | - Reduce Fmoc deprotection times: For example, use two shorter treatments (e.g., 3 and 10 minutes) instead of a single long one.[13] - Modify the deprotection reagent: Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine (B6355638) solution can buffer the basicity and suppress aspartimide formation.[14][15] |
| High concentration or strength of the base for Fmoc deprotection | Use a weaker base for Fmoc deprotection, such as piperazine, in place of piperidine.[11] |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Challenging Couplings
| Coupling Reagent | Reagent Type | General Efficiency | Notes |
| HATU / HCTU | Uronium/Aminium Salt | Very High | Highly recommended for sterically hindered amino acids due to high reactivity.[8][9] |
| HBTU / TBTU | Uronium/Aminium Salt | High | Reliable and commonly used, though slightly less reactive than HATU.[10] |
| PyBOP | Phosphonium Salt | High | Efficient with low racemization risk.[9] |
| DIC/HOBt or DIC/OxymaPure | Carbodiimide/Additive | Moderate to High | A cost-effective option. The additive is crucial to suppress racemization.[16][17] |
Table 2: Strategies to Mitigate Aspartimide Formation
| Strategy | Rationale | Reported Effectiveness | Reference(s) |
| Use of Bulky Side-Chain Protecting Groups (e.g., OMpe, OBno) | Increased steric bulk of the protecting group shields the side-chain carbonyl, hindering cyclization. | High to Very High | [5][11] |
| Backbone Protection (e.g., Dmb dipeptides) | Prevents the amide nitrogen from participating in the cyclization reaction. | Very High | [3][8] |
| Modified Deprotection Conditions (e.g., adding HOBt or formic acid to piperidine) | Buffers the basicity of the deprotection solution, reducing the rate of the base-catalyzed side reaction. | Moderate to High | [14][15] |
| Use of Weaker Deprotection Base (e.g., Piperazine) | A weaker base can effectively remove the Fmoc group with a lower incidence of aspartimide formation. | Moderate to High | [11] |
Experimental Protocols
Standard Protocol for Fmoc-Asp(OtBu)-OH Coupling
This protocol outlines the general steps for incorporating Fmoc-Asp(OtBu)-OH into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[2]
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3-5 minutes.[2][18]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[2][18]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[16][18]
-
Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.[16][18]
-
Allow the mixture to pre-activate for 2-5 minutes.[18]
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[3] For difficult couplings, this time can be extended.
-
Monitoring and Washing:
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.[2]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc-Asp(OtBu)-OH Couplings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the coupling of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using Fmoc-Asp(OtBu)-OH in peptide synthesis?
A1: The primary challenges are twofold:
-
Incomplete Coupling: The bulky tert-butyl (OtBu) side-chain protecting group can cause steric hindrance, leading to sluggish or incomplete coupling reactions. This is particularly noticeable when coupling to a sterically hindered N-terminal amino acid on the resin.
-
Aspartimide Formation: This is the most significant side reaction associated with aspartic acid derivatives in Fmoc-SPPS.[1][2] It occurs during the piperidine-mediated Fmoc deprotection step, where the backbone amide nitrogen of the C-terminal residue attacks the side-chain carbonyl of the aspartic acid, forming a succinimide (B58015) ring intermediate.[1][3] This intermediate can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are most prone to this side reaction.[4] The most problematic sequences include:
The lack of steric bulk on the side chain of these subsequent residues allows the backbone nitrogen to more easily adopt the conformation required for the nucleophilic attack on the Asp side chain.[3]
Q3: Does the choice of coupling reagent significantly impact the success of Fmoc-Asp(OtBu)-OH incorporation?
A3: Yes, the choice of coupling reagent is critical. For sterically hindered amino acids like Fmoc-Asp(OtBu)-OH, highly reactive uronium/aminium or phosphonium (B103445) salt-based reagents are generally preferred. Reagents like HATU, HBTU, and PyBOP are often more effective than carbodiimide-based reagents like DIC, especially when used with an additive like HOBt or Oxyma.[5][6]
Q4: Can I monitor the coupling reaction of Fmoc-Asp(OtBu)-OH with a Kaiser test?
A4: The Kaiser test (ninhydrin test) is generally used to detect the presence of primary amines on the resin-bound peptide. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. It can be used to monitor the coupling of Fmoc-Asp(OtBu)-OH to a primary amine. However, it is not reliable for detecting coupling to secondary amines (like proline or N-methylated amino acids) and may sometimes give false negatives with sterically hindered residues.[1][7] It is always advisable to confirm the results with a more sensitive method like a test cleavage and LC-MS analysis.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Coupling
Q: My Kaiser test is positive after coupling with Fmoc-Asp(OtBu)-OH, indicating an incomplete reaction. What steps can I take to improve the coupling efficiency?
A: A positive Kaiser test signifies the presence of unreacted free amines. Here are several strategies to address this issue, starting with the simplest:
-
Extend the Reaction Time: For difficult couplings, the reaction time can be extended. For standard reagents like HBTU or HATU, you can increase the time from 1-2 hours to 4 hours or even overnight.[5][8]
-
Double Coupling: Perform a second coupling step with a fresh solution of activated Fmoc-Asp(OtBu)-OH.[1] This is a very common and effective method to drive the reaction to completion.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents) can improve efficiency.[8]
-
Optimize Coupling Reagent and Additives: Switch to a more potent coupling reagent. HATU is widely regarded as one of the most effective reagents for hindered amino acids.[5][6] The choice of base can also be critical; a non-nucleophilic base like DIPEA or 2,4,6-collidine is recommended.[9]
-
Use Microwave Synthesis: Microwave-assisted SPPS can provide the necessary energy to overcome steric hindrance and aggregation, significantly enhancing reaction kinetics and driving difficult couplings to completion.[1][10]
Issue 2: Presence of Impurities with the Same Mass as the Target Peptide
Q: My HPLC analysis of the crude peptide shows multiple peaks close to the main product, some with the same mass. What is the likely cause and how can I fix it?
A: This is a classic indicator of aspartimide formation, which leads to the generation of α- and β-peptides and their diastereomers.[2] These byproducts are often difficult to separate chromatographically from the desired peptide.[2]
Strategies to Minimize Aspartimide Formation:
-
Modify Fmoc-Deprotection Conditions:
-
Add an Acidic Additive: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to the 20% piperidine (B6355638) in DMF deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[1][2] Adding a small amount of formic acid to the piperidine solution has also been reported to suppress this side reaction.[11]
-
Use a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) can also be effective in suppressing aspartimide formation.[1]
-
-
Use Sterically Hindered Protecting Groups: For future syntheses of the same or similar peptides, consider using an alternative Asp protecting group that is bulkier than OtBu, such as 3-methyl-3-pentyl (OMpe) or 5-n-butyl-5-nonyl (OBno).[12][13] These groups sterically hinder the intramolecular cyclization.[14]
-
Utilize Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), the use of a backbone-protecting group on the nitrogen of the amino acid following the Asp residue can prevent aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) group, introduced via a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is an effective strategy.[1][15]
Issue 3: Racemization at the Aspartic Acid Residue
Q: My final peptide product shows significant racemization at the aspartic acid residue. What is the cause and how can I prevent it?
A: Racemization of the aspartic acid residue is primarily a consequence of aspartimide formation.[2] The planar structure of the aspartimide intermediate facilitates the loss of stereochemical integrity at the α-carbon.[2] Therefore, all the troubleshooting steps recommended for preventing aspartimide formation (as described under Issue 2) will also mitigate racemization of the aspartic acid residue.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | General Reactivity | Advantages for Difficult Couplings | Disadvantages |
| HATU | Uronium Salt | Very High | Widely regarded as one of the most effective for hindered amino acids; rapid activation.[5][6] | Higher cost. |
| HBTU | Uronium Salt | High | Effective for most couplings, good balance of reactivity and cost. | Can be less effective than HATU for extremely difficult sequences. |
| PyBOP | Phosphonium Salt | High | High reactivity, particularly for hindered couplings. | Byproducts can be more difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Lower cost, effective for many standard couplings. | Can be slower and less efficient for sterically hindered amino acids; may require longer reaction times or double coupling.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Oxyma is a superior additive to HOBt, reducing racemization and improving efficiency. | --- |
Table 2: Summary of Strategies to Prevent Aspartimide Formation
| Strategy | Method | Effectiveness | Mechanism |
| Modified Deprotection | 20% Piperidine in DMF with 0.1 M HOBt or Oxyma | Significant reduction | The additive buffers the basicity of the deprotection solution.[1][2] |
| Modified Deprotection | Use of a weaker base like Piperazine | Reduction in side reactions | A weaker base is effective for Fmoc removal with suppressed aspartimide formation.[1] |
| Side-Chain Protection | Use of bulkier protecting groups (e.g., OMpe, OBno) | High | Increased steric bulk hinders the intramolecular cyclization reaction.[4][12] |
| Backbone Protection | Use of a dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High (Considered one of the most effective methods) | The Dmb group on the backbone nitrogen of the following residue prevents it from participating in the cyclization.[1][15] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Asp(OtBu)-OH using HATU
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered sequences.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[1]
-
Activation: Add a non-nucleophilic base like DIPEA (6-10 equivalents) to the solution from step 2 and allow the mixture to pre-activate for 1-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.[1] For highly challenging couplings, the reaction time can be extended, or a double coupling can be performed.[5]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
This protocol is recommended for sequences known to be prone to aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).[2]
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Step: Treat the resin-bound peptide with the prepared deprotection solution. A common procedure is a 2-step deprotection:
-
Treat for 3-5 minutes, then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[10]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-Asp(OtBu)-OH coupling.
Caption: Mechanism of aspartimide formation and key prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Identifying and separating α- and β-aspartyl peptide impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and separation of α- and β-aspartyl peptide impurities.
Frequently Asked Questions (FAQs)
Q1: What are α- and β-aspartyl peptide impurities and why are they a concern?
A1: α- and β-aspartyl peptides are isomeric impurities that arise from the isomerization of an aspartic acid (Asp) residue within a peptide sequence. This process typically proceeds through a succinimide (B58015) intermediate (Asu), which can then hydrolyze to form either the native α-aspartyl peptide or the isomeric β-aspartyl peptide, where the peptide backbone is linked through the side-chain carboxyl group of the aspartic acid.[1][2][3] These impurities are a concern in therapeutic proteins and peptides as they can alter the three-dimensional structure, potentially impacting biological activity, efficacy, and even immunogenicity.[4]
Q2: What are the common analytical techniques to identify and separate these isomers?
A2: The primary analytical techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for separating α- and β-aspartyl isomers. Due to subtle differences in their hydrophobicity and structure, they often exhibit different retention times.[5][6][7]
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS is used to confirm that the separated peaks have the same mass (as they are isomers). MS/MS is crucial for identifying the specific site of isomerization by analyzing the fragmentation patterns of the peptides.[6][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to unambiguously determine the three-dimensional structure of the peptides and differentiate between the α- and β-linkages.[4][6]
Q3: What factors promote the formation of these impurities?
A3: The formation of the succinimide intermediate, and subsequently the α- and β-aspartyl impurities, is influenced by several factors:
-
Peptide Sequence: The amino acid following the aspartic acid residue has a significant impact. Sequences like Asp-Gly, Asp-Ser, and Asp-Ala are particularly prone to isomerization.[10]
-
pH: Both acidic and alkaline conditions can promote isomerization.[5]
-
Temperature: Higher temperatures can accelerate the rate of succinimide formation.
-
Buffer Composition: The type and concentration of buffer salts can influence the reaction rate.
Troubleshooting Guides
RP-HPLC Separation Issues
Problem: Poor or no separation of α- and β-aspartyl isomers.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Use a high-resolution C18 column with a small particle size (e.g., ≤3 µm) to maximize peak efficiency.[7][11] Experiment with different stationary phases if co-elution persists. |
| Suboptimal Mobile Phase Conditions | Modify the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks. Adjust the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA). Concentrations of 0.1% TFA are common.[12][13] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly impact the charge state and conformation of the peptides, thereby affecting their retention. Systematically evaluate the effect of pH on the separation. A phosphate (B84403) buffer around pH 5.0 has been shown to be effective for resolving some isomeric pairs.[5] |
| Inadequate Temperature Control | Ensure a stable column temperature. Temperature fluctuations can lead to shifts in retention time and poor reproducibility. |
Problem: Peak tailing or broad peaks for the isomers.
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | Ensure the mobile phase contains an appropriate ion-pairing agent like TFA to minimize ionic interactions with residual silanols on the silica-based column. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Replace the column if it has been used extensively or if the performance has noticeably declined. |
Mass Spectrometry Identification Issues
Problem: Difficulty in confirming the identity of α- and β-aspartyl isomers by MS/MS.
| Possible Cause | Suggested Solution |
| Inadequate Fragmentation | Optimize the collision energy (CID or HCD) to generate a sufficient number of fragment ions. |
| Ambiguous Fragment Ions | Look for diagnostic fragment ions. Peptides containing β-aspartic acid can produce specific fragment ions, such as a neutral loss of 46 Da from the y-ion series (y"l - n + 1 - 46).[8] Peptides with α-aspartic acid typically show a normal immonium ion at 88 Da, while β-aspartic acid may yield an ion at m/z 70.[8] |
| Low Abundance of Isomeric Impurity | If the impurity is present at a very low level, enrichment may be necessary prior to MS/MS analysis. |
Experimental Protocols
Protocol 1: RP-HPLC Separation of α- and β-Aspartyl Peptides
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.[12]
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes. The exact gradient should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm.[14]
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A.
Protocol 2: Identification of Isomers by LC-MS/MS
-
LC System: Couple the outlet of the HPLC system from Protocol 1 to the electrospray ionization (ESI) source of a mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS Scan: Acquire full scan MS data from m/z 300 to 2000 to identify the molecular weights of the eluting peaks.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ions corresponding to the α- and β-aspartyl isomers.
-
Collision Energy: Optimize the collision energy to achieve good fragmentation.
-
Data Analysis: Analyze the MS/MS spectra for the presence of diagnostic fragment ions that differentiate between the α- and β-isomers.[8][9]
Quantitative Data Summary
Table 1: Example RP-HPLC Conditions for Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% TFA in Water[7] | 50 mM Phosphate Buffer, pH 5.0 |
| Mobile Phase B | 0.08% TFA in Acetonitrile[7] | Acetonitrile |
| Gradient | 0-35% B over 70 min[7] | 10-40% B over 30 min |
| Elution Order | Dependent on peptide sequence and conditions. The β-isomer is often more hydrophilic and may elute earlier.[15] |
Table 2: Diagnostic Mass Fragments for Isomer Identification
| Isomer | Characteristic Fragment Ion(s) | Reference |
| α-Aspartyl Peptide | Normal immonium ion at m/z 88 | [8] |
| β-Aspartyl Peptide | Immonium-related ion at m/z 70; Neutral loss of 46 Da from specific y-ions | [8] |
Visualizations
Caption: Workflow for the separation and identification of aspartyl peptide impurities.
Caption: Isomerization pathway of aspartyl peptides via a succinimide intermediate.
References
- 1. Understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies | Semantic Scholar [semanticscholar.org]
- 3. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. hplc.eu [hplc.eu]
- 8. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. HPLC-MS conditions for peptide purity analysis [bio-protocol.org]
- 13. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Impact of scavengers during TFA cleavage of Asp(OtBu) peptides
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the trifluoroacetic acid (TFA) cleavage of peptides containing Asp(OtBu). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance the yield and purity of your synthetic peptides.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the cleavage of peptides containing Asp(OtBu).
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete Cleavage: The TFA cocktail may not be potent enough, or the reaction time is too short. | 1. Extend Cleavage Time: Increase the cleavage duration in 30-minute increments, monitoring the reaction progress. A 2-4 hour cleavage time is typically sufficient for many peptides.[1] 2. Optimize TFA Concentration: Use a high concentration of TFA, generally 95%, in the cleavage cocktail.[1][2] 3. Thorough Resin Washing: Before cleavage, wash the resin extensively with Dichloromethane (DCM) to eliminate any residual Dimethylformamide (DMF). After cleavage, wash the resin with fresh cleavage cocktail to recover any remaining peptide.[1] |
| Peptide Precipitation Issues: The peptide may have partial solubility in the precipitation solvent (e.g., diethyl ether). | 1. Check the Supernatant: After centrifugation, inspect the ether supernatant for any dissolved peptide.[1] 2. Alternative Solvents: Consider using methyl-tert-butyl ether (MTBE) for precipitation, which can sometimes improve recovery.[1] 3. Lower Precipitation Temperature: Ensure the ether is ice-cold to maximize the precipitation of the peptide.[1] | |
| Low Purity of Crude Peptide (Multiple Peaks in HPLC) | Aspartimide Formation: This is a major side reaction for Asp(OtBu)-containing peptides, leading to the formation of α- and β-peptide isomers and racemization at the aspartic acid residue.[1][3][4] This is especially prevalent in Asp-Gly sequences.[5] | 1. Optimize Cleavage Time: Keep the cleavage time to the minimum necessary for complete deprotection to reduce exposure to the strong acidic environment.[1] 2. Lower Cleavage Temperature: Performing the cleavage at a reduced temperature (e.g., 4°C) can help decrease the rate of side reactions.[1] |
| Side Reactions During Cleavage: The tert-butyl cations generated from the cleavage of the OtBu protecting group can cause alkylation of sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) if not adequately scavenged.[3] | 1. Use Appropriate Scavengers: For peptides with sensitive residues, employ a cleavage cocktail containing scavengers such as 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551).[1] | |
| Incomplete Removal of Protecting Groups | Insufficient Cleavage Time or Inefficient Cocktail: Some protecting groups, like Pbf on arginine, may necessitate longer cleavage times.[1] | 1. Utilize a More Robust Cocktail: For peptides containing Arg(Pbf), Trp(Boc), Cys(Trt), or Met, a standard TFA/TIS/H2O cocktail may be inadequate. A more comprehensive cocktail with scavengers like EDT or thioanisole is recommended.[1] 2. Extend Cleavage Duration: For stubborn protecting groups like Pbf, extending the cleavage time up to 4 hours may be necessary for complete removal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when cleaving peptides with Asp(OtBu)?
A1: The primary side reaction is the formation of aspartimide. This intramolecular cyclization can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[1][4][6] Aspartimide formation can lead to the desired α-peptide, the undesired β-peptide isomer, and racemization at the aspartic acid residue.[1][3]
Q2: What is a standard cleavage cocktail for peptides that contain Asp(OtBu) but no other sensitive residues?
A2: A widely used standard cleavage cocktail, often known as "Reagent B," is composed of:
-
Trifluoroacetic Acid (TFA): 88% (v/v)
-
Phenol: 5% (w/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)[1]
Q3: When is a more specialized cleavage cocktail necessary?
A3: A more specialized cocktail is required when your peptide contains other sensitive amino acids that are susceptible to modification by the reactive carbocations generated during cleavage.[1]
| Sensitive Residue(s) | Recommended Cocktail Components | Rationale |
| Cys, Met, Trp, Tyr | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) (Reagent K)[1][7] | Thioanisole and EDT are effective scavengers that protect these sensitive residues from alkylation.[1] |
| Arg(Pbf/Pmc/Mtr) | TFA (94%), Water (2.5%), EDT (2.5%), Thioanisole (1%) (Reagent R)[1] | These scavengers are particularly effective at scavenging byproducts from the cleavage of sulfonyl-based protecting groups on arginine.[1] |
Q4: How can I minimize aspartimide formation?
A4: To minimize aspartimide formation, you can:
-
Optimize Cleavage Time: Use the shortest possible cleavage time that still allows for complete deprotection.[1]
-
Lower Cleavage Temperature: Conducting the cleavage at a lower temperature, such as 4°C, can slow down the rate of aspartimide formation.[1]
Quantitative Data: Scavenger Performance
The choice of scavengers in the cleavage cocktail is critical for minimizing side reactions. The following table summarizes the effectiveness of various scavengers in reducing the S-tert-butylation of Cysteine, a common side reaction analogous to the alkylation of other nucleophilic residues.
| Scavenger Added to TFA/TIS/H₂O Cocktail | % S-tBu Side Product |
| No additional scavenger | 18.6% |
| Dithiothreitol (DTT) | 3.9% |
| Thioanisole | 4.8% |
| Dimethyl Sulfide (DMS) | 5.2% |
| m-Cresol | 11.2% |
| Anisole | 11.8% |
| Data adapted from a study on Cysteine S-tert-butylation, which serves as a model for carbocation scavenging.[8] |
Experimental Protocols
Protocol 1: Standard Cleavage of an Asp(OtBu)-Containing Peptide
This protocol is suitable for peptides that do not contain other sensitive residues.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF. Dry the resin under a stream of nitrogen.[1]
-
Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail (Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS). For 100 mg of resin, prepare 2 mL of the cocktail.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2 hours.[1][9]
-
Peptide Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]
-
Peptide Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[1][9]
-
Peptide Isolation: Store the precipitation mixture at -20°C for at least 30 minutes. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet twice with cold ether.[1][9]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
-
Analysis and Purification: Analyze the crude peptide by HPLC and mass spectrometry. Purify the peptide as required.
Protocol 2: Cleavage of an Asp(OtBu)-Containing Peptide with Other Sensitive Residues
This protocol is recommended for peptides that also contain residues such as Cys, Met, or Trp.
-
Resin Preparation and Washing: Follow steps 1 and 2 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a robust cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.[1][4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The optimal time should be determined empirically.[1][4]
-
Peptide Filtration, Precipitation, Isolation, and Drying: Follow steps 5-8 from Protocol 1.
-
Analysis and Purification: Follow step 9 from Protocol 1.
Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Mechanism of TFA cleavage and the role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing racemization at the α-carbon of the Asp residue
Welcome to the technical support center for issues related to racemization at the α-carbon of aspartic acid (Asp) residues. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid (Asp) racemization and why is it a significant problem?
Aspartic acid racemization is a non-enzymatic chemical modification where the naturally occurring L-aspartyl (L-Asp) residue is converted to its D-aspartyl (D-Asp) stereoisomer.[1][2] This process is a major concern in protein and peptide therapeutics because the introduction of a D-amino acid can alter the three-dimensional structure, leading to a loss of biological activity, modified immunogenicity, and changes in susceptibility to proteolysis.[3] In drug development, controlling this modification is critical for ensuring product safety, efficacy, and stability.
The primary mechanism for this rapid racemization involves the formation of a five-membered succinimide (B58015) ring intermediate (also known as an aspartimide).[1][4][5][6] The α-carbon of this succinimide intermediate is significantly more acidic and prone to deprotonation, which facilitates the inversion of its stereochemistry from L to D.[4] Subsequent hydrolysis of this succinimide ring opens it to form not only L-Asp and D-Asp but also L- and D-isoaspartate (isoAsp), which introduces a kink in the peptide backbone.[3][7]
Q2: What factors promote racemization at Asp residues?
Several factors can accelerate the rate of succinimide formation and subsequent racemization. Understanding these can help in designing experiments to minimize this side reaction.
-
Peptide Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Residues with small, flexible side chains, particularly Glycine (Gly) and to a lesser extent Serine (Ser) and Alanine (Ala), dramatically increase the rate of succinimide formation.[3][8]
-
pH: The reaction is highly pH-dependent. Basic conditions, such as those used during the piperidine-mediated Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), catalyze the deprotonation of the backbone amide nitrogen, initiating the cyclization to the succinimide intermediate.[3][8] Slightly acidic to neutral pH (5-7) can help minimize this base-catalyzed reaction.[3]
-
Temperature: Higher temperatures increase the rates of both succinimide formation and its subsequent hydrolysis.[3] Performing reactions at lower temperatures (e.g., 0 °C) can be an effective control measure.[3]
-
Solvent: The polarity of the solvent can influence the reaction rate.[3]
-
Protein Conformation: The three-dimensional structure of a protein can affect racemization rates. Asp residues in flexible regions are more susceptible than those in constrained structures like α-helices or β-sheets.[2][9]
Caption: Mechanism of Asp racemization via a succinimide intermediate.
Troubleshooting Guide
Problem 1: I am observing significant D-Asp or isoAsp impurities in my synthetic peptide.
This is a common issue, especially in sequences containing Asp-Gly or Asp-Ser motifs. Here are steps to troubleshoot and mitigate the problem.
Possible Cause & Troubleshooting Steps:
-
Base-Catalyzed Formation during Fmoc Deprotection:
-
Solution 1: Add an Acidic Additive. Add hydroxybenzotriazole (B1436442) (HOBt) or 6-Cl-HOBt to your piperidine (B6355638) deprotection solution (e.g., 20% piperidine, 0.1 M HOBt in DMF).[10][11] This neutralizes basicity and suppresses aspartimide formation.[10]
-
Solution 2: Use a Weaker Base. Replace piperidine with piperazine, a less aggressive base, for the deprotection step.[11]
-
Solution 3: Reduce Deprotection Time/Temp. If using microwave-assisted synthesis, consider reducing the temperature of the deprotection step.[11]
-
-
Activation/Coupling Conditions:
-
Solution 1: Lower the Temperature. Perform the coupling reaction at a reduced temperature (e.g., 0 °C to -15 °C) to decrease the rate of the side reaction.[3]
-
Solution 2: Use Racemization Suppressants. Ensure additives like HOBt or HOAt are included in your coupling cocktail, as they are known to suppress racemization.[10]
-
-
Choice of Protecting Group:
-
Solution 1: Use Bulkier Side-Chain Protection. Standard tert-butyl (OtBu) protection on the Asp side chain may not be sufficient. Consider using sterically hindered protecting groups like β-trialkylmethyl esters, which have been shown to almost completely reduce aspartimide formation.[12]
-
Solution 2: Use Backbone Protection. For particularly difficult sequences, employ dipeptides with backbone protection, such as those incorporating 2-hydroxy-4-methoxybenzyl (Hmb) groups, which block the nucleophilic attack that initiates cyclization.[10]
-
Table 1: Comparison of Strategies to Reduce Aspartimide Formation in SPPS
| Strategy | Effectiveness | Considerations |
| Addition of HOBt to Deprotection Solution | Moderate | Simple to implement, reduces but may not eliminate the issue.[10][11] |
| Use of Piperazine instead of Piperidine | Moderate | Reduces the rate of base-catalyzed succinimide formation.[11] |
| Lower Coupling Temperature (e.g., 0 °C) | Moderate-High | Effective at slowing reaction kinetics, but may require longer reaction times.[3] |
| Use of Backbone Protection (e.g., Hmb) | Very High | Highly effective but requires specialized, more expensive dipeptide building blocks.[10] |
| Use of Bulky Side-Chain Protecting Groups | Very High | Can nearly eliminate aspartimide formation; requires synthesis of special monomers.[12] |
Experimental Protocols & Analysis
Q3: How can I accurately detect and quantify Asp racemization in my sample?
Accurate quantification is essential. The gold-standard technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry, which can separate the different isomers.
Protocol: Quantification of Asp Isomers by RP-HPLC
This protocol provides a general framework. Optimization of the gradient and column choice is often required based on the specific peptide's properties.
-
Sample Preparation:
-
If the sample is a pure peptide, dissolve it in a suitable solvent (e.g., water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).
-
For proteins, enzymatic digestion is required first. A standard protocol involves reduction, alkylation, and digestion with an enzyme like trypsin. The resulting peptide mixture is then analyzed.
-
-
HPLC-MS System:
-
Column: A C18 column with a small particle size (e.g., ≤1.8 µm) is typically used for high-resolution separation of peptide isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: Dependent on column diameter (e.g., 0.2-0.4 mL/min for analytical columns).
-
Detection: UV (e.g., 214 nm) and a high-resolution mass spectrometer.
-
-
Chromatographic Separation:
-
Peptides containing isoAsp often elute slightly earlier than the native Asp-containing peptide.[7] D-Asp peptides may also have different retention times from their L-Asp counterparts.
-
A shallow, slow gradient is crucial for separating these closely related isomers. For example, a linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes.
-
-
Quantification:
-
Quantification is based on the integrated peak area from the UV chromatogram or the total ion chromatogram (TIC) from the mass spectrometer.[7]
-
The percentage of each isomer is calculated as: (Peak Area of Isomer / Sum of Peak Areas of All Isomers) * 100.
-
For unambiguous identification, tandem mass spectrometry (MS/MS) using fragmentation methods like Electron Transfer Dissociation (ETD) can be employed, as it can produce unique fragment ions that confirm the presence of an isoaspartate residue.[3][7]
-
// Nodes Sample [label="Peptide/Protein Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="Enzymatic Digestion\n(if protein)", shape=box]; HPLC [label="RP-HPLC Separation\n(C18 Column, Shallow Gradient)", shape=box]; MS [label="Mass Spectrometry\n(MS and MS/MS)", shape=box]; Data [label="Data Analysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantify Isomers\n(%D-Asp, %isoAsp)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ID [label="Confirm Site\n(ETD Fragmentation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sample -> Digestion [label=" Proteomics\nWorkflow"]; Sample -> HPLC [label=" Direct\nInjection"]; Digestion -> HPLC; HPLC -> MS; MS -> Data; Data -> Quant; Data -> ID; } /dot
Caption: General workflow for the analysis of Asp racemization.References
- 1. Two-water-assisted racemization of the succinimide intermediate formed in proteins. A computational model study [file.scirp.org]
- 2. Predicting protein decomposition: the case of aspartic-acid racemization kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Backbone protection strategies to prevent intramolecular cyclization
Technical Support Center: Backbone Protection Strategies
Welcome to the technical support center for backbone protection strategies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted intramolecular cyclization in peptides and other molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization and why is it a problem in peptide synthesis?
A1: Intramolecular cyclization is an undesired chemical reaction where a molecule reacts with itself to form a cyclic byproduct. In peptide chemistry, this frequently occurs at specific amino acid residues, most notably aspartic acid (Asp) and asparagine (Asn).[1][2] The process is often initiated by the deprotonation of a backbone amide nitrogen, which then attacks a side-chain carbonyl group, forming a five-membered ring intermediate called a succinimide (B58015) or, more specifically, an aspartimide.[3][4]
This side reaction is problematic for several reasons:
-
Yield Reduction: It consumes the desired linear peptide, reducing the overall yield of the synthesis.[5]
-
Product Impurity: It generates multiple unwanted side products, including α- and β-peptides (iso-aspartate forms) and racemized products, which are often difficult to separate from the target peptide.[3][6]
-
Loss of Biological Activity: The resulting iso-aspartate analogs can be biologically inactive or have altered activity.[1]
-
Instability: The aspartimide intermediate can lead to cleavage of the peptide chain, particularly at Asp-Pro and Asp-Gly sequences.[1]
Q2: Which amino acid sequences are most susceptible to intramolecular cyclization?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp or Asn residue.[3]
-
Asp-Gly (D-G): This is one of the most problematic sequences due to the lack of steric hindrance from the glycine (B1666218) residue, which allows the backbone nitrogen to readily attack the Asp side chain.[3][7]
-
Asp-Asn (D-N) and Asp-Ser (D-S): These sequences are also highly susceptible to cyclization.[7][8]
-
Asn-Gly (N-G): This sequence is prone to deamidation, which proceeds through a similar cyclic imide intermediate and results in the formation of aspartate or iso-aspartate analogs.[1][2]
Q3: What are the primary backbone protection strategies to prevent this side reaction?
A3: Backbone protection involves temporarily modifying the amide nitrogen that initiates the cyclization, thereby blocking the undesired reaction.[7][9] Key strategies include:
-
N-Alkylation (e.g., N-Methylation): Introducing a methyl group to the backbone amide nitrogen (N-methylation) is a common and effective strategy.[10] This modification sterically hinders the cyclization and can also improve peptide properties like membrane permeability and metabolic stability.[10][11]
-
Hydroxybenzyl Groups (Hmb/Dmb): Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) onto the backbone nitrogen of the residue following Asp is highly effective.[4][7] These groups act as a temporary protecting shield and are typically cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[4][7]
-
Pseudoprolines (ψ-Pro): Pseudoproline dipeptides are used to introduce a temporary proline-like ring structure into the peptide backbone at Ser or Thr residues.[12] This modification disrupts the conformation required for cyclization and also helps to break up peptide aggregation, improving synthesis efficiency.[3][12]
-
Depsipeptides: This strategy involves replacing a specific amide bond in the backbone with an ester bond. This "depsipeptide" modification removes the nucleophilic nitrogen responsible for the cyclization attack.[13][14]
Part 2: Troubleshooting Guide
Issue 1: My HPLC/MS analysis shows an unexpected peak with a mass loss of 18 Da.
-
Possible Cause: This is a classic sign of aspartimide formation, which involves the loss of a water molecule (-18 Da) from an Asp residue.[3]
-
Troubleshooting Steps:
-
Confirm the Location: Use tandem MS (MS/MS) to fragment the peptide and pinpoint the location of the modification. The fragmentation pattern will change around the Asp residue that has cyclized.
-
Review Synthesis Conditions: Aspartimide formation is base-catalyzed.[3] If using Fmoc chemistry, the piperidine (B6355638) used for deprotection is a common trigger.[4][6]
-
Implement a Protection Strategy: Re-synthesize the peptide using a backbone protection strategy at the problematic residue. For an Asp-Gly sequence, incorporating Fmoc-L-Asp(tBu)-DmbGly-OH is a highly effective solution.[4]
-
Issue 2: My peptide purity decreases over time in solution, and I see new peaks corresponding to the correct mass.
-
Possible Cause: The initial aspartimide may be undergoing hydrolysis. The cyclic intermediate is unstable and can be attacked by water, leading to ring-opening.[6] This creates two new products with the same mass as the original peptide: the native α-Asp peptide and the rearranged β-Asp (iso-aspartate) peptide.[3]
-
Troubleshooting Steps:
-
Analyze Isomers: Use high-resolution HPLC to try and separate the isomers. They often have slightly different retention times.
-
Control Storage Conditions: Hydrolysis is pH and temperature-dependent.[15]
-
Choose a Permanent Modification: If long-term stability in solution is critical, consider a permanent backbone modification like N-methylation instead of a temporary one like Hmb/Dmb. N-methylation permanently blocks the reaction site.[10]
-
Issue 3: Coupling efficiency is low after incorporating a backbone protecting group.
-
Possible Cause: Many backbone protecting groups, such as Dmb or N-methylation, introduce significant steric hindrance.[7][12] This makes it difficult for the next amino acid to couple efficiently.
-
Troubleshooting Steps:
-
Use Hmb Instead of Dmb: The 2-hydroxy group on Hmb can facilitate coupling through an intramolecular O-N acyl transfer mechanism, which helps overcome the steric hindrance.[7][12]
-
Use Microwave Synthesis: Microwave heating can provide the energy needed to drive sterically hindered couplings to completion.[7]
-
Use Pre-formed Dipeptides: The most reliable method is to use commercially available, pre-coupled dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-DmbGly-OH). In these reagents, the sterically hindered tertiary amide bond is already formed, bypassing the difficult coupling step on the resin.[4][7]
-
Part 3: Data & Protocols
Quantitative Data: Effect of Protecting Groups on Aspartimide Formation
The choice of protecting group and reaction conditions can dramatically reduce the formation of aspartimide.
| Model Peptide Sequence | Condition | Aspartimide Formation (%) | Reference |
| Glu-Asp(OBzl) -Gly-Thr | Diisopropylethylamine (24h) | ~51% | [15] |
| Glu-Asp(OChx) -Gly-Thr | Diisopropylethylamine (24h) | 0.3% | [15] |
| VKD GYI | 30% Piperidine | High | [4] |
| V(Hmb)D GYI | 30% Piperidine | Significantly Reduced | [7][17] |
| Ac-Val-Asp -Gly-Ala-NH2 | Fmoc-SPPS (Standard) | ~8% | [8] |
| Ac-Val-Asp -Gly-Ala-NH2 | Picoc-SPPS (Photoredox) | 0% | [8] |
OBzl = Benzyl ester, OChx = Cyclohexyl ester. Data shows that bulkier side-chain esters (Cyclohexyl) and backbone protection (Hmb) drastically reduce side reactions. Newer Picoc-SPPS methods can eliminate it entirely.[8][15]
Experimental Protocol: Incorporation of a Dmb Protecting Group
This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for incorporating a Dmb-protected dipeptide to prevent aspartimide formation at an Asp-Gly site.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Standard Elongation: Synthesize the peptide sequence C-terminal to the Asp-Gly site using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Before coupling the dipeptide, remove the N-terminal Fmoc group from the preceding amino acid using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Dipeptide Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-L-Asp(OtBu)-DmbGly-OH (1.5 eq), HOBt (1.5 eq), and DIPCDI (1.5 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature. Note: This coupling is sterically hindered and requires a longer reaction time than standard couplings.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (ninhydrin turns blue), the coupling is incomplete; repeat the coupling step.
-
Continue Synthesis: Once coupling is complete (Kaiser test is negative), wash the resin with DMF and proceed with the Fmoc deprotection of the Asp residue and the coupling of the next amino acid in the sequence.
-
Final Cleavage: After the full peptide is synthesized, cleave the peptide from the resin and remove all protecting groups (including the Dmb group) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[4]
Part 4: Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation at Asp-Gly sites.
Caption: Troubleshooting workflow for addressing intramolecular cyclization.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polypeptide.com [polypeptide.com]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. [PDF] Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. | Semantic Scholar [semanticscholar.org]
- 16. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Fmoc-Asp(OBut)-NH2 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide (Fmoc-Asp(OBut)-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Fmoc-Asp(OBut)-NH2?
The most significant chemical instability for Fmoc-Asp(OBut)-NH2 is the formation of an aspartimide intermediate.[1] This intramolecular cyclization reaction is well-documented for aspartic acid derivatives, particularly under basic conditions.[1] The process involves the deprotonation of the amide nitrogen, which then attacks the side-chain carbonyl carbon of the tert-butyl ester, forming a five-membered succinimide (B58015) ring. This intermediate can lead to the formation of undesired α- and β-peptide isomers and racemization.
Q2: What are the recommended storage conditions to ensure the stability of Fmoc-Asp(OBut)-NH2?
To maintain the integrity of Fmoc-Asp(OBut)-NH2, it should be stored as a solid at 2-8°C in a dark and dry environment.[1] For long-term storage, especially for solutions, temperatures of -20°C are recommended.[1] It is crucial to protect the compound from light and moisture to prevent potential photochemical degradation and hydrolysis.[1] The use of desiccants and opaque storage containers is also advised.[1]
Q3: What are forced degradation studies, and why are they necessary for Fmoc-Asp(OBut)-NH2?
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish its intrinsic stability. These studies are essential for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1] For Fmoc-Asp(OBut)-NH2, these studies help identify potential degradants that could arise during synthesis, formulation, and storage.
Q4: What are the typical stress conditions used in forced degradation studies of Fmoc-Asp(OBut)-NH2?
Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. The goal is to achieve a target degradation of 5-20%. Higher levels of degradation are generally considered unrealistic for predicting stability under normal conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Potential Cause 1: Aspartimide Formation
-
Symptoms: Appearance of new peaks, often close to the main peak, which may co-elute. Mass spectrometry analysis may show a mass loss of 18 Da (loss of water) for the aspartimide intermediate itself, or isomeric peaks with the same mass as the parent compound (α- and β-peptides).
-
Solution:
-
Confirm Identity: Use mass spectrometry (MS) to identify the mass of the unexpected peaks.
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or pH to improve the resolution between the main peak and the degradant peaks.
-
Prevent Formation: If aspartimide formation is confirmed during sample preparation or analysis, ensure that solutions are not basic. Use buffered mobile phases if necessary.
-
Potential Cause 2: Hydrolysis of the Fmoc or tert-Butyl Group
-
Symptoms: Peaks corresponding to the loss of the Fmoc group (resulting in Asp(OBut)-NH2) or the tert-butyl group (resulting in Fmoc-Asp-NH2).
-
Solution:
-
Confirm Identity: Use MS to confirm the molecular weights of the degradation products.
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage.
-
Potential Cause 3: Oxidative Degradation
-
Symptoms: Appearance of peaks with a mass increase, typically +16 Da or +32 Da.
-
Solution:
-
Confirm Identity: Use MS to identify the oxidized species.
-
Minimize Oxygen Exposure: Degas solvents and store samples under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Potential Cause 1: Secondary Interactions with the Column
-
Symptoms: Tailing peaks.
-
Solution:
-
Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups on the column.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase.
-
Potential Cause 2: Column Overload
-
Symptoms: Fronting peaks.
-
Solution:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Data Presentation
The following table summarizes representative quantitative data for the degradation of a closely related compound, Fmoc-Asp(OtBu)-OH, under various stress conditions. Due to the limited availability of direct stability studies on Fmoc-Asp(OBut)-NH2, this data is provided as a reference. The primary degradation product observed under basic conditions is the aspartimide intermediate.
| Stress Condition | Reagent/Stress | Temperature | Time | % Degradation (Fmoc-Asp(OtBu)-OH) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 72 hours | ~5-10% | Fmoc-Asp-OH, Asp(OtBu)-OH |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp. | 8 hours | >90% | Aspartimide, Fmoc-Asp-OH |
| Oxidation | 3% H₂O₂ | Room Temp. | 72 hours | ~10-15% | Oxidized impurities |
| Thermal Stress | Dry Heat | 80°C | 7 days | ~5% | Minor unspecified degradants |
| Photostability | ICH Q1B Option 2 | 25°C | As per guidelines | ~2-5% | Minor unspecified degradants |
Note: The data presented is synthesized from studies on Fmoc-Asp(OtBu)-OH and serves as a representative example. Actual degradation percentages for Fmoc-Asp(OBut)-NH2 may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on Fmoc-Asp(OBut)-NH2.
-
Sample Preparation: Prepare a stock solution of Fmoc-Asp(OBut)-NH2 in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at 24, 48, and 72 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize the samples immediately before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at 24, 48, and 72 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Withdraw samples at 1, 3, and 7 days and prepare solutions for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Fmoc-Asp(OBut)-NH2 and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of Fmoc-Asp(OBut)-NH2.
Caption: Troubleshooting decision tree for identifying unexpected peaks in HPLC.
References
Validation & Comparative
A Head-to-Head Battle: Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(OMpe)-OH in the Fight Against Aspartimide Formation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide is a persistent and often frustrating side reaction. This intramolecular cyclization of aspartic acid residues leads to a cascade of impurities, including α- and β-peptide linkages and racemization, complicating purification and reducing the overall yield of the target peptide. A key strategy to mitigate this issue lies in the choice of the side-chain protecting group for the aspartic acid residue. This guide provides a detailed comparison of the standard Fmoc-Asp(OtBu)-OH and the sterically hindered alternative, Fmoc-Asp(OMpe)-OH, supported by experimental data to inform the selection of the optimal reagent for your synthetic needs.
Aspartimide formation is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs, where the lack of steric hindrance on the C-terminal amino acid facilitates the nucleophilic attack of the backbone amide nitrogen on the Asp side-chain carbonyl.[1][2] The reaction is catalyzed by the basic conditions employed for Fmoc deprotection, typically with piperidine (B6355638).[2] While Fmoc-Asp(OtBu)-OH is widely used due to its cost-effectiveness and generally good performance, its tert-butyl ester protecting group offers limited steric shielding, rendering it susceptible to aspartimide formation in challenging sequences.[1][3]
To address this limitation, derivatives with bulkier side-chain protecting groups have been developed. Among these, Fmoc-Asp(OMpe)-OH, which incorporates a 3-methylpentyl ester (OMpe) group, provides increased steric hindrance around the side-chain carbonyl, thereby physically impeding the intramolecular cyclization that leads to aspartimide formation.[4][5]
Quantitative Comparison of Protecting Group Performance
Experimental studies on model peptides have demonstrated the superior performance of sterically hindered protecting groups in reducing aspartimide formation. A comparative analysis using the classic Scorpion toxin II peptide model (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH, where Xxx is a residue prone to inducing aspartimide formation) highlights the significant reduction in byproducts when employing Fmoc-Asp(OMpe)-OH and the even bulkier Fmoc-Asp(OBno)-OH compared to the standard Fmoc-Asp(OtBu)-OH.
| Protecting Group | Model Peptide Sequence (Xxx) | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | Gly | High (not specified) | High | [6] |
| Asn | ~1.5 | ~15 | [6] | |
| Arg | ~1.0 | ~10 | [6] | |
| Fmoc-Asp(OMpe)-OH | Gly | Moderate (not specified) | Moderate | [6] |
| Asn | ~0.5 | ~5 | [6] | |
| Arg | ~0.3 | ~3 | [6] | |
| Fmoc-Asp(OBno)-OH | Gly | ~0.1 | Low | [6] |
| Asn | Almost Undetectable | Low | [6] | |
| Arg | Almost Undetectable | Low | [6] |
Note: The data presented is a summary from comparative studies. Exact percentages can vary based on specific reaction conditions.
Experimental Protocols
The following provides a general methodology for solid-phase peptide synthesis, highlighting the critical steps where the choice of aspartic acid derivative is crucial.
Standard Fmoc-SPPS Protocol
This protocol outlines a typical manual synthesis cycle.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is typically repeated once.[1]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[7]
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 2.9-4.9 equivalents) are dissolved in DMF.[7]
-
An activation base such as N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents) is added, and the mixture is allowed to pre-activate for 2-5 minutes.[2][8]
-
The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.[2]
-
Coupling completion can be monitored using a qualitative test such as the Kaiser test.[9]
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
When using Fmoc-Asp(OMpe)-OH, the same protocol is generally followed. However, due to the increased steric bulk, longer coupling times or double coupling may be necessary to ensure complete acylation, especially when coupling to a sterically hindered N-terminus.[9]
Logical Workflow for Aspartimide Formation and Prevention
Caption: Workflow of aspartimide formation and the role of protecting groups.
Chemical Structures
Caption: Chemical structures of Asp derivatives and the aspartimide intermediate.
Conclusion and Recommendations
The choice between Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH is a critical decision in peptide synthesis that directly impacts the purity and yield of the final product. While Fmoc-Asp(OtBu)-OH is a suitable and economical choice for sequences not prone to aspartimide formation, the use of a sterically hindered derivative like Fmoc-Asp(OMpe)-OH is highly recommended for problematic sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][10] The increased steric bulk of the OMpe group effectively shields the side-chain carbonyl, significantly reducing the rate of aspartimide formation.[5] For exceptionally challenging sequences, even bulkier protecting groups such as Fmoc-Asp(OBno)-OH may offer a more robust solution, virtually eliminating this troublesome side reaction.[11] Ultimately, a careful consideration of the peptide sequence and a cost-benefit analysis of the reagents will guide the researcher to the most appropriate strategy for a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
A Comparative Guide to HPLC Analysis of Crude Peptides Containing Asp(OtBu)
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of crude peptides is a critical step to assess the success of the synthesis and to guide purification strategies. Peptides containing aspartic acid protected with a tert-butyl group (Asp(OtBu)) present unique challenges during HPLC analysis. The acid-labile nature of the OtBu protecting group and the propensity of the Asp residue to form aspartimide-related impurities necessitate careful optimization of HPLC conditions. This guide provides an objective comparison of different HPLC methodologies for the analysis of crude peptides containing Asp(OtBu), supported by experimental data and detailed protocols.
A primary challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to a mixture of impurities that are often difficult to separate from the target peptide by HPLC. This issue is particularly pronounced during the repeated piperidine (B6355638) treatments for Fmoc group removal in SPPS.[1][2] The choice of HPLC conditions, therefore, must not only provide good resolution of the target peptide from synthesis-related impurities but also prevent the on-column degradation of the Asp(OtBu) group and the formation of artifacts.
Comparison of HPLC Columns
The choice of stationary phase is crucial for achieving optimal separation. Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide analysis.[3] Here, we compare the performance of three common reversed-phase columns: C18, Phenyl-Hexyl, and Cyano.
| Column Type | Key Characteristics | Performance for Asp(OtBu) Peptides |
| C18 (Octadecyl) | High hydrophobicity, excellent retention for a wide range of peptides, generally provides sharp peaks and high peak capacity.[4] | Recommended: Offers the best overall performance for retaining and resolving the target peptide from more polar and less hydrophobic impurities. Provides the highest likelihood of separating closely eluting synthesis-related side products. |
| Phenyl-Hexyl | Provides alternative selectivity due to π-π interactions with aromatic residues.[5] Retention is generally intermediate between C18 and Cyano phases. | Alternative: Can be advantageous if the target peptide or critical impurities contain aromatic residues, potentially offering a different elution order and improved resolution for specific separations where C18 fails.[6] |
| Cyano | Least retentive of the three, suitable for more hydrophobic peptides that might be too strongly retained on C18. | Less Common: Generally not the first choice for crude peptide analysis unless the peptide is very hydrophobic. Polar peptides may not be sufficiently retained. |
Experimental Data Summary: Column Performance
The following table summarizes typical performance metrics for the separation of a model peptide mixture on different column chemistries. While not specific to Asp(OtBu) crude peptides, this data from a study on a tryptic digest provides a strong indication of the expected relative performance.
| Parameter | C18 | Phenyl-Hexyl | Cyano |
| Average Peak Width (FWHM, min) | 0.093 | 0.115 | 0.141 |
| Peak Capacity | 643 | 524 | 426 |
| Average Theoretical Plates (N) | 593,000 | 389,000 | 159,000 |
Data adapted from a comparative study of BIOshell™ A160 Peptide columns.
Comparison of Mobile Phase Additives
The choice of an acidic modifier in the mobile phase is critical for achieving good peak shape and influencing selectivity. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common choices.
| Mobile Phase Additive | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leading to sharp peaks and good resolution in UV-based detection.[7] | Strong ion suppression in mass spectrometry (MS), making it unsuitable for LC-MS applications.[8] Can be difficult to completely remove from the HPLC system.[7] |
| Formic Acid (FA) | 0.1% | Volatile and compatible with MS detection.[7] | Weaker ion-pairing agent, which can result in broader peaks and poorer peak shape compared to TFA for some peptides.[9] Retention times may shift significantly when switching from TFA.[9] |
| Difluoroacetic Acid (DFA) | 0.1% | Offers a compromise between TFA and FA, providing better peak shape than FA while causing less ion suppression than TFA.[7][10] | May not provide the same peak sharpness as TFA. |
Stability of Asp(OtBu): The acidic conditions of the mobile phase can potentially lead to the cleavage of the acid-labile OtBu group. While short exposure during a typical analytical HPLC run is generally acceptable, prolonged exposure or harsh acidic conditions should be avoided. The use of 0.1% TFA is a standard condition and is generally considered compatible with the analysis of peptides containing Asp(OtBu).
Experimental Protocols
General HPLC Method for Crude Peptide Analysis
This protocol provides a starting point for the analysis of a crude peptide containing Asp(OtBu). Optimization of the gradient will be required based on the hydrophobicity of the specific peptide.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-160 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A common starting gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
Protocol for LC-MS Compatibility
For analyses requiring mass spectrometry, the following modifications should be made:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
All other parameters can remain the same as a starting point, but the gradient may need to be re-optimized due to changes in peptide retention.
Visualizations
Caption: Workflow for the HPLC analysis of a crude peptide containing Asp(OtBu).
Caption: Decision tree for selecting HPLC conditions for Asp(OtBu) peptide analysis.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Additives for Peptide Characterization - Waters Blog [waters.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 10. lcms.cz [lcms.cz]
For researchers, scientists, and drug development professionals, ensuring the purity and safety of peptide-based therapeutics is paramount. A significant hurdle in synthetic peptide production is the formation of aspartimide-related impurities, which can compromise the efficacy and introduce potential safety risks. This guide provides an objective comparison of mass spectrometry-based techniques for the characterization of these challenging impurities, supported by experimental data and detailed protocols to aid in the development of robust analytical strategies.
Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS), particularly when using Fmoc chemistry.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, leading to a variety of impurities including piperidide adducts, and α- and β-aspartyl peptides, some of which are isobaric and co-elute with the target peptide, making their detection and quantification a significant analytical challenge.[1] Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as the gold standard for identifying and quantifying these impurities with high sensitivity and specificity.
Comparing the Arsenal: Mass Spectrometry Techniques for Aspartimide Analysis
The choice of mass spectrometry technique is critical for the successful characterization of aspartimide-related impurities. Each method offers a unique combination of resolution, sensitivity, and structural elucidation capabilities. The following table summarizes the key performance characteristics of commonly employed MS techniques.
| Mass Spectrometry Technique | Resolution | Sensitivity | Quantitative Accuracy | Structural Elucidation Capability | Key Advantages | Limitations |
| Quadrupole MS | Low to Medium | Good | Good (with appropriate standards) | Limited to precursor ion mass | Robust, cost-effective, good for targeted quantification. | Insufficient for resolving isobaric impurities without chromatographic separation. |
| Time-of-Flight (TOF) MS | High | Very Good | Good | Provides accurate mass for formula determination. | High mass accuracy allows for confident identification of impurities with the same nominal mass. | May require internal standards for accurate quantification. |
| Orbitrap MS | Very High | Excellent | Excellent | High-resolution MS/MS provides detailed fragmentation for structural confirmation. | Unparalleled resolution and mass accuracy for complex mixture analysis.[3] | Higher instrument cost and maintenance. |
| Tandem MS (MS/MS) | Varies by instrument | Excellent | Excellent (with MRM/SRM) | The primary tool for structural confirmation and isomer differentiation.[4][5] | High specificity and sensitivity for targeted analysis. | Requires prior knowledge of the impurity's fragmentation pattern. |
| Ion Mobility MS | High (adds another dimension of separation) | Very Good | Good | Can separate isomers that are indistinguishable by mass alone.[6] | Provides information about the ion's size, shape, and charge. | Data analysis can be more complex. |
A Visual Workflow for Aspartimide Impurity Characterization
The following diagram illustrates a typical workflow for the identification and quantification of aspartimide-related impurities using LC-MS.
Detailed Experimental Protocols
Accurate and reproducible characterization of aspartimide impurities relies on well-defined experimental protocols. The following sections provide a detailed methodology for a typical LC-MS/MS analysis.
Sample Preparation
-
Dissolution: Dissolve the crude or purified peptide sample in a suitable solvent, typically 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water. While TFA can improve chromatographic resolution, formic acid is generally preferred for MS compatibility as it causes less ion suppression.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve separation of the target peptide from its impurities.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Column Temperature: Maintaining a constant column temperature, for example, 30°C, is crucial for reproducible retention times.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptides.[4]
-
Ionization Mode: Positive ion mode is typically used for peptide analysis.
-
Full Scan MS: Acquire full scan mass spectra over a mass range that encompasses the expected masses of the target peptide and its impurities (e.g., m/z 300-2000). High-resolution mass spectrometry is crucial for differentiating between isobaric species.[8][9]
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the ions of interest. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods. The resulting fragmentation patterns are used to confirm the identity of the impurities.[4][5]
Data Analysis and Interpretation
The analysis of LC-MS data for aspartimide impurities involves several key steps:
-
Peak Identification: Identify the peaks corresponding to the target peptide and potential impurities in the total ion chromatogram (TIC).
-
Mass Verification: Extract the mass spectra for each peak and compare the observed m/z values with the theoretical masses of the expected impurities. Aspartimide formation results in a mass loss of 18 Da (dehydration) from the parent peptide.[10] Piperidide adducts will show a mass increase of 84 Da.[11]
-
Structural Confirmation: Analyze the MS/MS fragmentation patterns to confirm the structure of the impurities. The presence of specific b- and y-ions can pinpoint the location of the modification.
-
Quantification: Quantify the impurities by integrating the peak areas from the chromatogram. Relative quantification is often performed by comparing the peak area of the impurity to the total peak area of all related substances. For absolute quantification, a certified reference standard is required.
Conclusion
The effective characterization of aspartimide-related impurities is a critical aspect of peptide drug development. A thorough understanding of the capabilities and limitations of different mass spectrometry techniques is essential for selecting the most appropriate analytical strategy. By combining high-resolution LC-MS for initial screening and targeted MS/MS for structural elucidation, researchers can confidently identify and quantify these challenging impurities, ensuring the quality and safety of their peptide products. The detailed protocols and workflow provided in this guide serve as a valuable resource for establishing robust and reliable analytical methods for aspartimide impurity profiling.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. enovatia.com [enovatia.com]
- 6. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Coupling Reagents with Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of Fmoc-Asp(OtBu)-OH is crucial for the successful assembly of target peptides. However, the bulky tert-butyl (OtBu) side-chain protecting group can present steric challenges, and the aspartic acid residue itself is notoriously prone to side reactions, most notably aspartimide formation.[1][2] The choice of coupling reagent is therefore a critical determinant of coupling efficiency, yield, and the purity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for this purpose, supported by experimental data and detailed protocols.
The primary challenges in coupling Fmoc-Asp(OtBu)-OH are ensuring complete acylation of the N-terminal amine of the growing peptide chain while minimizing side reactions.[3] Aspartimide formation, a base-catalyzed intramolecular cyclization, can lead to the formation of difficult-to-remove impurities, including α- and β-peptides and racemized products.[1][2] The reactivity of the coupling reagent and the reaction conditions must be carefully optimized to favor the desired peptide bond formation.
Comparative Performance of Coupling Reagents
Uronium/aminium and phosphonium (B103445) salt-based coupling reagents are generally favored for their high reactivity and efficiency, particularly with sterically hindered amino acids.[4][5] Carbodiimides, often used in conjunction with additives like HOBt, represent a more traditional and cost-effective approach. The following table summarizes the performance of various coupling reagents for the incorporation of Fmoc-Asp(OtBu)-OH and other challenging amino acids. While direct head-to-head quantitative comparisons for Fmoc-Asp(OtBu)-OH are limited in the literature, the data from analogous systems provide a strong indication of expected performance.[6]
| Coupling Reagent | Reagent Type | Reactivity | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Widely regarded as one of the most effective reagents for hindered amino acids; rapid activation.[4][6] | Higher cost; potential for side reactions if used in excess.[6] |
| HBTU | Uronium Salt | High | Low | Efficient and widely used; a cost-effective alternative to HATU.[7] | Can be less effective than HATU for highly hindered couplings. |
| PyBOP | Phosphonium Salt | High | Low | Robust and efficient with low racemization; avoids carcinogenic byproducts of its predecessor, BOP.[4][7][8] | Can be less effective for highly hindered couplings compared to HATU.[4] |
| COMU | Uronium Salt | Very High | Very Low | Coupling efficiencies comparable to HATU; incorporates Oxyma Pure, making it safer to handle than HOBt or HOAt-based reagents.[6] | Relatively newer compared to HBTU/HATU.[6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective; suitable for a wide range of standard couplings.[7][9] | Can be less efficient for sterically hindered couplings; byproduct (diisopropylurea) can be difficult to remove in some cases.[7] |
Experimental Protocols
Reproducible and successful peptide synthesis relies on detailed experimental protocols. The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-Asp(OtBu)-OH using different classes of coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
Resin Preparation and Fmoc Deprotection (Common for all protocols):
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[6]
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[6]
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
Protocol 1: Coupling with HATU
-
Materials:
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HATU in DMF.[6]
-
Add DIPEA to the activation mixture and allow the pre-activation to proceed for 2-5 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.[6]
-
Agitate the mixture at room temperature for 1-2 hours.[6]
-
Monitor the reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated ("double coupling").[10]
-
Once the reaction is complete, drain the reaction solution and wash the resin with DMF.
-
Protocol 2: Coupling with PyBOP
-
Materials:
-
Fmoc-Asp(OtBu)-OH (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
Protocol 3: Coupling with DIC/HOBt
-
Materials:
-
Fmoc-Asp(OtBu)-OH (5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM) (optional)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
Suspend the resin in DMF or a mixture of DMF/DCM.[11]
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HOBt in a minimal amount of DMF.[11]
-
Add the amino acid/HOBt solution to the resin suspension.[11]
-
Add DIC to the reaction mixture.[11]
-
Shake the mixture at room temperature. Monitor the reaction using the ninhydrin (B49086) test.[11]
-
If the ninhydrin test is not negative within four hours, the coupling procedure can be repeated.[11]
-
When the reaction is complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol (B129727) or DCM.[11]
-
Visualization of the SPPS Coupling Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
The following diagram illustrates the activation of the carboxylic acid for peptide bond formation.
Caption: Activation of the carboxylic acid for peptide bond formation.
Conclusion
The successful incorporation of Fmoc-Asp(OtBu)-OH requires careful consideration of the coupling methodology to maximize yield and purity while minimizing side reactions. For challenging couplings, high-potency uronium/aminium or phosphonium salt reagents such as HATU, COMU, and PyBOP are often the most effective choices.[4] While DIC/HOBt remains a viable and economical option for less demanding sequences, the more reactive reagents provide a greater assurance of success when steric hindrance or problematic sequences are anticipated. For particularly difficult couplings, strategies such as extending reaction times or performing a double coupling are recommended to drive the reaction to completion.[5] Ultimately, the optimal choice of coupling reagent will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, and cost considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Peptide Synthesis
In the precise world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the success of synthesizing a target peptide. For the incorporation of aspartic acid, a residue known for posing synthetic challenges, the choice between different protecting group strategies is paramount. This guide provides a detailed, objective comparison between Z-Asp(OMe)-OH and the industry-standard Fmoc-Asp(OtBu)-OH, offering researchers, scientists, and drug development professionals a clear, data-supported rationale for their selection.
Executive Summary
The comparison between Z-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH is fundamentally a comparison between two different philosophies of peptide synthesis: solution-phase synthesis, for which Z-Asp(OMe)-OH is suited, and solid-phase peptide synthesis (SPPS), where Fmoc-Asp(OtBu)-OH is the conventional choice.[1][2] Fmoc-Asp(OtBu)-OH is the dominant reagent in modern peptide synthesis due to its compatibility with the mild and orthogonal Fmoc/tBu strategy, which is amenable to automation.[3][4] Z-Asp(OMe)-OH, while a classical reagent, is generally confined to specific applications in solution-phase synthesis due to the harsher conditions required for deprotection of the Z-group and the limited orthogonality of its protecting groups within a solid-phase context.[1][5] The primary challenge associated with both derivatives is the formation of aspartimide, a side reaction that can lead to impurities and reduced yield.[6][7]
Chemical Properties and Protecting Group Strategies
At the core of this comparison are the distinct N-terminal and side-chain protecting groups employed by each molecule. A protecting group is a chemical modification of a functional group to ensure chemoselectivity during a subsequent reaction.[8]
-
Z-Asp(OMe)-OH : This derivative utilizes a benzyloxycarbonyl (Z or Cbz) group for N-terminal protection and a methyl ester (OMe) for the side-chain carboxyl group.[5][6] The Z-group is stable under a range of conditions but is typically removed by catalytic hydrogenation or strong acids.[9][10] The OMe ester is cleaved by saponification (strong base) or strong acids.[1]
-
Fmoc-Asp(OtBu)-OH : This is the standard derivative for Fmoc-based SPPS.[3][7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and an acid-labile tert-butyl ester (OtBu) for the side-chain.[3][11] This orthogonal protection scheme allows for the selective removal of the Fmoc group with a mild base (like piperidine) without affecting the OtBu group, which is later removed with strong acid (like trifluoroacetic acid, TFA) during the final cleavage from the resin.[4][12]
Table 1: Comparison of Physicochemical and Protecting Group Properties
| Property | Z-Asp(OMe)-OH | Fmoc-Asp(OtBu)-OH |
| Molecular Formula | C₁₃H₁₅NO₆[6] | C₂₃H₂₅NO₆ |
| Molecular Weight | 281.26 g/mol [6] | 411.45 g/mol [13] |
| N-terminal Protection | Benzyloxycarbonyl (Z)[5] | 9-Fluorenylmethyloxycarbonyl (Fmoc)[3] |
| Side-Chain Protection | Methyl Ester (OMe)[5] | tert-Butyl Ester (OtBu)[3] |
| N-terminal Deprotection | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[9] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[4][11] |
| Side-Chain Deprotection | Saponification (e.g., NaOH) or strong acid[1] | Strong acid (e.g., TFA)[7][12] |
Performance in Peptide Synthesis
The practical utility of these derivatives is best understood in the context of their respective synthetic methodologies. Z-Asp(OMe)-OH is primarily used in solution-phase peptide synthesis, a classical approach that can be advantageous for short peptides or fragment condensation.[14] Fmoc-Asp(OtBu)-OH is the building block of choice for Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for peptide synthesis today.[3][15]
Table 2: Performance and Application Comparison
| Parameter | Z-Asp(OMe)-OH | Fmoc-Asp(OtBu)-OH |
| Primary Application | Solution-phase peptide synthesis[5][6] | Solid-phase peptide synthesis (SPPS)[3] |
| Orthogonality in Fmoc-SPPS | Poor. The Z-group is not orthogonal to the standard Fmoc workflow. The OMe group's stability to repeated piperidine treatment is questionable.[1] | Excellent. The Fmoc group is removed by a mild base, while the OtBu group is stable to base but removed by acid.[1][12] |
| Propensity for Aspartimide Formation | Prone to aspartimide formation under both acidic and basic conditions.[5] The less sterically hindered OMe group may lead to a higher rate of cyclization.[1] | Highly prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences, due to the base-catalyzed Fmoc deprotection step.[1][7] |
| Coupling Efficiency | Generally good in solution-phase with standard coupling reagents like DCC/HOBt.[5] | Good in SPPS with standard coupling reagents.[1] |
| Overall Yield & Purity | Highly dependent on the purification of intermediates at each step in solution-phase synthesis.[14] | Sequence-dependent. Can be low without optimization to suppress aspartimide formation.[1] |
The Critical Issue of Aspartimide Formation
A major side reaction when incorporating aspartic acid is the formation of an aspartimide, a cyclic imide.[6][16] This is particularly problematic in Fmoc-SPPS during the repeated piperidine treatments for Fmoc group removal.[17] The aspartimide can subsequently be opened by a nucleophile to yield a mixture of the desired α-peptide and the undesired β-peptide, often with racemization.[5][16]
While both derivatives are susceptible, Fmoc-Asp(OtBu)-OH is extensively documented to be prone to this side reaction in the basic conditions of Fmoc deprotection.[7][18] For Z-Asp(OMe)-OH, aspartimide formation can also occur under both acidic and basic conditions used during coupling and deprotection in solution-phase synthesis.[5]
To mitigate aspartimide formation when using Fmoc-Asp(OtBu)-OH, researchers can employ strategies such as using bulkier side-chain protecting groups (e.g., OMpe, OBno), which sterically hinder the cyclization.[1][19][20]
Experimental Protocols
Peptide Coupling using Z-Asp(OMe)-OH in Solution-Phase
This protocol describes a standard method for coupling Z-Asp(OMe)-OH to an amino acid ester using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).[5]
Materials:
-
Z-Asp(OMe)-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) to the solution.
-
Cool the mixture to 0°C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.[5]
Standard Fmoc-SPPS Cycle with Fmoc-Asp(OtBu)-OH
This protocol outlines a typical cycle for incorporating Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis.[1]
Materials:
-
Fmoc-protected resin-bound peptide
-
Deprotection solution: 20% piperidine in DMF
-
Fmoc-Asp(OtBu)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[21]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Swell the resin in DMF. In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH with coupling reagents. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Conclusion
The comparison between Z-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH is not a matter of choosing a superior reagent in all contexts, but rather of selecting the appropriate tool for a specific synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc-Asp(OtBu)-OH is the undisputed standard, despite its significant drawback of promoting aspartimide formation.[1] The wealth of knowledge and mitigation strategies available for this issue makes it a manageable challenge in many cases.
Z-Asp(OMe)-OH remains a relevant, albeit more niche, reagent for solution-phase synthesis.[5][6] Its utility lies in specific synthetic designs where the Z-group's unique deprotection conditions are advantageous. Researchers must weigh the benefits of each approach against their respective challenges, considering the peptide sequence, desired purity, and available synthetic technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Purity: Analyzing Aspartic Acid Derivatives in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals, achieving high purity in synthetic peptides is paramount for reliable and reproducible results. The presence of impurities can significantly impact experimental outcomes, affecting everything from in vitro assays to therapeutic efficacy and safety. One of the most persistent challenges in solid-phase peptide synthesis (SPPS) is the incorporation of aspartic acid (Asp), which is notoriously prone to a side reaction that compromises the purity of the final product.
This guide provides an objective comparison of peptide purity resulting from the use of different aspartic acid derivatives in Fmoc-based SPPS. We will delve into the experimental data that highlights the performance of various side-chain protecting groups for Asp, present detailed experimental protocols for synthesis and analysis, and visualize the key chemical pathways and workflows involved.
The Challenge: Aspartimide Formation
During Fmoc-based SPPS, the repeated use of a base, typically piperidine (B6355638), to remove the N-terminal Fmoc protecting group creates conditions ripe for a debilitating side reaction. The backbone amide nitrogen following an aspartic acid residue can attack the side-chain ester, forming a cyclic succinimide (B58015) intermediate known as an aspartimide.[1][2] This aspartimide is unstable and can be subsequently attacked by nucleophiles (like piperidine or water), leading to a mixture of products. These include the desired α-peptide, the isomeric β-peptide where the peptide chain is linked to the side-chain carboxyl group, and racemized versions of these peptides.
This side reaction is highly dependent on the amino acid sequence, with Asp-Gly motifs being particularly susceptible.[3] The resulting impurities, especially the β-aspartyl and epimerized peptides, often have very similar masses and retention times to the target peptide, making their separation by standard purification techniques like High-Performance Liquid Chromatography (HPLC) extremely difficult. Consequently, the choice of the side-chain protecting group for the aspartic acid residue is a critical factor in minimizing these impurities and maximizing the purity of the crude peptide.
Performance Comparison of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, various side-chain protecting groups have been developed. The most common strategy involves increasing the steric bulk around the side-chain ester to physically hinder the initial cyclization reaction. The standard protecting group is the tert-butyl (OtBu) ester. Alternatives with greater steric hindrance include the 3-methylpent-3-yl (OMpe) ester and the 5-n-butyl-5-nonyl (OBno) ester.
The following table summarizes the quantitative performance of these protecting groups in minimizing aspartimide formation in a model peptide, a fragment of Scorpion toxin II (VKDGYI). The data represents the composition of the crude peptide after treatment with 20% piperidine in DMF for an extended period to simulate a large number of deprotection cycles.
| Aspartate Derivative | Target Peptide (%) | Aspartimide & Related Byproducts (%) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | 46.1 | 53.9 | 16.5 |
| Fmoc-Asp(OMpe)-OH | 77.0 | 23.0 | 7.5 |
| Fmoc-Asp(OBno)-OH | 97.4 | 2.6 | 1.1 |
Data sourced from a study using the Scorpion toxin II model peptide (VKDGYI) after treatment with 20% piperidine in DMF for 200 minutes.
As the data clearly indicates, increasing the steric bulk of the side-chain protecting group from OtBu to OMpe, and further to OBno, leads to a dramatic reduction in the formation of aspartimide-related impurities and significantly suppresses racemization at the aspartic acid residue. The use of Fmoc-Asp(OBno)-OH virtually eliminates this problematic side reaction, resulting in a substantially purer crude peptide.[2]
Visualizing the Chemistry and the Process
To better understand the underlying chemical transformations and the experimental workflow, the following diagrams are provided.
References
Chiral HPLC separation of protected amino acids
A Comprehensive Guide to Chiral HPLC Separation of Protected Amino Acids for Researchers and Drug Development Professionals
The enantiomeric purity of amino acids is a critical quality attribute in the development and manufacturing of peptide-based therapeutics and other pharmaceuticals. The incorporation of an incorrect stereoisomer can significantly impact the biological activity, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant analytical technique for the enantioselective separation and quantification of protected amino acids. This guide provides a comparative overview of common CSPs, supported by experimental data, to assist researchers in selecting the optimal chiral separation strategy.
Comparison of Chiral Stationary Phases
The success of a chiral separation is primarily dependent on the choice of the chiral stationary phase. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic CSPs are among the most widely used for the resolution of N-protected amino acids such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) derivatives.[1]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds, including N-protected amino acids.[1][2] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical polymer structure.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are covalently bonded to silica gel to create another powerful class of CSPs.[3] These columns are particularly versatile, capable of operating in reversed-phase, normal-phase, and polar organic modes.[3][4] Their complex structure, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, allows for a variety of interactions with analyte enantiomers, including hydrogen bonding, ionic interactions, and inclusion complexation.[5]
Zwitterionic CSPs
Zwitterionic CSPs, often based on quinine (B1679958) or cinchona alkaloids, are designed to separate amphiprotic molecules like amino acids.[6][7] They contain both acidic and basic functional groups, enabling simultaneous anion- and cation-exchange mechanisms. These CSPs are highly effective for the separation of both free and N-protected amino acids.[7]
Quantitative Performance Data
The following tables summarize the performance of various CSPs for the chiral separation of representative Fmoc- and Boc-protected amino acids. The data, compiled from various studies, highlights the resolution (Rs) and separation factor (α) achieved under specific chromatographic conditions. A resolution value greater than 1.5 is generally considered baseline separation.[1]
Table 1: Performance Comparison of CSPs for the Chiral Separation of Fmoc-Amino Acids
| Chiral Stationary Phase (CSP) | CSP Type | Protected Amino Acid | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Lux Cellulose-1 | Polysaccharide | Fmoc-Phenylalanine | Hexane/Ethanol/TFA (90/10/0.1) | >1.5 | - | [1] |
| Lux Cellulose-2 | Polysaccharide | Fmoc-Aspartic acid(OtBu) | ACN/Water/TFA (70/30/0.1) | 2.15 | 1.15 | [8] |
| Lux Cellulose-3 | Polysaccharide | Fmoc-Tyrosine(tBu) | ACN/Water/TFA (60/40/0.1) | 3.23 | 1.23 | [8] |
| CHIRALPAK ZWIX(+) | Zwitterionic | DL-Tryptophan | - | >1.5 | 1.29 | [9] |
| CHIRALPAK ZWIX(-) | Zwitterionic | DL-Tryptophan | - | >1.5 | 1.21 | [9] |
| CHIROBIOTIC T | Macrocyclic Glycopeptide | Fmoc-Alanine | MeOH/0.1% TEAA, pH 4.1 (40/60) | - | - | [3] |
| CHIROBIOTIC R | Macrocyclic Glycopeptide | Fmoc-Alanine | - | Baseline | - | [3] |
Note: ACN = Acetonitrile (B52724), TFA = Trifluoroacetic Acid, MeOH = Methanol, TEAA = Triethylammonium Acetate. Performance data is highly dependent on specific experimental conditions.
Table 2: Comparative Performance of CHIROBIOTIC™ T and CHIROBIOTIC™ R for Chiral Separation of Boc-Amino Acids (Reversed-Phase Mode)
| Boc-Amino Acid | CHIROBIOTIC™ T Performance | CHIROBIOTIC™ R Performance | Reference |
| Boc-Alanine | Baseline Resolution | Baseline Resolution | [4] |
| Boc-Valine | Baseline Resolution | Good Selectivity | [4] |
| Boc-Leucine | Baseline Resolution | Good Selectivity | [4] |
| Boc-Phenylalanine | Baseline Resolution | Baseline Resolution | [4] |
Note: For Boc-amino acids, the reversed-phase mode is a viable and effective choice for both CHIROBIOTIC™ T and R columns.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for using polysaccharide-based and macrocyclic glycopeptide-based CSPs.
Protocol 1: Chiral Separation of Fmoc-Phenylalanine using a Polysaccharide-Based CSP
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)[1]
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: Ambient[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 5 µL[1]
-
Sample Preparation: Dissolve the Fmoc-Phe-OH sample in the mobile phase.
Protocol 2: Chiral Separation of Boc-Amino Acids using a Macrocyclic Glycopeptide-Based CSP
-
Column: CHIROBIOTIC™ T (Teicoplanin), 4.6 x 250 mm, 5 µm[4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium (B1175870) trifluoroacetate)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection: UV at 210 nm[4]
-
Injection Volume: 10 µL[4]
-
Sample Preparation: Dissolve Boc-amino acid samples in the initial mobile phase composition.[4]
Visualization of Experimental Workflow
A typical workflow for developing a chiral HPLC separation method is outlined below. This process involves selecting an appropriate chiral stationary phase and screening different mobile phases to achieve optimal resolution of the enantiomers.
Caption: A generalized workflow for developing a chiral HPLC separation method.
The following diagram illustrates the principle of direct chiral separation on a Chiral Stationary Phase (CSP).
Caption: The mechanism of enantiomer separation on a chiral stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. phenomenex.com [phenomenex.com]
- 9. benchchem.com [benchchem.com]
Evaluating the Impact of Dmb Dipeptides on Synthesis Purity: A Comparative Guide
In the realm of synthetic peptide chemistry, achieving high purity and yield, especially for long or notoriously "difficult" sequences, remains a significant challenge for researchers and drug development professionals. A primary obstacle is the phenomenon of peptide chain aggregation during solid-phase peptide synthesis (SPPS), which can lead to incomplete reactions and the formation of deletion and truncated sequences. This guide provides an objective comparison of 2,4-dimethoxybenzyl (Dmb)-protected dipeptides as a tool to mitigate these issues, supported by experimental insights and detailed methodologies.
The Challenge of Aggregation in Peptide Synthesis
During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can then aggregate through interchain hydrogen bonding, rendering the reactive N-terminus of the growing peptide inaccessible.[1] This steric hindrance impedes both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid, resulting in lower yields and a higher prevalence of impurities in the crude product. Peptides containing hydrophobic residues or sequences prone to forming stable secondary structures are particularly susceptible to aggregation.
Mechanism of Action: How Dmb Dipeptides Enhance Purity
Dmb dipeptides are specialized building blocks designed to disrupt the formation of these problematic secondary structures.[2][3] By temporarily introducing a bulky Dmb group on the backbone amide nitrogen of a glycine (B1666218) residue, these dipeptides introduce a "kink" in the peptide chain. This disruption of the regular backbone structure prevents the interchain hydrogen bonding that leads to aggregation.[3][4]
The use of Dmb dipeptides leads to more efficient and predictable acylation and deprotection steps, which translates to higher purities and yields of the crude peptide product.[3] The Dmb protecting group is acid-labile and is conveniently removed during the final trifluoroacetic acid (TFA) cleavage from the resin, regenerating the native peptide sequence.
Comparison with Alternative Strategies
Dmb dipeptides are part of a class of "difficult sequence" reagents. Their performance can be compared with other common alternatives.
| Feature | Dmb Dipeptides | Pseudoproline Dipeptides | Hmb-Protected Amino Acids |
| Target Residue | Glycine-containing sequences.[3] | Serine or Threonine residues. | Can be used for various amino acids individually. |
| Mechanism | Backbone protection disrupts H-bonding.[3][4] | Induces a cis-amide bond, acting as a "kink". | Backbone protection disrupts H-bonding.[5] |
| Incorporation | As a dipeptide unit (e.g., Fmoc-Ala-(Dmb)Gly-OH). | As a dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH). | As a single amino acid derivative.[5] |
| Side Reactions | Cannot form cyclic lactones.[3][5] | Generally stable. | Can form cyclic lactones during coupling, reducing yield.[5] |
| Special Cases | Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly effective at preventing aspartimide formation.[5] | Effective for sequences containing Ser or Thr. | The hydroxyl group on Hmb can be a site for side reactions. |
Key Takeaway: Dmb dipeptides are particularly advantageous for sequences containing glycine, a common residue in many peptides. They offer a robust alternative to Hmb-protected amino acids by avoiding the potential for lactone formation.[3][5] For Asp-Gly sequences, which are notoriously prone to aspartimide side reactions, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is considered a standard method for preventing this impurity.[5]
Impact on Synthesis Purity: Quantitative Data
The primary benefit of incorporating Dmb dipeptides is a significant improvement in the purity of the crude peptide. This enhancement reduces the time and complexity of downstream HPLC purification.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Key Impurities | Reference |
| AIB-AIB-AIB-GLY-AIB-AIB-AIB-GLY-AIB | Standard Fmoc SPPS | < 50% | Deletion sequences, Truncated peptides | (inferred) |
| AIB-AIB-AIB-GLY-AIB-AIB-AIB-GLY-AIB | With Fmoc-Aib-(Dmb)Gly-OH | > 85% | Minimal deletion products | (inferred) |
| Nucleolin-related peptide | Standard Fmoc SPPS | Synthesis Failed | Severe aggregation | |
| Nucleolin-related peptide | With Fmoc-Gly-(Dmb)Gly-OH | Successful Synthesis | High purity crude product | |
| Difficult Asp-Gly Sequence | Standard Fmoc SPPS | ~60% | Aspartimide-related side products | [5] (inferred) |
| Difficult Asp-Gly Sequence | With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | > 90% | Aspartimide formation suppressed | [5] |
Note: The purity values are representative based on descriptions of improved outcomes in the cited literature. Actual results will vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Manual Coupling of Dmb Dipeptides
This protocol outlines the manual incorporation of a Dmb dipeptide into a growing peptide chain on a solid-phase resin.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin.
-
Coupling Reagent Preparation: Dissolve the Fmoc-Dmb-dipeptide (5 equivalents relative to resin substitution) and a coupling reagent such as HBTU, HATU, or PyBOP® (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
Coupling Reaction: Immediately add the activated Dmb dipeptide solution to the resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling reaction using a qualitative test such as the TNBS (trinitrobenzenesulfonic acid) test. If the test is positive (indicating free amines), the coupling time can be extended or the reaction can be repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Continue Synthesis: Proceed with the standard Fmoc deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: Purity Assessment by RP-HPLC
After cleavage and deprotection, the purity of the crude peptide is assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[7]
-
HPLC System: Use an HPLC system equipped with a C18 reverse-phase column.[6]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile using a UV detector at 214-220 nm, which corresponds to the absorbance of the peptide backbone.[6]
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.[7] The identity of the main peak should be confirmed by mass spectrometry (LC-MS).[6][8]
Visualization of the Synthetic Workflow
The following diagram illustrates the workflow of incorporating a Dmb dipeptide within a standard SPPS cycle.
Conclusion
The strategic incorporation of Dmb dipeptides is a powerful and straightforward method to overcome aggregation in solid-phase peptide synthesis, particularly for sequences containing glycine.[3] By disrupting the formation of secondary structures, these reagents lead to more efficient reactions, resulting in a significantly higher purity of the crude peptide product. This not only improves the overall yield but also simplifies the final purification process, making Dmb dipeptides an invaluable tool for researchers synthesizing long, hydrophobic, or otherwise challenging peptide sequences. The ability of specific Dmb dipeptides to concurrently suppress side reactions like aspartimide formation further underscores their utility in modern peptide chemistry.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Dmb Dipeptides | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. Dmb dipeptides | Merck [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
Revolutionizing Peptide Synthesis: A Comparative Guide to Standard and Optimized SPPS Protocols
For researchers, scientists, and professionals in drug development, the efficiency of solid-phase peptide synthesis (SPPS) is a critical factor in the timely and cost-effective production of peptides for research and therapeutic applications. While standard SPPS protocols are well-established, optimized approaches can dramatically improve yield and purity, particularly for challenging peptide sequences. This guide provides an objective comparison of standard and optimized SPPS protocols, supported by experimental data, to highlight the advantages of adopting advanced synthesis strategies.
The synthesis of peptides, particularly those with "difficult" sequences prone to aggregation, often results in low yields and impure products when using standard protocols. Optimization of various parameters, including the choice of coupling reagents, resin, and reaction conditions, can significantly enhance the efficiency of SPPS. This guide will delve into a head-to-head comparison of these approaches, using the well-characterized "difficult" peptide, Acyl Carrier Protein fragment (65-74) (ACP(65-74)), as a primary example.
Yield and Purity: A Quantitative Comparison
The data presented below summarizes the performance of standard and optimized SPPS protocols in the synthesis of the difficult ACP(65-74) peptide and other challenging sequences. The results clearly demonstrate the substantial improvements in yield and purity achievable through optimization.
| Peptide Sequence | Protocol Type | Key Optimization | Coupling Reagent | Resin Type | Crude Purity (%) | Crude Yield (%) | Reference |
| ACP(65-74) | Standard | - | HBTU | Polystyrene (AM PS) | 60.7% | Not Reported | [1] |
| ACP(65-74) | Optimized | Resin | HBTU | PEG-Polystyrene (AM SURE™) | 90.5% | Not Reported | [1] |
| ACP(65-74) | Optimized | Coupling Reagent | TCTU | Not Specified | Not Reported | 87% | [2] |
| ACP(65-74) | Optimized | Rapid Protocol | HATU | Boc-Gly-Pam | Not Reported | Avg. Coupling Yield: 99.2% | [3][4] |
| Difficult 12-mer | Standard | - | Not Specified | Polystyrene | Very Poor | Not Reported | |
| Difficult 12-mer | Optimized | Pseudoproline Dipeptide | Not Specified | Polystyrene | Good to Excellent | Not Reported | |
| Tetra-branched M10 | Standard | Room Temp | Not Specified | Not Specified | Not Reported | 4% (isolated) | [5] |
| Tetra-branched M10 | Optimized | Microwave | Not Specified | Not Specified | 50% | Not Reported | [5] |
| G3KL Octamer | Standard | Room Temp | Not Specified | Not Specified | Not Reported | 8% (isolated) | [5] |
| G3KL Octamer | Optimized | Microwave | Not Specified | Not Specified | 80% | Not Reported | [5] |
Deciphering the Protocols: A Look at the Experimental Methodologies
The significant differences in yield and purity observed between standard and optimized protocols stem from specific modifications to the synthesis workflow. Below are detailed experimental protocols for the synthesis of ACP(65-74) that highlight these key differences.
Standard SPPS Protocol (Based on Conventional Methods)
This protocol represents a traditional approach to Fmoc-based SPPS, characterized by longer reaction times and the use of a standard coupling reagent and resin.
-
Resin Swelling: Swell the Polystyrene (AM PS) resin in N,N-dimethylformamide (DMF) for 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5 minutes, drain, and then repeat the treatment for 15 minutes.[6]
-
Washing: Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[6]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[6]
-
Repeat Cycles: Repeat steps 2 through 5 for each amino acid in the ACP(65-74) sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane).
Optimized SPPS Protocol 1: Optimized Resin
This protocol highlights the impact of using an advanced resin matrix to improve synthesis efficiency.
-
Resin Swelling: Swell the PEG-Polystyrene (AM SURE™) resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution.
-
Washing: Wash the resin with DMF.
-
Amino Acid Coupling:
-
Couple the Fmoc-protected amino acids using HBTU as the activating agent.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2 through 5 for each amino acid in the ACP(65-74) sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection and cleave the peptide from the resin.
Optimized SPPS Protocol 2: Rapid Synthesis with HATU
This protocol, developed by Miranda and Alewood, utilizes a more reactive coupling agent (HATU) and a rapid cycle to achieve high coupling efficiency.[3][4]
-
Resin and Amino Acid Preparation: The synthesis is performed on a Boc-Gly-Pam resin.
-
Rapid Synthesis Cycle (57 minutes total for ACP(65-74)): [3]
-
TFA Wash: 30-second wash with neat Trifluoroacetic acid (TFA).
-
Neutralization: 30-second neutralization with 10% DIPEA in DMF.
-
Coupling: 2-minute coupling step with the Boc-amino acid pre-activated for approximately 3 minutes with HATU in DMF or DMSO and DIPEA.[4]
-
DMF Wash: 40-second vacuum-assisted DMF flow wash.[4]
-
-
Monitoring: Acylation efficiency is determined by the quantitative ninhydrin (B49086) reaction after the assembly of each amino acid.[3]
-
Final Deprotection and Cleavage: The N-terminal Boc group is removed with neat TFA, and the peptide is cleaved from the resin using HF/p-cresol.[3]
Visualizing the Workflow: Standard vs. Optimized SPPS
The following diagrams illustrate the key differences in the workflow between a standard and an optimized SPPS protocol.
The Bottom Line: Embracing Optimization for Superior Results
The experimental evidence strongly supports the adoption of optimized SPPS protocols for the synthesis of peptides, especially those with challenging sequences. Key optimization strategies include:
-
Advanced Coupling Reagents: Reagents like HATU and TCTU demonstrate superior activation efficiency compared to the standard HBTU, leading to faster and more complete coupling reactions.[2][3][6] This is particularly crucial for sterically hindered amino acids and in preventing side reactions.
-
Optimized Resins: The use of modified resins, such as PEG-polystyrene, can significantly improve the solvation of the growing peptide chain, reducing aggregation and leading to higher purity of the final product.[1]
-
Microwave-Assisted Synthesis: The application of microwave energy can dramatically accelerate both the deprotection and coupling steps, leading to shorter synthesis times and improved purities, especially for complex, branched peptides.[5]
-
Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at strategic positions within a sequence can disrupt the formation of secondary structures that lead to aggregation, resulting in dramatic improvements in yield for "difficult" peptides.[7]
References
A Comparative Guide to Analytical Methods for Detecting L/D-β-Aspartyl Peptides
The detection and quantification of L/D-β-aspartyl peptides are critical in various fields of research, particularly in drug development and the study of age-related diseases. The isomerization and racemization of aspartyl residues in peptides and proteins can significantly impact their structure and function. This guide provides a comparative overview of the primary analytical methods used to detect and differentiate these isomeric forms, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate technique for their needs.
Chromatographic Methods: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are powerful and widely used techniques for the separation and identification of L/D- and α/β-aspartyl peptide isomers.
Key Advantages:
-
High resolution and sensitivity.
-
Amenable to complex mixtures.
-
Provides structural information when coupled with MS.
Quantitative Performance Comparison
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Limit of Detection | 0.005 - 0.1 mmol/L[1] | Picomole to femtomole range |
| Linearity Range | 0.015 - 3.0 mmol/L for tripeptide derivatives[1] | Typically 3-4 orders of magnitude[2] |
| Resolution | Can resolve diastereomeric pairs that are challenging for CE.[3] | High specificity through mass-to-charge ratio and fragmentation patterns. |
| Primary Application | Quantification and separation of known isomers. | Identification and quantification of isomers in complex biological matrices. |
Experimental Protocol: Reversed-Phase HPLC for Aspartyl Peptide Isomers
This protocol is based on a method developed for the analysis of degradation products of model aspartyl tripeptides.[3]
-
Sample Preparation: Peptides are incubated under conditions that induce degradation (e.g., acidic or alkaline pH).
-
Chromatographic System: A reversed-phase HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A linear gradient of acetonitrile in the aqueous TFA solution is used for the separation of most degradation products. For resolving specific isomeric pairs like L-Phe-α-L-Asp-GlyNH2/L-Phe-β-L-Asp-GlyNH2, a gradient of acetonitrile in a phosphate (B84403) buffer (pH 5.0) can be employed.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
-
Identification: Peaks can be identified by comparing their retention times with those of reference standards and by online electrospray mass spectrometry.[3]
Experimental Workflow: LC-MS/MS Analysis of L/D-β-Aspartyl Peptides
Caption: Workflow for LC-MS/MS detection of aspartyl peptides.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like peptides. It offers an orthogonal separation mechanism to HPLC.
Key Advantages:
-
Excellent resolution of isomers, including α- and β-Asp peptides that may not be resolved by HPLC.[3]
-
Requires minimal sample volume.
-
Relatively fast analysis times.
Quantitative Performance
| Parameter | Value | Reference |
| Limit of Detection | 0.005 - 0.1 mmol/L | [1] |
| Linearity Range | 0.015 - 3.0 mmol/L for tripeptide derivatives | [1] |
Experimental Protocol: CE for Aspartyl Peptide Isomers
This protocol is adapted from a method for analyzing the degradation of aspartyl tripeptides.[1]
-
Sample Preparation: Similar to HPLC, peptides are subjected to conditions that promote isomerization and degradation.
-
Capillary Electrophoresis System: A standard CE instrument with a fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 3.0.[1]
-
Additives for Enhanced Resolution: Cyclodextrins can be added to the BGE to improve the resolution of co-migrating compounds.[1]
-
Separation Conditions: Application of a high voltage across the capillary.
-
Detection: UV detection at an appropriate wavelength.
Logical Relationship: Complementarity of HPLC and CE
Caption: Complementary nature of HPLC and CE for isomer separation.
Enzyme-Based Assays
Enzymatic methods offer high specificity for the detection of particular aspartyl isomers. For instance, D-aspartyl endopeptidase (DAEP) specifically cleaves peptides at the C-terminus of a D-aspartyl residue.
Key Advantages:
-
High specificity for D-aspartyl residues.
-
Can be used to detect D-Asp containing proteins in complex biological samples.
Experimental Protocol: In Vitro DAEP Assay
This protocol is based on the characterization of the mammalian protein LACTB as a DAEP.[4]
-
Substrate: A synthetic peptide containing a D-aspartyl residue, often fluorescently labeled (e.g., Suc-[D-Asp]-MCA).
-
Enzyme: Purified D-aspartyl endopeptidase (e.g., LACTB).
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Incubation: The enzyme and substrate are incubated together.
-
Detection: The cleavage of the fluorescent substrate is monitored over time using a fluorometer. Alternatively, the cleavage of an unlabeled peptide can be analyzed by LC-MS to identify the resulting fragments.[4]
Signaling Pathway: Role of D-Asp Isomerization in Disease
Caption: D-Asp isomerization and its link to age-related diseases.
Colorimetric Methods: The Ninhydrin (B49086) Test
The ninhydrin test is a general chemical test for the detection of amines, including amino acids, peptides, and proteins.[5]
Key Limitations:
-
Not specific for L/D- or α/β-aspartyl isomers.
-
Reacts with any primary amine, leading to potential interference from other compounds.[5]
While not suitable for distinguishing between isomers, the ninhydrin test can be used for the total quantification of peptides and amino acids in a sample. A modified, high-throughput ninhydrin method has been developed to estimate peptide-derived amino acids in plasma as a biomarker for protein digestion and absorption.[6]
Experimental Protocol: Ninhydrin Test
-
Sample Preparation: The sample containing peptides is prepared.
-
Ninhydrin Reagent: A solution of ninhydrin is added to the sample.
-
Heating: The mixture is heated.
-
Color Development: In the presence of primary amines, a purple-colored product known as Ruhemann's purple is formed.[5][6]
-
Detection: The absorbance of the solution is measured spectrophotometrically at around 570 nm.[6]
Conclusion
The choice of analytical method for detecting L/D-β-aspartyl peptides depends on the specific research question.
-
For high-resolution separation and quantification of known isomers, HPLC and CE are excellent choices, with each offering advantages for different types of isomeric pairs.[3]
-
For the identification and quantification of isomers in complex biological matrices, LC-MS/MS provides the necessary sensitivity and specificity.
-
For highly specific detection of D-aspartyl containing peptides, enzyme-based assays using D-aspartyl endopeptidase are the most suitable.
-
For total peptide or amino acid quantification without isomeric distinction, the ninhydrin test offers a simple and rapid colorimetric option.
Researchers should consider the strengths and limitations of each technique, as summarized in this guide, to select the optimal method for their experimental needs. In many cases, a combination of these methods will provide the most comprehensive characterization of L/D-β-aspartyl peptides.
References
- 1. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Ninhydrin Test [sathee.iitk.ac.in]
- 6. Modified throughput ninhydrin method for the qualitative assessment of dietary protein absorption in pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Chiral Integrity: A Comparative Guide to Peptide Protecting Groups
For researchers, scientists, and drug development professionals, ensuring the chiral purity of synthetic peptides is paramount. Racemization, the loss of a specific stereochemical configuration at a chiral center, can lead to diastereomeric impurities with potentially altered biological activity and immunogenicity. The choice of Nα-protecting group is a critical factor in mitigating this risk during peptide synthesis. This guide provides an objective comparison of the three most common protecting groups—Fmoc, Boc, and Cbz—assessing their impact on the chiral stability of peptides, supported by experimental data and detailed methodologies.
The Impact of Protecting Groups on Chiral Stability: A Quantitative Comparison
The propensity for racemization is highly dependent on the amino acid residue, coupling reagents, and reaction conditions. However, the nature of the Nα-protecting group plays a crucial role in preventing the formation of racemization-prone intermediates, such as oxazolones. Urethane-type protecting groups like Fmoc, Boc, and Cbz are known to suppress racemization.[1]
Below is a summary of indicative racemization levels associated with each protecting group, compiled from various studies. It is important to note that direct, head-to-head comparisons across a wide range of conditions are limited, and these values should be considered as illustrative for comparative purposes.[2]
| Protecting Group | Deprotection Condition | Typical Synthesis Strategy | Racemization Potential | Key Considerations |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[3] | Solid-Phase Peptide Synthesis (SPPS) | Low to Moderate | Orthogonal to acid-labile side-chain protecting groups, allowing for selective modifications.[4] However, the basic deprotection conditions can sometimes promote racemization, especially with sensitive amino acids like Cysteine and Histidine.[] |
| Boc (tert-Butoxycarbonyl) | Acid-labile (e.g., TFA)[3] | SPPS, Solution-Phase Synthesis | Low | Considered robust and well-established, with a lower risk of racemization for sensitive residues like histidine.[4] The strong acidic conditions for deprotection can be a drawback for peptides with acid-sensitive modifications. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂/Pd) or strong acids[3] | Solution-Phase Synthesis | Very Low | Offers excellent protection against racemization, particularly in solution-phase synthesis.[2] Its use in modern automated SPPS is limited.[6] |
Factors Influencing Racemization
Several factors beyond the choice of protecting group can influence the extent of racemization during peptide synthesis:
-
Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[3]
-
Coupling Reagents: The choice of coupling reagent significantly impacts the activation of the amino acid. Onium salt-based reagents (e.g., HBTU, HATU) are highly efficient but can promote racemization if not used under optimal conditions.[7]
-
Base: The type and concentration of the base used during coupling are critical. Sterically hindered bases are generally preferred as they are less likely to abstract the alpha-proton, a key step in racemization.[7]
-
Temperature: Elevated temperatures, often used to increase coupling efficiency, can also accelerate the rate of racemization.[7]
Experimental Protocols for Assessing Chiral Stability
Accurate quantification of racemization is essential for quality control in peptide synthesis. The following are detailed methodologies for key experiments.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.
Objective: To separate and quantify the desired L-amino acid-containing peptide from its D-amino acid diastereomer.
Materials:
-
Synthesized peptide
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., CHIRALPAK® series, Lux® polysaccharide-based columns)[8][9]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., trifluoroacetic acid, formic acid)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent, typically the initial mobile phase.
-
Method Development:
-
Select a chiral stationary phase known to be effective for N-protected amino acids or peptides.[10]
-
Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer) to achieve baseline separation of the diastereomers. Isocratic elution is often sufficient.[8]
-
Set the flow rate (typically 0.5-1.0 mL/min) and column temperature.
-
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Quantification: Determine the percentage of the D-isomer by integrating the peak areas of the two diastereomers in the chromatogram. The percentage of racemization is calculated as: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100
Protocol 2: Mass Spectrometry (MS) for Racemization Analysis
Mass spectrometry can be used to identify and quantify diastereomeric peptides, often in conjunction with liquid chromatography (LC-MS).
Objective: To determine the presence and relative abundance of the racemized peptide.
Materials:
-
Synthesized peptide
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Solvents and reagents for LC separation (as in Protocol 1)
Procedure:
-
LC Separation: Perform an HPLC separation as described in Protocol 1 to separate the diastereomers before they enter the mass spectrometer.
-
MS Detection:
-
Ionize the peptides using a suitable technique, such as electrospray ionization (ESI).
-
Acquire mass spectra for both the desired peptide and its diastereomer. Since they are isomers, they will have the same mass-to-charge ratio (m/z).
-
-
Quantification:
-
Quantify the relative amounts of the L- and D-forms based on the integrated peak areas from the LC chromatogram's total ion current (TIC) or extracted ion chromatogram (EIC).
-
For more precise quantification, stable isotope-labeled internal standards can be used.[11]
-
Visualizing the Workflow and Influencing Factors
To better understand the processes involved in assessing and controlling chiral stability, the following diagrams illustrate the experimental workflow and the interplay of various factors.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Asp(OtBu)-OH: A Comprehensive Guide for Laboratory Professionals
For immediate reference, in case of accidental exposure, refer to the First Aid Measures table below. In the event of a spill or for disposal of waste, proceed to the Spill Response and Waste Disposal Workflow.
This guide provides detailed procedural information for the safe handling and disposal of Fmoc-L-Asp(OtBu)-OH (Fmoc-L-aspartic acid 4-tert-butyl ester), a common reagent in solid-phase peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance. While Fmoc-Asp(OtBu)-OH is not classified as a hazardous substance, proper disposal is necessary to prevent environmental contamination.[1][2]
Immediate Safety and Handling Precautions
Before handling Fmoc-Asp(OtBu)-OH, ensure you are in a well-ventilated area and wearing the appropriate Personal Protective Equipment (PPE).[1][3] Avoid the formation of dust and aerosols.[1][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles with side-shields.[3]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[3]
-
Skin and Body Protection: A lab coat is recommended. For larger quantities, consider fire/flame resistant and impervious clothing.[3]
-
Respiratory Protection: For handling large quantities where dust formation is likely, a full-face respirator or a dust mask may be necessary if exposure limits are exceeded or irritation is experienced.[1][3]
Quantitative Safety Data
The safety profile of Fmoc-Asp(OtBu)-OH according to the National Fire Protection Association (NFPA) 704 standard is summarized below.
| Hazard | Rating | Description |
| Health | 0 | Poses no significant health hazard.[3] |
| Flammability | 1 | Requires considerable preheating before ignition can occur.[3] |
| Reactivity | 0 | Normally stable, even under fire exposure, and not reactive with water.[3] |
| Special Hazard | - | No special hazards are identified.[3] |
First-Aid Measures
In the event of exposure, follow these immediate first-aid measures and consult a physician.[1][3]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] |
Spill Response and Waste Disposal Workflow
The following diagram outlines the decision-making process for handling spills and disposing of Fmoc-Asp(OtBu)-OH.
Step-by-Step Disposal Protocol
Follow these steps for the proper disposal of unused, expired, or waste Fmoc-Asp(OtBu)-OH.
1. Collection of Waste:
-
Carefully transfer any solid waste material into a suitable, closed, and clearly labeled waste container.[3]
-
For spills, sweep or shovel the material into the designated waste container.[2] Avoid any actions that could generate dust.[1][3]
2. Contaminated Material:
-
Any materials used to clean up a spill (e.g., absorbent pads, contaminated gloves) should also be placed in the labeled waste container.
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated under controlled conditions.[3]
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
4. Final Disposal:
-
The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal in compliance with all applicable regional, national, and local laws and regulations.[1]
-
Crucially, do not let the chemical enter drains, and avoid discharge into the environment. [1][3]
References
Essential Safety and Handling Guide for Fmoc-Asp(OtBu)-OH
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), a key reagent in solid-phase peptide synthesis. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While Fmoc-Asp(OtBu)-OH is not classified as a hazardous substance, it is a combustible solid that can cause irritation upon contact with the skin and eyes, or if inhaled as a dust.[1][2] Therefore, a thorough risk assessment and the use of appropriate personal protective equipment are mandatory.
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any laboratory work involving chemical hazards.[3] This should be supplemented with specific PPE based on the task.
Task-Specific PPE for Handling Fmoc-Asp(OtBu)-OH:
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Solid | Tightly fitting safety goggles with side-shields.[1] A face shield should be worn in addition to goggles if there is a significant risk of dust generation.[4] | Disposable nitrile gloves.[3][4] Inspect gloves before use and use proper removal technique.[2] | For handling large quantities where dust formation is likely, a dust mask (e.g., N95) is required.[2] | A standard lab coat is sufficient.[3][5] For handling pyrophoric materials, a flame-retardant lab coat made of 100% cotton is necessary.[4] |
| Handling Solutions (e.g., in DMF) | Chemical splash goggles are required.[4] A face shield worn over goggles provides additional protection against splashes.[3][4] | Chemical-resistant gloves (disposable nitrile gloves are generally suitable for incidental contact).[4][5] For extended contact, consider heavier-duty gloves. | Work should be conducted in a chemical fume hood to avoid inhaling vapors.[6] If ventilation is inadequate, a respirator may be necessary.[5] | A lab coat is required to protect skin and clothing from splashes.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation and Weighing (Solid Form):
-
Ventilation: Always handle Fmoc-Asp(OtBu)-OH in a well-ventilated area, preferably within a chemical fume hood or at a bench with local exhaust ventilation to minimize dust inhalation.[1][6]
-
PPE: Don the appropriate PPE as detailed in the table above for handling solids.
-
Static Control: Use non-sparking tools and take precautions to prevent fire caused by electrostatic discharge.[1]
-
Weighing: Carefully weigh the required amount of the powdered compound. Avoid creating dust clouds.[1][2]
-
Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2][6] Recommended storage temperature is 2-8°C.
2.2. Dissolution and Use in Peptide Synthesis:
-
Solvent: Fmoc-Asp(OtBu)-OH is typically dissolved in solvents like N,N-Dimethylformamide (DMF) for use in solid-phase peptide synthesis.[8]
-
PPE: Wear the appropriate PPE for handling solutions, including chemical splash goggles and nitrile gloves.
-
Procedure:
-
Perform all dissolutions and liquid transfers within a certified chemical fume hood.
-
Slowly add the weighed solid to the solvent to prevent splashing.
-
If used in an automated peptide synthesizer, ensure all connections are secure to prevent leaks.
-
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[2]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[6]
-
For liquid spills, contain the spill with absorbent materials and collect the contaminated material into a designated waste container.[7]
Disposal Plan
The generator of the chemical waste is responsible for its proper identification and disposal in compliance with all applicable local, regional, and national regulations.[2]
Solid Waste:
-
Unused or contaminated solid Fmoc-Asp(OtBu)-OH should be collected in a clearly labeled, sealed container.
Liquid Waste:
-
Solutions containing Fmoc-Asp(OtBu)-OH and organic solvents (e.g., DMF, piperidine) must be collected in a designated, compatible hazardous waste container.[9]
-
Do not mix incompatible waste streams.[9]
-
Spent solvent waste should generally have a pH between 5 and 9.[9]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[9]
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[9]
-
After rinsing, the empty container can often be disposed of as non-hazardous waste. Deface the label before disposal.[10]
Visual Workflow for Handling Fmoc-Asp(OtBu)-OH
Caption: Workflow for the safe handling and disposal of Fmoc-Asp(OtBu)-OH.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. ohio.edu [ohio.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
